molecular formula C12H21NO5 B1444062 Methyl N-Boc-3-methylmorpholine-3-carboxylate CAS No. 1447240-83-6

Methyl N-Boc-3-methylmorpholine-3-carboxylate

Cat. No.: B1444062
CAS No.: 1447240-83-6
M. Wt: 259.3 g/mol
InChI Key: NAPZVCIFIQJJOJ-UHFFFAOYSA-N
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Description

Methyl N-Boc-3-methylmorpholine-3-carboxylate (CAS 1052680-53-1) is a sophisticated chiral synthon of significant value in organic and medicinal chemistry research. This compound features a morpholine ring—a ubiquitous pharmacophore in drug design known to improve aqueous solubility and influence the metabolic profile of lead compounds . The molecule is uniquely functionalized with both a tert -butoxycarbonyl (Boc) protecting group on the nitrogen and a methyl ester on the ring, providing two distinct and orthogonal sites for further synthetic manipulation. The Boc group is a cornerstone in synthetic chemistry, serving as a robust yet readily removable protecting group for amines, thereby enabling complex multi-step synthesis . This makes the compound an essential building block for constructing more complex molecules, particularly in the development of potential therapeutic agents. Its primary research applications include serving as a key intermediate in the synthesis of novel drug candidates, where the morpholine ring is often incorporated to modulate biological activity and physicochemical properties. The structure is characterized by its molecular formula C 11 H 19 NO 5 and a molecular weight of 245.27 g/mol . It is typically supplied as a solid and should be stored sealed in a dry environment at 2-8°C to maintain stability . As with all chemicals, appropriate safety precautions should be followed; refer to the supplied Safety Data Sheet (SDS) for detailed handling and hazard information. This product is intended for research and development purposes only and is not classified as a drug or approved for any form of human or veterinary use.

Properties

IUPAC Name

4-O-tert-butyl 3-O-methyl 3-methylmorpholine-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-6-7-17-8-12(13,4)9(14)16-5/h6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPZVCIFIQJJOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCN1C(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Synthesis of Chiral Morpholine Derivatives: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs and clinical candidates.[1] The specific stereochemistry of substituents on the morpholine core can dramatically influence biological activity, underscoring the critical importance of robust and efficient asymmetric syntheses for chiral morpholine derivatives.[1] This technical guide provides a comprehensive overview of modern synthetic strategies to access enantioenriched morpholines, with a focus on catalytic asymmetric methods that offer high efficiency, atom economy, and excellent stereocontrol. We will delve into the mechanistic underpinnings of these transformations, provide exemplary protocols, and discuss the practical considerations for their application in a drug discovery setting.

Introduction: The Significance of Chiral Morpholines in Medicinal Chemistry

The morpholine moiety is a six-membered heterocycle containing both an amine and an ether functionality.[2] This unique combination imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, making it a desirable feature in drug candidates.[3] Furthermore, the non-planar, chair-like conformation of the morpholine ring allows for precise three-dimensional positioning of substituents, enabling fine-tuned interactions with biological targets.

The introduction of chirality to the morpholine scaffold multiplies its potential for creating highly specific and potent therapeutics. Enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles. Therefore, the ability to selectively synthesize a single desired enantiomer is paramount in modern drug development. This guide will explore the key asymmetric strategies that empower chemists to achieve this goal.

Strategic Approaches to Asymmetric Morpholine Synthesis

The construction of chiral morpholine rings can be broadly categorized into three main strategies, each with its own set of advantages and applications. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

G cluster_strategies Key Asymmetric Strategies cluster_methods A Strategy 1: Post-Cyclization Asymmetric Transformation D Asymmetric Hydrogenation A->D E Tandem Hydroamination/ Asymmetric Transfer Hydrogenation A->E B Strategy 2: Asymmetric Cyclization F Organocatalytic Intramolecular Aza-Michael B->F G Organocatalytic Halocycloetherification B->G C Strategy 3: Chiral Pool Starting Materials H From Chiral Amino Alcohols C->H I From Chiral Amino Acids C->I G cluster_workflow Asymmetric Hydrogenation Workflow A Dehydromorpholine Substrate E Reaction (Specified T, P, t) A->E B [Rh(COD)2]BF4 Chiral Ligand (e.g., SKP) B->E C H2 (gas) C->E D Solvent (e.g., DCM) Reaction Vessel D->E F Work-up & Purification E->F G Chiral 2-Substituted Morpholine F->G

Figure 2: General workflow for asymmetric hydrogenation of dehydromorpholines.

Experimental Protocol: Asymmetric Hydrogenation of N-Boc-2-phenyl-5,6-dehydromorpholine

  • Catalyst Preparation: In a glovebox, a solution of [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral bisphosphine ligand (e.g., (R)-SKP, 1.1 mol%) in degassed dichloromethane (DCM) is stirred for 30 minutes.

  • Reaction Setup: The dehydromorpholine substrate (1.0 equiv) is dissolved in degassed DCM in a high-pressure autoclave.

  • Hydrogenation: The catalyst solution is transferred to the autoclave. The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 30 atm). [4]The reaction is stirred at a specified temperature (e.g., 25 °C) for a set time (e.g., 12-24 hours). [5]4. Work-up and Analysis: After carefully venting the hydrogen, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Table 1: Representative Results for Asymmetric Hydrogenation

Substrate (2-substituent)LigandYield (%)ee (%)Reference
Phenyl(R)-SKP>9999[6]
4-Trifluoromethylphenyl(R)-SKP>9994[4]
2-Naphthyl(R)-SKP>9999[4]
3-Thienyl(R)-SKP>9999[4]
Asymmetric Cyclization: Building Chirality into the Ring-Forming Step

In this strategy, the chiral center is created during the cyclization event itself. This can be achieved through various catalytic or reagent-controlled methods.

A highly efficient one-pot, two-step catalytic process has been developed for the synthesis of 3-substituted chiral morpholines. [1][7]This tandem reaction sequence begins with an intramolecular hydroamination to form a cyclic imine, which is then reduced in situ via an asymmetric transfer hydrogenation. [1] Mechanism and Key Considerations: The first step is catalyzed by a titanium complex, such as a bis(amidate)bis(amido)Ti catalyst, which promotes the intramolecular addition of the amine onto the alkyne of an ether-containing aminoalkyne substrate. [7][8]This forms a cyclic imine intermediate. In the second step, a ruthenium catalyst, typically the Noyori-Ikariya catalyst (e.g., RuCl), facilitates the asymmetric transfer of hydrogen from a hydrogen donor (e.g., formic acid/triethylamine) to the imine. [8]A crucial insight for achieving high enantioselectivity is the hydrogen-bonding interaction between the oxygen atom in the substrate's backbone and the ligand of the ruthenium catalyst. [7][9]This interaction helps to lock the conformation of the substrate, leading to a highly stereoselective reduction. This method is amenable to gram-scale synthesis. [8]

G cluster_workflow Tandem Hydroamination/Asymmetric Transfer Hydrogenation A Aminoalkyne Substrate B Step 1: Ti-Catalyst (Hydroamination) A->B C Cyclic Imine Intermediate B->C D Step 2: Ru-Catalyst (Asymmetric Transfer Hydrogenation) C->D F Chiral 3-Substituted Morpholine D->F E H-Donor (e.g., HCOOH/NEt3) E->D

Sources

An In-Depth Technical Guide to Methyl N-Boc-3-methylmorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl N-Boc-3-methylmorpholine-3-carboxylate, a specialized heterocyclic building block gaining traction in medicinal chemistry. We will delve into its chemical identity, plausible synthetic routes, inherent significance in drug design, and prospective applications, grounding our discussion in established chemical principles and field-proven insights.

Core Compound Identification and Properties

This compound is a chiral, non-natural amino acid derivative. Its structure incorporates a morpholine ring, a common scaffold in drug discovery, which is further functionalized with a methyl group at the 3-position and protected with a tert-butoxycarbonyl (Boc) group on the nitrogen.

Table 1: Chemical Identity and Properties

IdentifierValueSource
CAS Number 1447240-83-6[1]
Molecular Formula C₁₂H₂₁NO₅[2]
Molecular Weight 259.30 g/mol [2]
IUPAC Name 4-O-tert-butyl 3-O-methyl 3-methylmorpholine-3,4-dicarboxylate[1]
Appearance Solid[2]

While specific, publicly available spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry for this exact compound are not readily found in peer-reviewed literature, commercial suppliers often confirm the structure via NMR. Researchers acquiring this compound should rely on the Certificate of Analysis provided by the vendor for detailed characterization data.

The Strategic Importance of the Morpholine Scaffold in Drug Design

The morpholine moiety is a privileged structure in medicinal chemistry, particularly for agents targeting the central nervous system (CNS). Its inclusion in a drug candidate can confer several advantageous properties:

  • Improved Physicochemical Profile: The morpholine ring, with its ether linkage, tends to lower the pKa of the nitrogen atom compared to analogous piperidines. This can be crucial for modulating the ionization state of a molecule at physiological pH, which in turn influences solubility, permeability, and off-target interactions.

  • Enhanced Metabolic Stability: The morpholine ring is generally more resistant to metabolic oxidation compared to other aliphatic amines, potentially leading to an improved pharmacokinetic profile.

  • Favorable Conformation: The chair-like conformation of the morpholine ring can serve as a rigid scaffold to orient other functional groups in a specific vector, enabling precise interactions with biological targets.

  • Increased CNS Penetration: The polarity and hydrogen bond accepting capability of the morpholine oxygen can aid in traversing the blood-brain barrier, a critical step for CNS-acting drugs.

The subject of this guide, this compound, provides a synthetically versatile entry point to this valuable scaffold, with the added benefit of a chiral center at the 3-position, allowing for the exploration of stereospecific interactions in drug-receptor binding.

Plausible Synthetic Pathways

Synthesis of the Carboxylic Acid Precursor (CAS 1052680-53-1)

The synthesis of the carboxylic acid precursor, N-Boc-3-methylmorpholine-3-carboxylic acid, can be envisioned through several routes, often starting from simpler, commercially available amino alcohols. A common strategy involves the construction of the morpholine ring through cyclization.

Synthesis_of_Carboxylic_Acid_Precursor start Commercially Available Amino Alcohol intermediate1 N-Protected Amino Diol start->intermediate1 Protection & Alkylation intermediate2 Cyclized Morpholine intermediate1->intermediate2 Intramolecular Cyclization product N-Boc-3-methylmorpholine-3-carboxylic acid (CAS 1052680-53-1) intermediate2->product Oxidation & Boc Protection Applications_in_Drug_Discovery start This compound deprotection Boc Deprotection start->deprotection hydrolysis Ester Hydrolysis start->hydrolysis n_alkylation N-Alkylation / Arylation deprotection->n_alkylation amide_coupling Amide Bond Formation hydrolysis->amide_coupling final_compounds Bioactive Compounds / Drug Candidates amide_coupling->final_compounds n_alkylation->final_compounds

Sources

"spectroscopic data for Methyl N-Boc-3-methylmorpholine-3-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl N-Boc-3-methylmorpholine-3-carboxylate

Abstract

This compound is a synthetically valuable chiral building block, integrating the morpholine scaffold, a privileged structure in medicinal chemistry, with orthogonal protecting groups suitable for complex molecular assembly.[1] A comprehensive understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural verification in drug discovery and development pipelines. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. We delve into the causality behind spectral features, offering field-proven insights into data interpretation, including the common phenomenon of rotamers associated with N-Boc protection. Furthermore, this document outlines self-validating, step-by-step protocols for data acquisition, ensuring researchers can confidently generate and interpret high-quality analytical data.

Molecular Structure and Physicochemical Properties

A precise characterization begins with the fundamental properties of the molecule.

  • Structure: Chemical Structure of this compound (Note: An illustrative image of the chemical structure would be placed here.)

  • IUPAC Name: 4-(1,1-dimethylethyl) 3-methyl 3-methylmorpholine-3,4-dicarboxylate

  • CAS Number: 1447240-83-6[2][3]

  • Molecular Formula: C₁₂H₂₁NO₅[2][3]

  • Molecular Weight: 259.30 g/mol [3]

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment and connectivity of hydrogen atoms in the molecule. The bulky N-Boc group restricts rotation around the N-C(O) amide bond, often resulting in the presence of two distinct rotational isomers (rotamers) at room temperature. This can lead to the broadening or duplication of signals for protons near the nitrogen atom, a key diagnostic feature.[4][5]

Predicted ¹H NMR Data (CDCl₃, 400 MHz):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale & Expert Insights
~ 3.85 - 3.65 m 4H H-2, H-6 These protons are adjacent to the morpholine oxygen, leading to a downfield shift. Diastereotopicity due to the C3 chiral center and the presence of rotamers will result in a complex multiplet.
~ 3.75 s 3H -OCH₃ The methyl ester protons appear as a sharp, characteristic singlet.
~ 3.50 - 3.10 m 2H H-5 Protons adjacent to the Boc-protected nitrogen. Their signals are often broad or split into multiple sets due to the presence of rotamers.
~ 1.48 s 9H -C(CH₃)₃ (Boc) A strong, sharp singlet is the hallmark of the nine equivalent protons of the tert-butyl group, typically found in this region.[6][7]

| ~ 1.45 | s | 3H | C3-CH₃ | The methyl group at the quaternary C3 position is expected to be a singlet. Its chemical shift may be very close to or overlap with the Boc signal. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR complements ¹H NMR by providing a map of the carbon skeleton. The presence of two carbonyl carbons and two quaternary carbons (C3 and the Boc C) are key features to identify. Signal broadening or duplication for carbons near the nitrogen (C3, C5, and C2) may also be observed due to rotamers.[8]

Predicted ¹³C NMR Data (CDCl₃, 100 MHz):

Chemical Shift (δ, ppm) Assignment Rationale & Expert Insights
~ 173.5 Ester C=O The ester carbonyl carbon is typically found in the 170-175 ppm range.[7][9]
~ 154.8 Carbamate C=O (Boc) The carbamate carbonyl of the Boc group is characteristically upfield from the ester carbonyl.[4]
~ 80.5 -C (CH₃)₃ (Boc) The quaternary carbon of the tert-butyl group gives a distinct signal around 80 ppm.[7]
~ 67.0 C-2, C-6 These carbons are bonded to oxygen, resulting in a significant downfield shift into the typical ether region.[10]
~ 60.0 C-3 The quaternary carbon at the chiral center. Its exact position is influenced by the attached nitrogen, methyl, and carboxylate groups.
~ 52.5 -OC H₃ The methyl ester carbon signal is sharp and reliable.
~ 45.0 C-5 This carbon is adjacent to the nitrogen and is expected to be the most upfield of the morpholine ring carbons. Signal may be broad.
~ 28.4 -C(C H₃)₃ (Boc) The three equivalent methyl carbons of the Boc group produce a strong signal.[4]

| ~ 22.0 | C3-C H₃ | The methyl group carbon attached to the chiral center. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying key functional groups. The most prominent features in the spectrum of this compound will be the two strong carbonyl absorption bands.

Predicted IR Data (Thin Film or KBr Pellet):

Wavenumber (cm⁻¹) Intensity Assignment Rationale & Expert Insights
2978 - 2850 Medium-Strong C-H Stretch (alkane) Corresponds to the stretching vibrations of the various sp³ C-H bonds in the molecule.[11]
~ 1745 Strong, Sharp C=O Stretch (Ester) The ester carbonyl typically absorbs at a higher frequency than the carbamate carbonyl. This sharp, intense band is a primary diagnostic peak.[12]
~ 1695 Strong, Sharp C=O Stretch (Carbamate) The Boc protecting group's carbonyl stretch is another key, high-intensity band. The presence of two distinct C=O bands is definitive proof of the molecule's structure.[7]
1367 Strong C-H Bend (t-butyl) A characteristic bending vibration for the tert-butyl group.

| 1250 - 1050 | Strong | C-O Stretch | A complex series of strong bands corresponding to the C-O-C ether stretch of the morpholine ring and the C-O stretches of the ester and carbamate groups.[13] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, confirming the elemental composition and structural components. High-resolution mass spectrometry (HRMS) is essential for unambiguous formula determination.

Predicted MS Data (Electrospray Ionization, ESI+):

m/z Value Ion Rationale & Expert Insights
260.1492 [M+H]⁺ The protonated molecular ion. Its accurate mass measurement is the primary confirmation of the elemental formula C₁₂H₂₁NO₅.
282.1312 [M+Na]⁺ The sodium adduct is commonly observed in ESI-MS and serves as a secondary confirmation of the molecular weight.[7]
204.1074 [M-C₄H₈+H]⁺ Corresponds to the loss of isobutylene (56 Da) from the Boc group, a very common and characteristic fragmentation pathway for N-Boc protected compounds.

| 160.0812 | [M-Boc+H]⁺ | Represents the loss of the entire Boc group (100 Da), leaving the protonated methyl 3-methylmorpholine-3-carboxylate core. |

Experimental Methodologies

Adherence to standardized protocols is crucial for obtaining reproducible and high-quality spectroscopic data.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal magnetic field homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire data with a 90° pulse angle, a relaxation delay of at least 2 seconds, and 16-32 scans.

    • ¹³C NMR: Acquire data using a proton-decoupled pulse sequence, a 45° pulse angle, a relaxation delay of 2-5 seconds, and accumulate a sufficient number of scans (e.g., 1024 or more) for good signal-to-noise.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.[14]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing a Weigh 5-10 mg of Compound b Dissolve in 0.6 mL CDCl₃ a->b c Transfer to NMR Tube b->c d Tune & Shim Spectrometer c->d e Acquire ¹H Spectrum d->e f Acquire ¹³C Spectrum d->f g Fourier Transform & Phasing e->g f->g h Reference to Solvent Peak g->h i Integrate & Analyze h->i

Caption: Workflow for NMR spectroscopic analysis.

IR Spectroscopy Protocol
  • Sample Preparation:

    • Neat/Thin Film: If the sample is an oil, place a small drop between two NaCl or KBr plates.

    • KBr Pellet: If the sample is a solid, grind ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.

  • Instrument Setup: Use an FT-IR spectrometer. Record a background spectrum of the empty sample compartment (or pure KBr pellet).

  • Data Acquisition: Place the sample in the spectrometer and acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

IR_Workflow cluster_prep Sample Preparation cluster_acq FT-IR Acquisition cluster_proc Data Processing a Prepare KBr Pellet or Thin Film c Acquire Sample Spectrum a->c b Acquire Background Spectrum b->c d Generate Absorbance/ Transmittance Spectrum c->d e Peak Picking & Analysis d->e

Caption: Workflow for FT-IR spectroscopic analysis.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup: Use an ESI-TOF or ESI-Orbitrap mass spectrometer for high-resolution measurements. Calibrate the instrument using a known standard.

  • Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire data in positive ion mode over a relevant m/z range (e.g., 100-500).

  • Data Processing: Use the instrument software to analyze the spectrum, identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺), and calculate the elemental composition based on the accurate mass.

Conclusion

The spectroscopic profile of this compound is highly characteristic. The combination of ¹H and ¹³C NMR provides a detailed map of the carbon-hydrogen framework, with the rotamers of the N-Boc group serving as a key conformational indicator. FT-IR spectroscopy offers rapid confirmation of the critical ester and carbamate functional groups through their distinct carbonyl absorptions. Finally, high-resolution mass spectrometry provides unequivocal confirmation of the molecular formula. This comprehensive guide serves as an authoritative reference for the analysis and quality control of this important synthetic intermediate.

References

  • The Royal Society of Chemistry. †Electronic Supplementary Information (ESI).
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  • Krasavin, M., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health.
  • CymitQuimica. This compound.
  • Supporting Information for an unspecified article, providing general NMR and HRMS spectral data examples.
  • ChemSpider. Coupling of Boc-phenylalanine with phenylalanine ethyl ester hydrochloride.
  • Fang, W., et al. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Journal of the Chinese Chemical Society.
  • ResearchGate. Comparison of 1 H NMR spectrum (600 mHz) of N-Boc-morpholinyl-L-prolinamide 9d.
  • University of Colorado Boulder. Table of Characteristic IR Absorptions.
  • Sunway Pharm Ltd. This compound.
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate.
  • ChemicalBook. 3S-3-METHYLMORPHOLINE(350595-57-2) 1H NMR spectrum.
  • Asnawi, A. A., et al. (2022). Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. PubMed Central.
  • Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS.
  • PubChem. Methyl 4-benzylmorpholine-3-carboxylate.
  • ResearchGate. IR ANALYSIS OF THE CARBOXYLATE FORMS IN STRUCTURALLY DETERMINED [Cu-II(kappa(3)-L)(2)] SPECIES ISOLATED FROM DIFFERENT ACIDIC SOLUTIONS.
  • ChemicalBook. Morpholine(110-91-8) 13C NMR spectrum.
  • ChemicalBook. N-Boc-L-valine(13734-41-3) 13C NMR spectrum.
  • Palacios, E.G., et al. (2004). Infrared spectroscopy of metal carboxylates II. Analysis of Fe(III), Ni and Zn carboxylate solutions. ResearchGate.
  • Palacios, E.G., et al. (2004). Infrared spectroscopy of metal carboxylates: II. Analysis of Fe(III), Ni and Zn carboxylate solutions. ResearchGate.

Sources

The Morpholine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Heterocycle with Profound Impact

In the vast and ever-evolving landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures, demonstrating a remarkable capacity to interact with a diverse array of biological targets. The morpholine ring, a simple six-membered saturated heterocycle containing both a secondary amine and an ether functional group, stands as a quintessential example of such a scaffold.[1][2][3] Its unassuming structure belies a profound influence on the pharmacokinetic and pharmacodynamic properties of a multitude of clinically significant drugs.[4][5] This technical guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive exploration of the multifaceted role of morpholine derivatives in medicinal chemistry, delving into their synthesis, structure-activity relationships (SAR), and therapeutic applications across various disease areas.

The unique physicochemical properties of the morpholine moiety are central to its prevalence in drug design. The presence of the oxygen atom imparts favorable aqueous solubility and the ability to act as a hydrogen bond acceptor, while the nitrogen atom provides a basic center that can be crucial for target engagement and can influence a compound's pKa.[5][6] This delicate balance of hydrophilicity and lipophilicity often leads to improved metabolic stability and oral bioavailability, key attributes for successful drug candidates.[7]

This guide will navigate the critical aspects of morpholine chemistry, from fundamental synthetic strategies to the nuanced interplay of structure and function that governs the biological activity of its derivatives. We will explore its impact on anticancer, antibacterial, antiviral, and central nervous system (CNS) therapies, supported by detailed examples, quantitative data, and mechanistic insights.

The Privileged Scaffold: Physicochemical Properties and Pharmacokinetic Advantages

The morpholine ring is not merely a passive component of a drug molecule; it actively contributes to its overall disposition and efficacy. Its conformational flexibility, existing predominantly in a chair conformation, allows for optimal spatial orientation of substituents to interact with biological targets.[5]

Key physicochemical parameters that underscore the utility of the morpholine scaffold include:

  • pKa: The nitrogen atom in the morpholine ring typically has a pKa in the range of 8.3-8.7, making it a weak base. This property is critical for drug-receptor interactions, as it allows for protonation at physiological pH, facilitating ionic interactions with acidic residues in protein binding pockets.[7]

  • Solubility: The ether oxygen of the morpholine ring can participate in hydrogen bonding with water molecules, which generally enhances the aqueous solubility of the parent molecule. This is a crucial factor for drug formulation and absorption.[5]

  • Metabolic Stability: The morpholine ring is often more resistant to metabolic degradation compared to other nitrogen-containing heterocycles like piperidine or piperazine. This can lead to a longer half-life and improved pharmacokinetic profile.[7]

  • Blood-Brain Barrier Permeability: In the context of CNS drug discovery, the morpholine moiety can contribute to a molecule's ability to cross the blood-brain barrier (BBB). Its balanced lipophilicity and hydrogen bonding capacity can facilitate passage through this highly selective barrier.[5]

These advantageous properties have solidified morpholine's status as a "privileged structure" in medicinal chemistry, a scaffold that is repeatedly found in successful drugs across different therapeutic areas.[3]

Morpholine_Properties cluster_properties Physicochemical Properties cluster_advantages Pharmacokinetic Advantages Morpholine Morpholine Scaffold pKa Weakly Basic (pKa ~8.5) Morpholine->pKa Nitrogen atom Solubility Enhanced Aqueous Solubility Morpholine->Solubility Oxygen atom Stability Metabolic Stability Morpholine->Stability Saturated Ring BBB BBB Permeability Morpholine->BBB Balanced Lipophilicity Target Favorable Target Engagement pKa->Target Bioavailability Improved Oral Bioavailability Solubility->Bioavailability HalfLife Longer Half-Life Stability->HalfLife BBB->Target CNS Drugs

Caption: Key physicochemical properties of the morpholine scaffold and their contribution to pharmacokinetic advantages in drug design.

Synthetic Strategies: Building the Morpholine Core

The versatility of the morpholine scaffold is mirrored by the numerous synthetic routes available for its construction and derivatization. These methods offer medicinal chemists the flexibility to introduce a wide range of substituents and tailor the properties of the final compounds.

General Synthetic Protocol: Reductive Amination

A common and robust method for the synthesis of N-substituted morpholines involves the reductive amination of a suitable dialdehyde precursor. This approach is highly versatile and tolerates a wide variety of functional groups.

Experimental Protocol: Synthesis of N-Aryl Morpholine

  • Oxidation: To a solution of the corresponding diol (1 equivalent) in a suitable solvent (e.g., a mixture of water and an organic solvent like THF or dioxane), add sodium periodate (NaIO₄, 1.1 equivalents) portion-wise at 0 °C. Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

  • Reductive Amination (in situ): To the reaction mixture containing the in situ generated dialdehyde, add the desired primary amine (1.2 equivalents) and a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents). Stir the reaction at room temperature for 12-24 hours.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-substituted morpholine derivative.

General_Synthesis cluster_reaction Reductive Amination Synthesis of N-Substituted Morpholine reagents Reagents Diol Diol Dialdehyde Dialdehyde (in situ) Diol->Dialdehyde 1. NaIO4 Morpholine N-Substituted Morpholine Dialdehyde->Morpholine 2. R-NH2 3. NaBH(OAc)3 Amine Primary Amine (R-NH2) Amine->Morpholine

Caption: A generalized synthetic scheme for the preparation of N-substituted morpholine derivatives via reductive amination.

Therapeutic Applications of Morpholine Derivatives

The impact of the morpholine scaffold extends across a wide spectrum of therapeutic areas, a testament to its ability to favorably modulate the biological activity of diverse molecular architectures.

Anticancer Agents

Morpholine derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer.[8] Many of these compounds function as kinase inhibitors, interfering with signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[9]

Gefitinib (Iressa®): An epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Gefitinib is a prime example of a successful morpholine-containing anticancer drug.[1][10] The morpholino-propoxy side chain is critical for its activity and pharmacokinetic profile.[7][11]

Table 1: Anticancer Activity of Selected Morpholine Derivatives

CompoundTargetCancer Cell LineIC₅₀ (µM)Reference
GefitinibEGFRA549 (Lung)0.015[12]
AK-10 Not specifiedMCF-7 (Breast)3.15[12][13]
AK-3 Not specifiedSHSY-5Y (Neuroblastoma)9.54[12][13]
Compound 10e mTORA549 (Lung)0.033[14]
Compound 10h mTORMCF-7 (Breast)0.087[14]

Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

A significant number of morpholine-containing anticancer agents exert their effects by inhibiting the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[9] This pathway is frequently dysregulated in cancer and plays a central role in cell growth, proliferation, and survival.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Morpholine-based PI3K/mTOR Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholine-based anticancer agents.

Antibacterial and Antiviral Agents

The morpholine moiety is also a key structural feature in several antimicrobial agents.

Linezolid (Zyvox®): An oxazolidinone antibiotic, Linezolid is used to treat serious infections caused by Gram-positive bacteria.[4] The N-acetyl group on the morpholine ring is crucial for its antibacterial activity. The synthesis of Linezolid often involves the coupling of a morpholine-containing aniline with an epoxide derivative.[8][15]

Table 2: Antibacterial Activity of Selected Morpholine Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
LinezolidStaphylococcus aureus (MRSA)1-4[4]
Compound 12 Mycobacterium smegmatis15.6[16]
Compound 3 Various bacterial strains3.125-12.5[17][18]
Compound 5 Various bacterial strains3.125[17]

The development of antiviral agents containing the morpholine scaffold is an active area of research. These compounds have shown promise against a range of viruses by targeting various stages of the viral life cycle.

Experimental Protocol: Antiviral Screening Assay (General)

  • Cell Seeding: Seed susceptible host cells in a 96-well plate at an appropriate density and incubate overnight to allow for cell attachment.

  • Compound Treatment and Viral Infection: Pre-treat the cells with various concentrations of the morpholine derivative for a specified period. Subsequently, infect the cells with the virus at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the plates for a duration sufficient to allow for viral replication and the development of cytopathic effects (CPE).

  • Assessment of Antiviral Activity: Evaluate the antiviral activity by measuring the inhibition of viral replication. This can be achieved through various methods, such as:

    • CPE Inhibition Assay: Visually scoring the reduction in virus-induced cell death.

    • Plaque Reduction Assay: Quantifying the reduction in the number of viral plaques.

    • Reporter Gene Assay: Measuring the expression of a reporter gene (e.g., luciferase) incorporated into the viral genome.

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀) of the compound, which is the concentration that inhibits viral replication by 50%.

Central Nervous System (CNS) Active Agents

The ability of the morpholine ring to enhance BBB permeability has made it a valuable component in the design of drugs targeting the CNS.[5][19]

Reboxetine (Edronax®): A selective norepinephrine reuptake inhibitor (NRI), Reboxetine is used for the treatment of depression.[20] The morpholine ring is integral to its chemical structure and pharmacological activity.

Aprepitant (Emend®): A neurokinin-1 (NK₁) receptor antagonist, Aprepitant is used for the prevention of chemotherapy-induced nausea and vomiting. The morpholine moiety in Aprepitant plays a crucial role in its binding to the NK₁ receptor.[4]

Conclusion and Future Perspectives

The morpholine scaffold has unequivocally established itself as a privileged structure in medicinal chemistry. Its unique combination of physicochemical properties confers significant advantages in terms of pharmacokinetics and target engagement, leading to the development of numerous successful drugs.[3][21] The diverse range of biological activities exhibited by morpholine derivatives, from anticancer and antimicrobial to CNS effects, underscores the remarkable versatility of this simple heterocycle.

Future research in this area will likely focus on the development of novel synthetic methodologies to access more complex and diverse morpholine derivatives.[22][23][24][25] Furthermore, a deeper understanding of the structure-activity relationships through computational modeling and quantitative structure-activity relationship (QSAR) studies will continue to guide the rational design of next-generation morpholine-based therapeutics with enhanced potency, selectivity, and safety profiles.[6][26] The enduring legacy of the morpholine ring in medicinal chemistry is a testament to the power of fundamental chemical principles in the quest for new and improved medicines.

References

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"introduction to chiral building blocks in drug discovery"

Author: BenchChem Technical Support Team. Date: January 2026

Analyzing Chirality's Role

My initial phase involves deep dives into the importance of chirality in drug discovery. I'm leveraging targeted Google searches to find authoritative information. I am investigating the historical context and biological significance.

Exploring Synthesis Strategies

I am now focusing on various strategies for acquiring and utilizing chiral building blocks. This encompasses searching for protocols, workflows, and review articles detailing asymmetric synthesis and chiral resolution techniques. I'm building a foundational narrative that connects the "why" behind experimental choices, ensuring a logical flow, and incorporating visual aids for clarity.

Compiling Synthesis Protocols

I'm now deeply immersed in the details of asymmetric synthesis, chiral resolution, and chiral pool strategies, actively seeking protocols and workflows to include. I'm building a reference library. I am focusing on the "why" behind experimental choices, creating a logical narrative. I will include visual aids like Graphviz diagrams. Then I will compile quantitative data.

The Sentinel of Synthesis: An In-depth Technical Guide to the N-Boc Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of the N-Boc Group in Modern Synthesis

In the complex world of organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development, the strategic use of protecting groups is paramount. Among these, the tert-butoxycarbonyl (Boc) group stands as a cornerstone for the protection of primary and secondary amines.[1] Its widespread use is a direct result of its unique chemical properties: remarkable stability across a broad spectrum of reaction conditions and its clean, facile removal under specific acidic environments.[1][2] This guide offers a comprehensive technical exploration of the N-Boc protecting group, from its fundamental principles of stability to the nuanced mechanics of its cleavage, providing researchers and drug development professionals with the field-proven insights necessary for its effective implementation.

Core Principles: Understanding the Stability Profile of the N-Boc Group

The N-Boc group, a tert-butyl carbamate, shields the amine's nucleophilicity and basicity through steric hindrance and electronic effects.[1] Its defining characteristic is its robustness in the presence of bases, nucleophiles, and reducing agents, while being readily cleaved by acids.[1][2] This dichotomy forms the basis of its utility in orthogonal protection strategies, where multiple protecting groups with different labilities are used to selectively unmask reactive sites within a complex molecule.[2][3] For instance, the acid-labile Boc group is an ideal orthogonal partner to the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-cleavable carboxybenzyl (Cbz) group, a common pairing in solid-phase peptide synthesis.[1][2][4][5]

Data Presentation: N-Boc Group Stability Under Various Conditions
Condition Category Reagent/Condition Stability References
Acidic Conditions Strong Acids (TFA, HCl, HBr/AcOH)Labile[2]
Lewis Acids (AlCl₃, FeCl₃)Labile[4][6][7]
Acetic AcidGenerally Stable (Slow Cleavage)[8]
Basic Conditions Piperidine, NaOH, Na₂CO₃Stable[1][2]
Nucleophiles Amines, Hydrazines, ThiolatesStable[4][9]
Reductive Conditions H₂/Pd/C, NaBH₄, LiAlH₄Stable[1][2]
Oxidative Conditions KMnO₄, OsO₄, CrO₃/PyGenerally Stable[4]

The Mechanism of Cleavage: An Acid-Catalyzed Cascade

The deprotection of the N-Boc group is most commonly achieved using strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[7][10][11] The mechanism proceeds through a well-defined, acid-catalyzed pathway:

  • Protonation: The acid protonates the carbonyl oxygen of the carbamate, increasing the electrophilicity of the carbonyl carbon.[10][11]

  • C-O Bond Cleavage: This is followed by the cleavage of the tert-butyl C-O bond, which is the rate-determining step. This step is facilitated by the formation of a stable tertiary carbocation (the tert-butyl cation).[9][10][11]

  • Carbamic Acid Formation: The cleavage results in the formation of a carbamic acid intermediate and the tert-butyl cation.[10]

  • Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide and the free amine.[10][11]

  • Amine Protonation: Under the acidic conditions, the newly liberated amine is protonated, forming an ammonium salt.[10]

Mandatory Visualization: Mechanism of Acid-Catalyzed N-Boc Deprotection

Boc_Deprotection_Mechanism BocAmine R₂N-Boc ProtonatedBoc R₂N-Boc(H⁺) BocAmine->ProtonatedBoc CarbamicAcid R₂N-COOH ProtonatedBoc->CarbamicAcid Slow tBuCation (CH₃)₃C⁺ ProtonatedBoc->tBuCation FreeAmine R₂NH CarbamicAcid->FreeAmine Fast CO2 CO₂ CarbamicAcid->CO2 Isobutene Isobutene tBuCation->Isobutene -H⁺ AmmoniumSalt R₂NH₂⁺ FreeAmine->AmmoniumSalt H⁺ Deprotection_Decision_Tree Start Start: N-Boc Protected Compound AcidSensitive Is the substrate acid-sensitive? Start->AcidSensitive NucleophilicResidues Does the substrate contain nucleophilic residues (Trp, Met, Cys, Tyr)? AcidSensitive->NucleophilicResidues No AlternativeMethods Explore Alternative Methods: - Thermal - Lewis Acid - Oxalyl Chloride AcidSensitive->AlternativeMethods Yes StandardTFA Use TFA/DCM Protocol NucleophilicResidues->StandardTFA No TFAwithScavenger Use TFA/DCM with appropriate scavengers NucleophilicResidues->TFAwithScavenger Yes HClDioxane Consider HCl/Dioxane Protocol StandardTFA->HClDioxane Alternative ThermallyStable Is the substrate thermally stable? AlternativeMethods->ThermallyStable ThermalDeprotection Use Thermal Deprotection ThermallyStable->ThermalDeprotection Yes OtherMildMethods Consider Oxalyl Chloride or Lewis Acid Catalysis ThermallyStable->OtherMildMethods No

Sources

A Technical Guide to the Stereochemistry of 3-Substituted Morpholines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs and clinical candidates.[1] When substituted at the 3-position, a chiral center is introduced, making the stereochemistry of this substituent a critical determinant of a molecule's three-dimensional shape, biological activity, and pharmacokinetic profile. This guide provides an in-depth analysis of the stereochemical considerations of 3-substituted morpholines, covering fundamental conformational analysis, modern stereoselective synthetic strategies, and robust analytical methods for stereochemical assignment. By explaining the causal relationships behind experimental choices and grounding claims in authoritative references, this document serves as a technical resource for scientists engaged in the design and development of morpholine-containing compounds.

Introduction: The Significance of C-3 Stereochemistry

The morpholine heterocycle, with its dual amine and ether functionalities, is a common feature in pharmaceuticals due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[2] Substitution at the C-3 position, adjacent to the nitrogen atom, introduces stereoisomerism. The specific spatial arrangement—the absolute configuration (R or S)—of the C-3 substituent can profoundly impact how a molecule interacts with its biological target. Enantiomers of a drug can exhibit widely different efficacy, with one being therapeutic while the other may be inactive or even toxic.[3] Therefore, precise control and unambiguous determination of the stereochemistry at this position are paramount in drug discovery and development. This guide will explore the foundational principles and practical applications of stereochemistry in the context of this important chemical class.

Fundamentals of Morpholine Stereochemistry

Conformational Analysis

Like cyclohexane, the morpholine ring predominantly adopts a low-energy chair conformation to minimize torsional and steric strain.[4] The presence of the heteroatoms (O and N) slightly alters bond lengths and angles compared to cyclohexane, but the chair remains the most stable form. A substituent at the C-3 position can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).

The relative stability of these two conformers is governed by a balance of steric and stereoelectronic effects:

  • Steric Hindrance: In the axial position, the C-3 substituent experiences unfavorable 1,3-diaxial interactions with the axial hydrogen atoms at the C-5 position.[5] Larger substituents will therefore strongly prefer the equatorial position to minimize this steric clash.

  • Anomeric Effect: A stereoelectronic effect, known as the anomeric effect, can sometimes stabilize an axial conformation, particularly for electronegative substituents. This involves an overlap between the lone pair of the ring oxygen and the σ* anti-bonding orbital of the C-N bond.[6]

The interplay of these forces dictates the conformational equilibrium of the molecule, which in turn influences its overall shape and receptor binding capability.

Caption: Conformational equilibrium of a 3-substituted morpholine.

Stereoselective Synthesis of 3-Substituted Morpholines

Controlling the stereochemistry at C-3 requires synthetic strategies that are highly stereoselective. Several robust methodologies have been developed to achieve this, broadly categorized as asymmetric synthesis and diastereoselective synthesis.

Asymmetric Synthesis

Asymmetric synthesis creates a chiral center from an achiral starting material, yielding an enantiomerically enriched product.

Strategy 1: Catalytic Asymmetric Hydrogenation One of the most efficient methods involves the asymmetric hydrogenation of a dehydromorpholine precursor.[7] This "after cyclization" approach uses a chiral transition-metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral phosphine ligands) to deliver hydrogen to one face of the double bond preferentially.[7][8]

  • Causality: The choice of chiral ligand is critical. The ligand coordinates to the metal center, creating a chiral environment that forces the substrate to bind in a specific orientation, exposing one face to hydrogenation and leading to high enantioselectivity.[9] For instance, RuCl is a highly effective catalyst for the asymmetric transfer hydrogenation of cyclic imines formed in situ, affording chiral 3-substituted morpholines with high enantiomeric excess (>95% ee).[9][10]

Strategy 2: Tandem Hydroamination and Asymmetric Reduction A powerful one-pot strategy involves the titanium-catalyzed hydroamination of an ether-containing aminoalkyne to form a cyclic imine, which is then reduced in the same pot using a chiral ruthenium catalyst.[9] This tandem approach is highly efficient and avoids the isolation of unstable intermediates.

  • Causality: Mechanistic studies suggest that hydrogen-bonding interactions between the oxygen atom in the substrate's backbone and the ligand of the ruthenium catalyst are crucial for achieving high enantioselectivity.[9] This insight allows for the rational design of substrates and catalysts for similar transformations.

Diastereoselective Synthesis

When one or more chiral centers already exist in the starting material, diastereoselective reactions can be used to control the formation of the new stereocenter at C-3 relative to the existing ones.

Strategy: Multi-component Reactions Copper-catalyzed three-component reactions of amino alcohols, aldehydes, and diazomalonates can generate highly substituted morpholines.[1] When a chiral amino alcohol is used as a starting material, the reaction can produce morpholines with multiple chiral centers. While the initial diastereoselectivity may be low, it can often be improved through a subsequent epimerization step, for example, using light-mediated stereochemical editing to favor the thermodynamically more stable diastereomer.[1]

Stereochemical Assignment and Analysis

Unambiguous determination of both relative and absolute stereochemistry is a critical, self-validating step in any synthetic protocol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the relative stereochemistry and conformational preferences of morpholines in solution.[11][12]

  • ¹H NMR Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them (the Karplus relationship). Large coupling constants (J ≈ 8-12 Hz) are indicative of an axial-axial relationship, while smaller values (J ≈ 2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.[13] By analyzing the splitting patterns of the C-2, C-3, and C-5 protons, the chair conformation and the axial/equatorial position of the C-3 substituent can be deduced.

  • Nuclear Overhauser Effect (NOE): 2D NOESY or 1D NOE difference experiments detect through-space interactions between protons that are close to each other (< 5 Å). A strong NOE between the C-3 proton and the axial C-5 proton would confirm an axial orientation for the C-3 substituent.[1]

  • ¹³C NMR Chemical Shifts: The chemical shift of the ring carbons can also provide stereochemical information. An axial substituent at C-3 will cause a characteristic upfield (shielding) shift on the γ-carbon (C-5) due to a gauche steric interaction, known as the γ-gauche effect.[11][12]

NMR Parameter Axial C-3 Substituent Equatorial C-3 Substituent Rationale
¹H-¹H Coupling (J₃,₂) Small (2-5 Hz)Large (8-12 Hz)Dihedral angle dependence (Karplus relationship).
NOE Interaction Strong NOE between H-3 and axial H-5Weak or no NOE between H-3 and axial H-5Proximity through space.
¹³C Shift of C-5 Upfield shift (shielded)Downfield shift (deshielded)γ-gauche effect due to steric compression.
X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the absolute and relative stereochemistry of a molecule.[1] It provides a precise three-dimensional map of the atoms in the crystal lattice, leaving no ambiguity about the compound's structure. This technique is often used to confirm the results obtained from NMR analysis and to establish the absolute configuration of a new chiral compound.

Experimental Protocol: Asymmetric Synthesis of a 3-Aryl-Morpholine

This protocol is a representative example based on the tandem hydroamination/asymmetric transfer hydrogenation methodology.[9][10]

Objective: To synthesize (S)-3-phenylmorpholine with high enantiomeric purity.

Workflow Diagram:

G start Aminoalkyne Substrate + Ti Catalyst step1 Step 1: Hydroamination (Formation of Cyclic Imine) start->step1 step2 Step 2: In-situ Addition of Chiral Ru Catalyst & H-source step1->step2 step3 Step 3: Asymmetric Transfer Hydrogenation step2->step3 product Enantioenriched (S)-3-Phenylmorpholine step3->product analysis Purification (Chromatography) & Analysis (NMR, Chiral HPLC) product->analysis

Caption: Workflow for tandem asymmetric synthesis.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the aminoalkyne substrate (1.0 eq) and the hydroamination catalyst, bis(amidate)bis(amido)Ti (5 mol%).

  • Hydroamination: Add anhydrous toluene via syringe and heat the reaction mixture to 110 °C for 12 hours. Monitor the reaction by TLC or ¹H NMR for the disappearance of starting material and formation of the cyclic imine.

  • Asymmetric Reduction: Cool the reaction mixture to room temperature. In a separate flask, prepare a solution of the Noyori-Ikariya catalyst, RuCl (1 mol%), and formic acid/triethylamine azeotrope (5:2 mixture, 2.0 eq) in anhydrous dichloromethane.

  • Tandem Reaction: Add the ruthenium catalyst solution to the reaction flask containing the crude cyclic imine. Stir the mixture at 40 °C for 24 hours.

  • Workup and Purification: Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Stereochemical Analysis:

    • Confirm the structure and relative stereochemistry using ¹H and ¹³C NMR.

    • Determine the enantiomeric excess (ee) by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralcel OD-H column).

Conclusion

The stereochemistry of 3-substituted morpholines is a cornerstone of their application in medicinal chemistry. A thorough understanding of their conformational preferences, coupled with the strategic application of modern stereoselective synthesis and rigorous analytical verification, is essential for the successful development of novel therapeutics. The methodologies outlined in this guide—from catalytic asymmetric reactions to detailed NMR analysis—provide the framework for rationally designing and synthesizing these valuable molecules with precise stereochemical control, ultimately enabling the exploration of their full therapeutic potential.

References

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A Technical Guide to Methyl N-Boc-3-methylmorpholine-3-carboxylate: Sourcing, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the accessibility and quality of unique molecular building blocks are paramount to the success of discovery programs. Methyl N-Boc-3-methylmorpholine-3-carboxylate, a chiral scaffold, represents a confluence of desirable features: a morpholine core, known to improve physicochemical properties of drug candidates, and a protected amino acid ester functionality, ready for peptide coupling or further synthetic elaboration. This guide provides an in-depth technical overview of this valuable compound, from commercial sourcing to its synthesis, quality control, and strategic application in medicinal chemistry.

Introduction: The Strategic Value of Substituted Morpholines

The morpholine moiety is a privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules to enhance properties such as aqueous solubility, metabolic stability, and target affinity.[1] Its non-planar, chair-like conformation can present substituents in well-defined spatial orientations, which is crucial for optimizing interactions with biological targets. The specific compound, this compound, integrates this valuable heterocycle with a protected α-amino acid ester, making it a highly versatile building block for constructing complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group ensures stability during handling and selective deprotection under acidic conditions, while the methyl ester provides a convenient handle for derivatization.

Commercial Availability

A reliable supply of starting materials is the foundation of any research campaign. This compound is available from several commercial suppliers, catering to a range of scales from discovery to process development. When selecting a supplier, researchers should consider not only the cost but also the purity, availability of analytical data (Certificate of Analysis), and the supplier's quality management certifications (e.g., ISO 9001).

Below is a comparative table of notable commercial suppliers for this compound.

SupplierProduct NumberPurityAvailabilityNotes
CymitQuimica IN-DA001K2QNot specifiedInquireDistributor for Indagoo brand. Products are for laboratory use only.[2]
Sunway Pharm Ltd CB3413297%1g in stockProvides CAS, molecular formula, and weight. Offers COA, Datasheet, and NMR upon request.[3]
Indagoo IN-DA001K2QNot specifiedInquireBrand distributed by CymitQuimica.
Laibo Chem Not specifiedNot specified1g packageBasic product listing.

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis and Purification

While commercially available, an understanding of the synthesis of this compound is crucial for troubleshooting and for potential in-house production. A plausible synthetic route can be devised based on established methods for the synthesis of substituted morpholines and N-Boc protection of amino acids.

Proposed Synthetic Pathway

A likely synthetic approach involves the construction of the morpholine ring followed by N-protection and esterification. The key steps would be:

  • Synthesis of a suitable amino diol precursor.

  • Cyclization to form the morpholine ring.

  • N-Boc protection of the morpholine nitrogen.

  • Esterification of the carboxylic acid.

A potential retrosynthetic analysis is depicted below:

G Target This compound Intermediate1 N-Boc-3-methylmorpholine-3-carboxylic acid Target->Intermediate1 Esterification Intermediate2 3-Methylmorpholine-3-carboxylic acid Intermediate1->Intermediate2 N-Boc Protection Precursors Amino diol precursor + Glyoxylic acid derivative Intermediate2->Precursors Cyclization

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol (Hypothetical)

The following protocol is a scientifically sound, hypothetical procedure based on analogous reactions reported in the literature for the synthesis of substituted morpholines and Boc-protected amino esters.

Step 1: Synthesis of 2-((2-hydroxy-1-methylethyl)amino)ethanol

  • Rationale: This step creates the key amino diol intermediate.

  • Procedure: To a solution of 1-aminopropan-2-ol (1.0 eq) in a suitable solvent such as ethanol, add 2-bromoethanol (1.05 eq) and a non-nucleophilic base like triethylamine (1.2 eq). The reaction mixture is heated to reflux and monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the amino diol.

Step 2: Synthesis of 3-Methylmorpholine-3-carboxylic acid

  • Rationale: This step involves the cyclization to form the morpholine ring.

  • Procedure: The 2-((2-hydroxy-1-methylethyl)amino)ethanol (1.0 eq) is reacted with a glyoxylic acid equivalent in a condensation reaction, followed by an intramolecular cyclization. The reaction conditions would need to be optimized, potentially using a dehydrating agent.

Step 3: N-Boc Protection

  • Rationale: Introduction of the Boc protecting group on the morpholine nitrogen.

  • Procedure: The 3-Methylmorpholine-3-carboxylic acid (1.0 eq) is dissolved in a mixture of dioxane and water. Sodium hydroxide (2.5 eq) is added, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc)2O (1.1 eq) at 0 °C. The reaction is stirred at room temperature until completion. The mixture is then acidified and extracted with an organic solvent to yield N-Boc-3-methylmorpholine-3-carboxylic acid.

Step 4: Methyl Esterification

  • Rationale: Conversion of the carboxylic acid to the final methyl ester.

  • Procedure: The N-Boc-3-methylmorpholine-3-carboxylic acid (1.0 eq) is dissolved in methanol. A catalytic amount of a strong acid, such as sulfuric acid, is added. The reaction is heated to reflux and monitored for the disappearance of the starting material. After completion, the reaction is neutralized, and the solvent is removed. The crude product is then purified.

Purification

Purification of the final product, this compound, is critical to ensure its suitability for further use.

  • Chromatography: Flash column chromatography on silica gel is a standard method for purifying compounds of this nature. A gradient of ethyl acetate in hexanes would likely provide good separation.

  • Recrystallization: If the compound is a solid, recrystallization from a suitable solvent system can be an effective method for achieving high purity.

Analytical Characterization and Quality Control

To ensure the identity and purity of this compound, a comprehensive analytical characterization is necessary.

Analytical TechniquePurposeExpected Observations
¹H NMR Structural confirmation and purity assessment.Signals corresponding to the methyl group on the morpholine ring, the morpholine ring protons, the Boc group protons, and the methyl ester protons. The chemical shifts and coupling constants would be characteristic of the morpholine chair conformation.
¹³C NMR Confirmation of the carbon skeleton.Resonances for all 12 carbons in the molecule, including the carbonyls of the Boc and ester groups, the quaternary carbon of the Boc group, and the carbons of the morpholine ring.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of elemental composition.The expected molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺) should be observed. High-resolution mass spectrometry (HRMS) would confirm the elemental formula (C₁₂H₂₁NO₅).
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak, with purity typically >95% for research-grade material. The retention time is specific to the compound under the given chromatographic conditions.
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of functional groups.Characteristic absorption bands for the C=O stretching of the carbamate and ester groups, and C-O stretching of the ether in the morpholine ring.

The quality control workflow for a commercial supplier should encompass these analytical techniques to guarantee batch-to-batch consistency.

G cluster_0 Quality Control Workflow RawMaterial Raw Material Synthesis Synthesis RawMaterial->Synthesis CrudeProduct Crude Product Synthesis->CrudeProduct Purification Purification CrudeProduct->Purification FinalProduct Final Product Purification->FinalProduct Analysis Analytical Characterization (NMR, MS, HPLC, FTIR) FinalProduct->Analysis QCRelease QC Release Analysis->QCRelease

Caption: A typical quality control workflow for the production of a chemical building block.

Applications in Drug Discovery

The structural features of this compound make it a valuable building block in several areas of drug discovery.

Scaffold for Peptidomimetics

The Boc-protected amino acid ester functionality allows for its direct use in solid-phase or solution-phase peptide synthesis. The morpholine ring introduces a conformational constraint that can be beneficial for mimicking peptide turns or for presenting side chains in a specific orientation to interact with a biological target.

Synthesis of Novel Heterocyclic Systems

The methyl ester and the Boc-protected amine can be orthogonally deprotected and functionalized, allowing for the elaboration of the molecule into more complex heterocyclic systems. The morpholine ring can serve as a central scaffold onto which various pharmacophoric groups are appended.

Improving Physicochemical Properties

In lead optimization, the morpholine moiety is often introduced to improve the ADME (absorption, distribution, metabolism, and excretion) properties of a drug candidate. Using this compound as a building block allows for the early incorporation of this beneficial group, potentially reducing the number of synthetic steps required in the later stages of a project. The presence of the morpholine ring can disrupt planarity, increase aqueous solubility, and provide a metabolically stable alternative to other amine-containing heterocyles.

Conclusion

This compound is a strategically important building block for medicinal chemistry and drug discovery. Its commercial availability, coupled with a clear (though not yet published in detail) synthetic pathway, makes it an accessible tool for researchers. The combination of a privileged morpholine scaffold with a versatile protected amino acid ester functionality provides a powerful platform for the design and synthesis of novel therapeutic agents with potentially improved pharmacological profiles. As the demand for novel chemical matter in drug discovery continues to grow, the utility of such well-designed building blocks will undoubtedly increase.

References

  • B. D. S. V. Prasad, A. S. K. Kumar, and P. K. Dubey, "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules," Arch. Pharm. (Weinheim), vol. 352, no. 5, p. e1800318, 2019. [Online]. Available: [Link]

Sources

Methodological & Application

Application Notes and Protocols: Strategic Incorporation of Methyl N-Boc-3-methylmorpholine-3-carboxylate in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pursuit of novel peptide therapeutics with enhanced stability, conformational rigidity, and unique biological activity has led to the exploration of non-canonical amino acid building blocks. Methyl N-Boc-3-methylmorpholine-3-carboxylate represents a class of sterically hindered, cyclic amino acid analogues poised to introduce valuable structural constraints into peptide scaffolds. This guide provides a comprehensive overview of the rationale, strategic considerations, and detailed protocols for the effective incorporation of this building block into peptide chains using Solid-Phase Peptide Synthesis (SPPS). Methodologies are grounded in established principles for overcoming the challenges associated with sterically demanding coupling reactions.

Introduction: The Rationale for Constrained Peptidomimetics

Peptide-based drug candidates often suffer from limitations such as poor metabolic stability and lack of defined secondary structure in solution, which can lead to reduced target affinity and bioavailability. The incorporation of conformationally constrained amino acid mimics, such as derivatives of morpholine, is a powerful strategy to address these shortcomings. The rigid ring system of this compound can serve as a potent tool to:

  • Induce Specific Secondary Structures: The defined geometry of the morpholine ring can force the peptide backbone into specific turns or helical conformations.

  • Enhance Proteolytic Resistance: The unnatural structure, particularly the α,α-disubstitution at the 3-position, can shield the adjacent peptide bonds from enzymatic degradation.

  • Improve Pharmacokinetic Properties: The morpholine scaffold can modulate the lipophilicity and hydrogen bonding capacity of the peptide, potentially improving cell permeability and oral bioavailability.

The subject of this guide, this compound, is a valuable building block for Boc-based SPPS, offering a unique combination of a protected secondary amine and significant steric bulk.

The Core Challenge: Overcoming Steric Hindrance

The principal obstacle to the efficient incorporation of this compound is the profound steric hindrance around the reactive centers. This challenge is twofold:

  • Coupling to the Morpholine Nitrogen: After the initial Boc deprotection of a resin-bound morpholine amino acid, the resulting secondary amine exhibits significantly reduced nucleophilicity due to the bulky ring and the adjacent methyl group.

  • Coupling the Morpholine Carboxylate: Activating the methyl ester of the morpholine building block for coupling onto a free N-terminal amine on the growing peptide chain also presents a challenge, though it is generally more feasible.

These steric demands necessitate a departure from standard peptide coupling protocols and require the use of highly potent reagents and optimized reaction conditions. This situation is analogous to the well-documented difficulties encountered when coupling N-methylated amino acids.

Chemical Structures and Key Moieties

A clear understanding of the components is crucial for designing a successful synthesis strategy.

Caption: Structures of the target building block and a recommended coupling reagent.

Recommended Synthesis Strategy: Boc-SPPS

Given the N-terminal Boc protecting group, this building block is designed for use in Boc solid-phase peptide synthesis. The general workflow involves the iterative deprotection of the Boc group with a moderately strong acid, followed by coupling of the next Boc-protected amino acid.

Boc_SPPS_Cycle Resin Peptide-Resin (N-terminal Boc) Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection 1. Remove Boc group Wash1 Wash (DMF, DCM) Deprotection->Wash1 Neutralization Neutralization (DIPEA in DMF) Wash2 Wash (DMF, DCM) Neutralization->Wash2 Coupling Coupling (Incoming Boc-AA, HATU, DIPEA) Elongated_Resin Elongated Peptide-Resin (N-terminal Boc) Coupling->Elongated_Resin 4. Form peptide bond Wash1->Neutralization 2. Neutralize amine salt Wash2->Coupling 3. Add next amino acid Elongated_Resin->Deprotection Repeat Cycle

Caption: General workflow for a single cycle of Boc-SPPS.

Mechanism of Boc Deprotection

The Boc group is reliably removed by treatment with trifluoroacetic acid (TFA). The mechanism proceeds through protonation of the carbamate, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then rapidly decarboxylates to yield the free amine as a TFA salt.[1]

Boc_Deprotection Boc_Peptide Boc-NH-Peptide Protonated Boc-N⁺H₂-Peptide Boc_Peptide->Protonated + H⁺ (from TFA) Carbamic_Acid HOOC-NH-Peptide + (CH₃)₃C⁺ Protonated->Carbamic_Acid Loss of t-butyl cation Free_Amine H₂N-Peptide + CO₂ Carbamic_Acid->Free_Amine Decarboxylation

Caption: Simplified mechanism of acid-catalyzed Boc deprotection.

Mechanism of HATU-Mediated Coupling

For sterically hindered couplings, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a superior activating agent. In the presence of a non-nucleophilic base like DIPEA, HATU reacts with the carboxylic acid of the incoming amino acid to form a highly reactive OAt-active ester. This intermediate then readily reacts with the N-terminal amine of the peptide-resin to form the new peptide bond.[2]

HATU_Coupling cluster_0 Activation Step cluster_1 Coupling Step Boc_AA Boc-AA-COOH Active_Ester Boc-AA-OAt (Active Ester) Boc_AA->Active_Ester HATU_Reagent HATU HATU_Reagent->Active_Ester Base DIPEA Base->Active_Ester New_Peptide Boc-AA-NH-Peptide-Resin Active_Ester->New_Peptide Amide Bond Formation Peptide_Resin H₂N-Peptide-Resin Peptide_Resin->New_Peptide

Caption: Two-stage process of HATU-mediated peptide coupling.

Experimental Protocols

The following protocols are designed to maximize coupling efficiency when incorporating this compound or when coupling another amino acid onto its deprotected secondary amine.

Protocol 1: Coupling of this compound onto the Peptide-Resin

This protocol details the addition of the morpholine building block to the N-terminus of the growing peptide chain.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the peptide-resin (1.0 eq) in DMF for 30 minutes in a reaction vessel. Drain the DMF.

  • Activation Solution Preparation: In a separate vial, dissolve this compound (4.0 eq) and HATU (3.9 eq) in DMF.

  • Activation: Add DIPEA (8.0 eq) to the activation solution. Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction: Add the activated amino acid solution to the prepared peptide-resin.

  • Agitation: Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult sequences, the reaction time may be extended or a second coupling may be necessary.

  • Monitoring the Coupling:

    • Take a small sample of the resin beads and wash thoroughly with DMF and DCM.

    • Perform a Bromophenol Blue test . A yellow color indicates a complete reaction (no free amine), while a blue or green color signifies incomplete coupling. Note: The standard Kaiser (ninhydrin) test will give a false negative for the secondary amine that would be present after coupling to proline or another N-substituted residue.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.

Protocol 2: Coupling of a Standard Boc-Amino Acid onto the N-terminal Morpholine Residue

This protocol is for the challenging step of adding the next amino acid after the morpholine building block has been incorporated and its Boc group removed.

Procedure:

  • Boc Deprotection: Treat the resin from the previous step with a solution of 50% TFA in DCM for 5 minutes, followed by a second treatment for 20 minutes to ensure complete removal of the Boc group.

  • Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Neutralization: Neutralize the resulting TFA salt by washing the resin with a solution of 10% DIPEA in DMF (2x, 5 minutes each wash).

  • Washing: Wash the resin again with DMF (3x) and DCM (3x).

  • Activation of Incoming Amino Acid: In a separate vial, prepare the activation solution for the next standard Boc-amino acid (e.g., Boc-Ala-OH) using the same ratios and procedure as described in Protocol 1, Step 2 & 3.

  • Coupling Reaction: Add the activated standard amino acid solution to the resin. Due to the steric hindrance of the morpholine's secondary amine, a longer coupling time is recommended.

  • Agitation: Agitate the reaction vessel at room temperature for 4-8 hours. A double coupling is highly recommended.

  • Monitoring and Washing: Follow the same monitoring and washing procedures as described in Protocol 1, Steps 6 & 7.

Data Summary: Reagent Selection

The choice of coupling reagent is paramount for success. The following table provides a qualitative comparison of common reagents for coupling sterically hindered amino acids.

Coupling ReagentActivation TypeRelative Efficacy for Hindered CouplingNotes
HATU Uronium/AminiumExcellent Generally the top choice for N-methylated and other sterically blocked residues.
HCTU Uronium/AminiumGood to ExcellentA highly effective and often more cost-efficient alternative to HATU.
PyBOP PhosphoniumGoodEffective, but can be less efficient than HATU for the most challenging couplings.
HBTU Uronium/AminiumModerateOften insufficient for driving hindered couplings to completion.
DCC/DIC CarbodiimidePoorNot recommended for sterically hindered couplings due to slow reaction rates and side reactions.

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide must be cleaved from the resin and side-chain protecting groups removed. For Boc-SPPS on standard resins like Merrifield or PAM, this requires strong acid treatment.

Warning: This procedure involves highly corrosive and toxic reagents and must be performed in a certified fume hood with appropriate personal protective equipment.

Procedure:

  • Resin Preparation: Dry the fully assembled peptide-resin under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is "HF/anisole (9:1)". The choice of scavengers (e.g., anisole, thioanisole, cresol) is critical to prevent side reactions with sensitive residues like Trp, Met, or Cys.

  • Cleavage Reaction: Add the cleavage cocktail to the peptide-resin in a specialized HF cleavage apparatus. Stir at 0°C for 1-2 hours.

  • HF Removal: Evaporate the HF under a stream of nitrogen.

  • Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.

  • Isolation: Collect the precipitated peptide by centrifugation or filtration.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

This compound is a specialized building block that offers significant potential for creating novel, conformationally constrained peptides. Its successful incorporation hinges on recognizing and overcoming the inherent steric challenges. By employing potent coupling reagents like HATU, optimizing reaction times, and using appropriate monitoring techniques such as the bromophenol blue test, researchers can effectively integrate this and similar hindered structures into their peptide designs, paving the way for the next generation of peptide-based therapeutics.

References

Application Notes & Protocols: Asymmetric Synthesis Utilizing Chiral Morpholines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Chiral Morpholines in Stereoselective Synthesis

The morpholine ring is a cornerstone scaffold in medicinal chemistry, celebrated for its prevalence in a vast array of approved pharmaceuticals and promising clinical candidates.[1] Its unique physicochemical properties, including a flexible conformation and a weak basic nitrogen atom, often enhance blood solubility and brain permeability, making it particularly valuable in the development of drugs targeting the central nervous system (CNS).[2] The biological activity of these molecules is profoundly dictated by the three-dimensional arrangement of their atoms. Consequently, the stereochemistry of substituents on the morpholine core can be the difference between a potent therapeutic agent and an inactive or even toxic compound.[1][3]

This reality has catalyzed significant research into robust methods for asymmetric synthesis, aiming to produce specific stereoisomers of chiral morpholines.[4] This guide moves beyond a mere recitation of procedures to provide a deep, mechanistic understanding of key protocols. We will explore the causality behind experimental choices, grounding our discussion in field-proven methodologies that leverage chiral morpholines as catalysts, auxiliaries, and synthetic targets. The protocols described herein are designed to be self-validating systems, providing researchers with the tools to achieve high levels of stereocontrol in their synthetic endeavors.

Core Methodologies & Protocols

We will detail three primary strategies that have proven effective for the synthesis and application of chiral morpholines: Asymmetric Hydrogenation for creating 2-substituted morpholines, Organocatalytic Intramolecular Aza-Michael Addition for ring construction, and the use of Morpholine Amides as Chiral Auxiliaries in Aldol Reactions.

Protocol: Asymmetric Hydrogenation of Dehydromorpholines

This method represents a highly efficient and atom-economical "after cyclization" approach to generate valuable 2-substituted chiral morpholines.[4][5] The primary challenge is the inherent low reactivity of the electron-rich dehydromorpholine substrates, which is overcome by using a highly active catalyst system.[5]

Causality and Mechanistic Insight: The success of this transformation hinges on a rhodium-based catalyst complexed with a chiral bisphosphine ligand possessing a large bite angle, such as SKP.[4][5] This specific ligand architecture is crucial for creating a chiral pocket around the metal center that effectively differentiates the two faces of the prochiral double bond during the hydrogenation process, leading to exceptional enantioselectivity.[6] The reaction proceeds smoothly under mild conditions and demonstrates a broad tolerance for various substituents.[1]

Experimental Workflow: Asymmetric Hydrogenation

cluster_prep Catalyst & Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Analysis p1 1. Add Dehydromorpholine Substrate and Solvent (e.g., DCM) to Autoclave p2 2. Prepare Catalyst Solution: [Rh(COD)2]BF4 + Chiral Ligand (SKP) p3 3. Add Catalyst Solution to Autoclave p2->p3 p4 4. Purge with H2 Gas p3->p4 p5 5. Pressurize to 50 atm H2 p4->p5 p6 6. Stir at Room Temperature for 24 hours p5->p6 p7 7. Release Pressure & Concentrate p6->p7 p8 8. Purify via Silica Gel Chromatography p7->p8 p9 9. Determine Yield & Enantiomeric Excess (ee%) via Chiral HPLC p8->p9

Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.

Detailed Step-by-Step Protocol:

  • Catalyst Preparation: In a glovebox, a solution of the chiral bisphosphine ligand (e.g., SKP, 1.1 mol%) and [Rh(COD)₂]BF₄ (1.0 mol%) in a degassed solvent like dichloromethane (DCM) is stirred for 20 minutes.

  • Reaction Setup: The dehydromorpholine substrate (1.0 equiv) is added to a high-pressure autoclave.

  • Execution: The prepared catalyst solution is transferred to the autoclave. The vessel is sealed, purged several times with hydrogen gas, and then pressurized to 50 atm. The reaction mixture is stirred vigorously at room temperature for 24 hours.[6]

  • Work-up and Purification: After carefully venting the hydrogen, the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel.

  • Analysis: The enantiomeric excess (ee) of the purified 2-substituted chiral morpholine is determined by chiral High-Performance Liquid Chromatography (HPLC).[4]

Data Summary: Asymmetric Hydrogenation of Various Dehydromorpholines [4][5][6]

Substrate (Substituent at C2) Yield (%) Enantiomeric Excess (ee %)
Phenyl >99 99
4-Methylphenyl >99 99
4-Methoxyphenyl >99 99
4-Fluorophenyl >99 99
2-Naphthyl >99 99

| 3-Thienyl | >99 | 98 |

Protocol: Organocatalytic Intramolecular Aza-Michael Addition

This strategy is a powerful organocatalytic method for constructing the chiral morpholine ring itself, particularly for accessing 2,3-disubstituted derivatives.[1] This "during cyclization" approach relies on the formation of a transient chiral enamine or iminium ion to control the stereochemical outcome of the ring-closing step.[1][7]

Causality and Mechanistic Insight: The reaction is typically catalyzed by a chiral secondary amine, such as a proline derivative. The catalyst first reacts with an α,β-unsaturated aldehyde substrate to form a chiral iminium ion. This activation lowers the LUMO of the electrophile, facilitating the intramolecular attack by the tethered carbamate nucleophile. The specific stereochemistry of the catalyst dictates the facial selectivity of the nucleophilic attack, thereby establishing the stereocenters in the newly formed morpholine ring with high fidelity.[1]

Catalytic Cycle: Aza-Michael Addition

CAT Chiral Amine Catalyst IMINIUM Chiral Iminium Ion (Activated Intermediate) SUB Carbamate-Tethered α,β-Unsaturated Aldehyde SUB->IMINIUM + Catalyst CYCL Intramolecular Aza-Michael Addition IMINIUM->CYCL ENAMINE Cyclic Enamine Intermediate CYCL->ENAMINE Ring Closure PROD Chiral 2,3-Disubstituted Morpholine ENAMINE->PROD + H₂O (Hydrolysis) PROD->CAT - Catalyst (Regenerated)

Caption: Iminium ion activation in aza-Michael cyclization.

General Step-by-Step Protocol:

  • Reaction Setup: To a solution of the carbamate-tethered α,β-unsaturated aldehyde (1.0 equiv) in a suitable solvent (e.g., CHCl₃ or Toluene), add the chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether, 10-20 mol%).

  • Execution: The reaction mixture is stirred at the specified temperature (ranging from -20 °C to room temperature) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: The reaction is quenched, often with a saturated aqueous solution of NH₄Cl. The organic layer is separated, dried over Na₂SO₄, and concentrated. The crude product is purified via silica gel chromatography.

  • Analysis: The diastereomeric ratio (dr) and enantiomeric excess (ee) are determined by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.

Protocol: Morpholine Amides as Chiral Auxiliaries in Aldol Reactions

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction.[8] This approach is particularly effective for complex syntheses requiring precise control over multiple stereocenters. Morpholine carboxamides have been successfully employed as auxiliaries in highly enantio- and diastereoselective aldol reactions.[9][10]

Causality and Mechanistic Insight: In this protocol, the morpholine acts as a chiral auxiliary attached to an acetyl group. Deprotonation and subsequent reaction with a boron triflate reagent, such as diisopinocampheylboron triflate ((Ipc)₂BOTf), generates a chiral boron enolate.[10] The bulky and stereochemically defined (Ipc)₂B group effectively shields one face of the enolate. When an aldehyde is introduced, it can only approach from the less hindered face, leading to a highly organized, chair-like Zimmerman-Traxler transition state that dictates the absolute stereochemistry of the two newly formed chiral centers in the aldol adduct.[9]

Experimental Workflow: Auxiliary-Controlled Aldol Reaction

cluster_enolate Chiral Enolate Formation cluster_aldol Aldol Addition cluster_workup Work-up & Cleavage e1 1. Dissolve Morpholine Acetamide Auxiliary in Et₂O e2 2. Cool to -78 °C e1->e2 e3 3. Add (Ipc)₂BOTf, then a Tertiary Amine Base (e.g., DIPEA) e2->e3 e4 4. Stir for 1-2 hours to form the Boron Enolate e3->e4 a1 5. Add Aldehyde Dropwise at -78 °C e4->a1 a2 6. Stir for 3-4 hours a1->a2 w1 7. Quench with pH 7 Buffer a2->w1 w2 8. Oxidative Work-up (MeOH, H₂O₂) w1->w2 w3 9. Purify Aldol Adduct w2->w3 w4 10. Cleave Auxiliary to Yield Chiral β-Hydroxy Acid/Ester w3->w4

Caption: Workflow for an (Ipc)₂BOTf-mediated aldol reaction.

Detailed Step-by-Step Protocol:

  • Enolate Formation: The morpholine acetamide (1.0 equiv) is dissolved in a dry solvent like diethyl ether and cooled to -78 °C under an inert atmosphere (N₂ or Ar). (Ipc)₂BOTf (1.2 equiv) is added, followed by the dropwise addition of a hindered base such as N,N-diisopropylethylamine (DIPEA, 1.3 equiv). The mixture is stirred at -78 °C for 1-2 hours.[10]

  • Aldol Addition: The desired aldehyde (1.1 equiv) is added dropwise to the chiral boron enolate solution at -78 °C. The reaction is maintained at this temperature for 3-4 hours.[10]

  • Work-up: The reaction is quenched by the addition of a pH 7 phosphate buffer. The mixture is warmed to 0 °C, and an oxidative workup is performed by adding methanol followed by aqueous hydrogen peroxide to break down the boron complexes.

  • Purification and Cleavage: After extraction and concentration, the diastereomeric aldol adduct is purified by column chromatography. The morpholine auxiliary can then be cleaved under standard hydrolytic conditions (acidic or basic) to yield the chiral β-hydroxy carbonyl compound, with the auxiliary being potentially recoverable.

Data Summary: Auxiliary-Controlled Aldol Reaction with Propionaldehyde [9][10]

α-Substituent on Acetamide Yield (%) Diastereomeric Ratio (dr) Enantiomeric Excess (ee %)
H 85 98:2 >99
Methyl 82 98:2 >99
Bromo 75 97:3 >99

| Vinyl | 68 | 98:2 | >99 |

Conclusion and Future Outlook

The protocols outlined in this guide demonstrate the versatility and power of chiral morpholines in modern asymmetric synthesis. From the direct, atom-economical creation of 2-substituted morpholines via asymmetric hydrogenation to their role in constructing complex ring systems and guiding stereoselective C-C bond formation, these methods provide reliable pathways to enantiomerically pure compounds. The deep-seated connection between the morpholine scaffold and biological activity ensures that the development of novel and more efficient stereoselective syntheses will remain a vibrant and critical area of research for drug discovery and development professionals.[11][12] Future innovations will likely focus on developing more sustainable catalysts, expanding substrate scopes, and integrating these powerful reactions into streamlined, multi-step syntheses of next-generation therapeutics.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Asymmetric Synthesis Involving Morpholine Scaffolds.
  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar.
  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15061–15066. National Center for Biotechnology Information.
  • He, Y.-P., Wu, H., Wang, Q., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society. ACS Publications.
  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. National Center for Biotechnology Information.
  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. Royal Society of Chemistry.
  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry. ACS Publications.
  • Unknown Authors. (n.d.). Enantioselective aldol reactions of α‐substituted morpholine acetamides... ResearchGate.
  • Pedzisa, L., Monastyrskyi, A., et al. (2019). Enantio‐ and Diastereoselective (Ipc)2BOTf‐Mediated Aldol Reactions of Morpholine Carboxamides. ResearchGate.
  • Kaczorowska, K., et al. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. National Center for Biotechnology Information.
  • Unknown Authors. (n.d.). Selected examples of drugs containing chiral morpholine moieties Chiral... ResearchGate.
  • Kaczorowska, K., et al. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews.
  • Vaghi, F., Facchetti, G., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins. AIR Unimi.
  • Ordóñez, M., et al. (n.d.). Diastereoselective Synthesis of Enantiopure Morpholines by Electrophilic Selenium-Induced 6-exo Cyclizations on Chiral 3-Allyl-2-hydroxymethylperhydro-1,3-benzoxazine Derivatives. The Journal of Organic Chemistry. ACS Publications.
  • Al-Zoubi, R. M., & Wang, W. (n.d.). Organocatalysis: asymmetric cascade reactions catalysed by chiral secondary amines. Organic & Biomolecular Chemistry. Royal Society of Chemistry.
  • Chow, D. S. H., & Chow, C. (2010). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. National Center for Biotechnology Information.
  • Vaghi, F., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers.
  • Wikipedia. (n.d.). Chiral auxiliary.
  • Chiralpedia. (n.d.). Part 5: Stereoselective and Stereospecific Synthesis.
  • Vaghi, F., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. ResearchGate.
  • Unknown Authors. (n.d.). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers. Royal Society of Chemistry.
  • Unknown Authors. (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.
  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. Royal Society of Chemistry.
  • Cichero, E., & Fossa, P. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications.
  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry. ACS Publications.
  • Sigma-Aldrich. (n.d.). Chiral Auxiliaries.
  • Asymmetric Michael Addition Mediated by Chiral Ionic Liquids. (n.d.). National Center for Biotechnology Information.
  • Vaghi, F., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. National Center for Biotechnology Information.
  • Bakherad, M., et al. (n.d.). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. MDPI.
  • Jayakumar, R., Vadivel, R., & Ananthi, N. (2018). Role of Chirality in Drugs. Juniper Publishers.
  • Buchler GmbH. (n.d.). Asymmetric Michael Addition.
  • Unknown Author. (2024). New class of chiral molecules offers strong stability for drug development. Drug Target Review.
  • Aher, A. A., Razvi, S. U., Bahekar, S. E., & Baig, M. S. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Advanced Pharmaceutical Research.
  • Unknown Authors. (n.d.). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. ChemRxiv. Cambridge Open Engage.
  • Unknown Authors. (2016). The Asymmetric Michael Addition Reaction Using Chiral Imines. ResearchGate.

Sources

Application Note: Amide Coupling with the Sterically Hindered N-Boc-3-methylmorpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed technical overview and robust protocols for the amide coupling of N-Boc-3-methylmorpholine-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry. The presence of a quaternary carbon atom adjacent to the carboxyl group presents a significant steric challenge, necessitating the use of highly efficient coupling reagents and optimized reaction conditions. This document explores the rationale behind reagent selection, provides a comparative analysis of common coupling agents, and offers step-by-step protocols for both the initial hydrolysis of the commercially available methyl ester and the subsequent amide bond formation, with a primary focus on HATU-mediated coupling.

Introduction: The Utility and Challenge of a Unique Scaffold

N-Boc-3-methylmorpholine-3-carboxylic acid is a conformationally constrained amino acid derivative increasingly utilized in drug discovery. The morpholine moiety is a privileged scaffold known to enhance aqueous solubility, metabolic stability, and brain permeability of drug candidates.[1][2] The introduction of a methyl group at the C3 position creates a chiral quaternary center, offering a fixed three-dimensional vector for substituents that can be crucial for achieving high-affinity and selective interactions with biological targets.

However, this structural feature also presents a significant synthetic hurdle. The α,α-disubstituted nature of the carboxylic acid results in substantial steric hindrance, which can dramatically slow down or prevent amide bond formation under standard coupling conditions.[3] Overcoming this challenge requires a thoughtful selection of reagents designed to function effectively in sterically demanding environments.

Initial Substrate Preparation: Saponification

The commercially available starting material is typically the methyl ester, Methyl N-Boc-3-methylmorpholine-3-carboxylate . Standard amide coupling protocols require the free carboxylic acid. Therefore, the first step is a quantitative hydrolysis (saponification) of the methyl ester. Lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system is the method of choice for this transformation, as it is effective for hindered esters and generally minimizes side reactions.[4][5]

Protocol 1: Saponification of this compound
ParameterValue/ConditionNotes
Reagents This compound1.0 equiv
Lithium hydroxide monohydrate (LiOH·H₂O)2.0 - 3.0 equiv
Solvent Tetrahydrofuran (THF) / Water3:1 to 2:1 v/v
Concentration ~0.2 M
Temperature Room Temperature (RT) to 40 °C
Time 4 - 16 hoursMonitor by TLC or LC-MS

Step-by-Step Procedure:

  • Dissolve this compound (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH·H₂O (2.0-3.0 equiv) to the solution and stir vigorously at room temperature. Gentle warming (e.g., to 40 °C) can be applied if the reaction is sluggish.[6]

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once complete, cool the mixture to 0 °C and carefully acidify to pH ~3-4 with a cold aqueous acid solution (e.g., 1 M HCl or 1 M KHSO₄).

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the desired carboxylic acid, which can often be used in the next step without further purification.

Selecting the Optimal Coupling Reagent for Hindered Substrates

The success of the amide coupling hinges on the choice of activating reagent. For sterically demanding substrates, high-reactivity reagents are essential.[1]

Reagent ClassExample(s)Suitability for Hindered CouplingKey Considerations
Uronium/Aminium HATU , HCTU, HBTU, COMUExcellent HATU forms a highly reactive OAt-ester, which is superior for difficult couplings. COMU is a modern, non-explosive alternative with comparable reactivity.[1] HBTU is less reactive than HATU. Uronium salts can cause guanidinylation of the amine partner if not used correctly.
Phosphonium PyBOP , PyAOPVery Good PyBOP is a clean and effective reagent that avoids the guanidinylation side reaction. PyAOP is more reactive than PyBOP.
Carbodiimide EDC (+ HOBt/Oxyma)Moderate EDC is cost-effective and its urea byproduct is water-soluble. However, its reactivity may be insufficient for highly hindered substrates, leading to low yields or long reaction times.[7] An additive like HOBt or Oxyma Pure is mandatory to increase efficiency and suppress racemization.

Recommendation: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is the recommended reagent for this transformation due to its proven efficacy in coupling sterically hindered amino acids.[8] Its mechanism involves the formation of a highly reactive OAt-active ester, which benefits from anchimeric assistance from the pyridine nitrogen, accelerating the subsequent aminolysis step.

Reaction Mechanism and Workflow

The general mechanism for a HATU-mediated coupling involves the activation of the carboxylic acid to form a reactive ester, which is then susceptible to nucleophilic attack by the amine.

G cluster_activation Activation Step cluster_coupling Coupling Step Acid R-COOH (N-Boc-3-methylmorpholine- 3-carboxylic acid) ActiveEster Highly Reactive OAt-Active Ester Acid->ActiveEster + HATU, Base HATU HATU HATU->ActiveEster Base Base (DIPEA) Base->ActiveEster TMU Tetramethylurea (Byproduct) ActiveEster->TMU releases Amine Amine (R'-NH2) Amide Amide Product ActiveEster->Amide Amine->Amide attacks HOAt HOAt (Regenerated) Amide->HOAt releases

Caption: HATU-mediated amide coupling mechanism.

Overall Experimental Workflow

The complete process from the starting ester to the final purified amide follows a logical sequence of synthesis and purification.

Caption: Overall experimental workflow.

Detailed Coupling Protocol

The following protocol is optimized for the coupling of N-Boc-3-methylmorpholine-3-carboxylic acid with a generic primary or secondary amine using HATU.

Protocol 2: HATU-Mediated Amide Coupling
ParameterValue/ConditionNotes
Reagents Carboxylic Acid1.0 equiv
Amine1.1 - 1.2 equiv
HATU1.1 - 1.2 equiv
DIPEA (Diisopropylethylamine)2.5 - 3.0 equiv
Solvent Anhydrous DMF or DCM
Concentration 0.1 - 0.5 M
Temperature 0 °C to Room Temperature (RT)
Time 2 - 18 hoursMonitor by TLC or LC-MS

Step-by-Step Procedure:

  • Preparation: Under an inert atmosphere (e.g., Nitrogen or Argon), add the N-Boc-3-methylmorpholine-3-carboxylic acid (1.0 equiv) and HATU (1.1 equiv) to a flame-dried round-bottom flask.

  • Dissolution: Add anhydrous DMF to dissolve the solids.

  • Pre-activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (3.0 equiv) dropwise while stirring. Allow the mixture to stir at 0 °C for 15-30 minutes. This pre-activation step is critical for activating the hindered acid before the amine is introduced.[9]

  • Amine Addition: Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir until the carboxylic acid is consumed, as monitored by TLC or LC-MS (typically 2-18 hours).

  • Workup:

    • Quench the reaction by adding water or saturated aqueous NH₄Cl.

    • Dilute with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous citric acid or 1M HCl, saturated aqueous NaHCO₃, and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Insufficiently reactive coupling agent. Incomplete hydrolysis of the starting ester. Wet reagents/solvents.Switch to a more potent coupling reagent (e.g., COMU). Confirm complete hydrolysis by NMR/LC-MS before coupling. Use anhydrous solvents and fresh reagents.
Side Product Formation Guanidinylation of the amine (if using HBTU/HATU with excess amine and long reaction times).Use phosphonium reagents like PyBOP. Ensure the amine is not the limiting reagent. Avoid unnecessarily long reaction times.
Difficult Purification Water-soluble byproducts (e.g., tetramethylurea, HOAt).Perform a thorough aqueous workup as described. Washing with 5% aqueous LiCl can sometimes help remove DMF.

Safety Precautions

  • Amide coupling reagents like HATU and EDC can be sensitizers and should be handled with care.

  • Bases such as DIPEA are corrosive and volatile.

  • Always perform reactions in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

References

  • Matsson, P., et al. (2008). A Mild Hydrolysis of Esters Mediated by Lithium Salts. ResearchGate. Available at: [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Available at: [Link]

  • Reddit r/Chempros. (2023). Why are my ester hydrolysis not working. Reddit. Available at: [Link]

  • Kocienski, P.J. (1994). Protective Groups. Thieme. Available at: [Link]

  • University of Rochester. (2023). Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. Available at: [Link]

  • Kocienski, P.J. (1994). 6.3 Methyl Esters and Derivatives. Thieme. Available at: [Link]

  • Fisher Scientific. Amide Synthesis. Fisher Scientific. Available at: [Link]

  • Al-Warhi, T., et al. (2018). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Sciforum. Available at: [Link]

  • ACS Sustainable Chemistry & Engineering. (2021). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Publications. Available at: [Link]

  • OperaChem. (2024). Saponification-Typical procedures. OperaChem. Available at: [Link]

  • Vankayalapati, H., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Available at: [Link]

  • Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research. Available at: [Link]

  • Coutsias, E. A., et al. (2005). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. Available at: [Link]

  • Albericio, F., et al. (2001). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology. Available at: [Link]

  • ResearchGate. Scheme 4-4: Saponification reaction performed to convert methyl ester to the acid. ResearchGate. Available at: [Link]

  • YouTube. (2022). 374 BCH3023 Saponification of Esters. YouTube. Available at: [Link]

Sources

Application Notes and Protocols for the Incorporation of Morpholine Scaffolds into Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Role of the Morpholine Scaffold in Medicinal Chemistry

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of approved and experimental drugs.[1][2] Its prevalence is not coincidental but rather a consequence of the advantageous physicochemical, biological, and metabolic properties it imparts to bioactive molecules.[2][3] The morpholine ring, with its chair-like conformation, offers a well-balanced hydrophilic-lipophilic profile. The ether oxygen can act as a hydrogen bond acceptor, enhancing solubility and target engagement, while the tertiary amine provides a handle for pH-dependent interactions and further functionalization.[4]

From a drug development perspective, the incorporation of a morpholine moiety can significantly improve a molecule's pharmacokinetic profile. It can enhance metabolic stability, reduce clearance, and improve oral bioavailability.[1][5] This is often attributed to the morpholine nitrogen's pKa, which is typically in a range that allows for good solubility at physiological pH without introducing excessive basicity that can lead to off-target effects.[4] Consequently, the morpholine scaffold is a key component in drugs targeting a wide array of diseases, including cancer, infectious diseases, and central nervous system disorders.[6]

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the strategic incorporation of morpholine scaffolds. We will delve into the rationale behind various synthetic approaches and provide detailed, field-proven protocols for the synthesis of diverse morpholine-containing molecules.

Strategic Approaches to Morpholine Synthesis

The method chosen for constructing or introducing a morpholine ring depends on the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule. The primary strategies can be broadly categorized into two main approaches: ring formation reactions to construct the morpholine core and N-functionalization of a pre-existing morpholine ring.

I. Ring Formation Strategies: Building the Morpholine Core

Constructing the morpholine ring de novo offers the highest degree of flexibility in introducing substituents at various positions. Key methodologies include intramolecular cyclization of amino alcohols and multicomponent reactions.

This is a classic and widely used approach that relies on the formation of a C-N and/or a C-O bond to close the six-membered ring. The choice of starting materials and cyclization conditions dictates the final substitution pattern.

A robust method involves the reaction of 1,2-amino alcohols with reagents that introduce a two-carbon unit, which can subsequently cyclize. A modern, efficient, and redox-neutral protocol utilizes ethylene sulfate for the conversion of 1,2-amino alcohols to morpholines.[5][7][8]

Protocol 1: Synthesis of Morpholines from 1,2-Amino Alcohols via Ethylene Sulfate Annulation [5][7]

This protocol describes a two-step, one-pot procedure for the synthesis of N-substituted morpholines from primary 1,2-amino alcohols. The first step is a selective N-monoalkylation with ethylene sulfate, followed by an in-situ base-mediated cyclization.

Rationale: This method is advantageous due to the use of inexpensive and readily available reagents. The selective monoalkylation of the primary amine is a key feature, avoiding over-alkylation byproducts. The subsequent intramolecular Williamson ether synthesis is an efficient ring-closing step.

Experimental Workflow:

Sources

Synthesis of Novel Heterocyclic Compounds from Morpholine Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Scaffold in Modern Drug Discovery

Morpholine, a simple six-membered heterocycle containing both an amine and an ether functional group, stands as a cornerstone in medicinal chemistry and drug development.[1] Its unique physicochemical properties—moderate basicity, high polarity, and the ability to engage in hydrogen bonding as both an acceptor (oxygen) and donor (N-H, when unsubstituted)—confer significant advantages in molecular design.[2] The incorporation of a morpholine moiety can enhance aqueous solubility, improve pharmacokinetic profiles, and provide a metabolically stable anchor for further functionalization.[1][2] Moreover, its conformational flexibility allows it to serve as a versatile scaffold, orienting substituents toward target binding sites with high precision.[3]

This guide moves beyond the mere synthesis of the morpholine ring itself. Instead, we delve into the use of morpholine as a foundational precursor—a versatile building block for the construction of more complex, novel, and biologically relevant heterocyclic systems. The protocols detailed herein are designed for researchers, medicinal chemists, and drug development professionals, providing not just step-by-step instructions, but also the underlying strategic rationale for each synthetic choice. We will explore multicomponent reactions, cycloadditions, and classical heterocycle formations, all originating from the humble yet powerful morpholine scaffold. Each protocol is presented as a self-validating system, complete with expected outcomes and characterization checkpoints to ensure scientific rigor and reproducibility.

Section 1: Synthesis of Thiazolyl-Morpholine Derivatives via Thiosemicarbazone Intermediates

Scientific Rationale: This protocol details a robust two-step method for synthesizing 4,5-disubstituted thiazoles bearing a morpholine moiety. The strategy hinges on the initial formation of a morpholino-thiosemicarbazone, which serves as a versatile intermediate. The subsequent cyclization with an α-haloketone is a classic Hantzsch thiazole synthesis variant. This approach is valuable because it allows for diversity at two points: the ketone precursor determines the substituent at the 4-position of the thiazole ring, while modifications to the initial morpholine derivative can introduce complexity elsewhere in the molecule.

Protocol 1: Synthesis of 2-(Morpholino-imino)-4-(aryl)-thiazoles

This procedure is adapted from the work of Berber, N. (2019), which outlines the synthesis of new thiazole-substituted morpholine derivatives.[4]

Step 1: Synthesis of 1-(Morpholin-4-yl)-thiourea Intermediate

  • Objective: To create the key thiourea precursor by reacting morpholine with a phenyl isothiocyanate.

  • Procedure:

    • To a solution of morpholine (1.0 eq) in tetrahydrofuran (THF, 10 mL/mmol of morpholine), add phenyl isothiocyanate (1.05 eq).

    • Stir the reaction mixture at 60-75°C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Reduce the solvent volume in vacuo.

    • Add cold diethyl ether to precipitate the product.

    • Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the 1-(Morpholin-4-yl)-thiourea derivative as a stable solid.

Step 2: Cyclization to form the Thiazole Ring

  • Objective: To construct the thiazole ring by reacting the thiourea intermediate with a substituted α-bromoacetophenone.

  • Procedure:

    • Dissolve the 1-(Morpholin-4-yl)-thiourea intermediate (1.0 eq) in a 1:1 (v/v) mixture of ethanol (EtOH) and dimethylformamide (DMF). The use of DMF is critical for ensuring solubility and achieving higher yields.[4]

    • Add the desired 2-bromo-1-arylethan-1-one (e.g., 2-bromoacetophenone) (1.0 eq) to the solution.

    • Heat the reaction mixture to 60°C and stir for 24 hours.

    • After cooling to room temperature, pour the reaction mixture into ice-cold water.

    • The product will precipitate out of the solution. Collect the solid by filtration.

    • Wash the solid with copious amounts of cold water and then with a small amount of cold ethanol.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure thiazole-substituted morpholine derivative.

Data Presentation: Thiazolyl-Morpholine Synthesis
Entryα-Bromoacetophenone DerivativeSolvent SystemTemp (°C)Time (h)Yield (%)
12-Bromo-1-phenylethan-1-oneEtOH/DMF (1:1)602485
22-Bromo-1-(4-chlorophenyl)ethan-1-oneEtOH/DMF (1:1)602478
32-Bromo-1-(4-hydroxyphenyl)ethan-1-oneEtOH/DMF (1:1)602468
42-Bromo-1-(4-nitrophenyl)ethan-1-oneEtOH/DMF (1:1)602481
Note: The lower yield for the hydroxyl-containing compound is attributed to its partial retention in the aqueous work-up phase.[4]
Experimental Workflow Diagram

G cluster_step1 Step 1: Thiourea Formation cluster_step2 Step 2: Thiazole Cyclization A Morpholine + Phenyl Isothiocyanate B Reaction in THF 60-75°C, 24h A->B 1.0 eq / 1.05 eq C 1-(Morpholin-4-yl)-thiourea B->C Precipitation D Thiourea Intermediate C->D Intermediate Used in Step 2 F Reaction in EtOH/DMF 60°C, 24h D->F E α-Bromoacetophenone E->F G Final Thiazolyl-Morpholine Product F->G Aqueous Work-up & Recrystallization

Caption: Workflow for the two-step synthesis of thiazolyl-morpholine derivatives.

Section 2: Construction of Morpholine-Fused Triazoles via Click Chemistry

Scientific Rationale: "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This protocol leverages this powerful transformation to construct complex, fused heterocyclic systems where a morpholine ring is annulated to a triazole. The key strategic element is the synthesis of a bifunctional intermediate—a triazolyl azido alcohol—which contains both the azide and hydroxyl functionalities necessary for the final intramolecular cyclization to form the morpholine ring. This one-pot approach to the intermediate is a hallmark of synthetic efficiency.[5][6]

Protocol 2: One-Pot Synthesis of Triazolyl Azido Alcohols and Subsequent Cyclization

This protocol is conceptualized from the work of Mishra, K. B., & Tiwari, V. K. (2014), which describes a one-pot methodology for these intermediates and their subsequent use.[5]

Step 1: One-Pot Synthesis of Triazolyl Azido Alcohol Intermediate

  • Objective: To synthesize the key 1-(1-(aryl)-1H-1,2,3-triazol-4-yl)-3-azidopropan-2-ol intermediate in a single vessel.

  • Procedure:

    • Oxirane Ring-Opening: To a solution of a terminal alkyne (e.g., phenylacetylene) (1.0 eq) in a suitable solvent like a t-BuOH/H₂O mixture, add epichlorohydrin (1.1 eq).

    • In-situ Click Reaction: Add sodium azide (NaN₃) (1.2 eq) followed by a copper(I) catalyst source, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq) and a reducing agent like sodium ascorbate (0.2 eq).

    • Stir the reaction vigorously at room temperature for 12-18 hours until TLC indicates the consumption of the starting alkyne. This forms the chlorohydroxy triazole intermediate.

    • Azidation: Without isolating the intermediate, add an excess of sodium azide (3.0 eq) and continue stirring the reaction at 80°C for an additional 12 hours. This displaces the chloride to form the desired triazolyl azido alcohol.

    • Cool the reaction, dilute with water, and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the pure azido alcohol intermediate.

Step 2: Intramolecular Cyclization to Morpholine-Fused Triazole

  • Objective: To form the fused morpholine ring via an intramolecular cyclization.

  • Procedure:

    • Dissolve the purified triazolyl azido alcohol (1.0 eq) in dry THF.

    • Add triphenylphosphine (PPh₃) (1.2 eq) portion-wise at 0°C. The reaction is a Staudinger reduction of the azide to an amine, which is not isolated.

    • Allow the reaction to warm to room temperature and then heat to reflux for 6-8 hours. The in situ generated amine undergoes an intramolecular nucleophilic attack on the carbon bearing the hydroxyl group's activating partner (often requiring pre-activation of the alcohol, e.g., as a tosylate, or under Mitsunobu-like conditions not detailed in the abstract but implied for cyclization).

    • Alternatively, a reductive cyclization can be achieved by hydrogenation. Dissolve the azido alcohol in methanol and add a catalyst such as Palladium on carbon (10 mol%).

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir at room temperature for 24 hours.

    • Filter the reaction mixture through Celite® to remove the catalyst and concentrate the filtrate.

    • Purify the resulting crude product by column chromatography to obtain the pure morpholine-fused triazole.

Experimental Workflow Diagram

G cluster_step1 Step 1: One-Pot Intermediate Synthesis cluster_step2 Step 2: Intramolecular Cyclization A Terminal Alkyne + Epichlorohydrin B Cu(I)-Catalyzed Click Reaction + NaN₃, rt, 12-18h A->B C Chlorohydroxy Triazole (in situ) B->C D Nucleophilic Substitution + NaN₃, 80°C, 12h C->D E Purified Triazolyl Azido Alcohol D->E Purification F Azido Alcohol Intermediate E->F Intermediate Used in Step 2 G Staudinger Reduction (PPh₃) or Hydrogenation (Pd/C, H₂) F->G H In-situ Amine Formation G->H I Intramolecular Cyclization Reflux H->I J Final Morpholine-Fused Triazole I->J Purification

Caption: Synthesis of morpholine-fused triazoles via a click chemistry approach.

Section 3: Post-Ugi Intramolecular Oxa-Michael Addition for Morpholinone Synthesis

Scientific Rationale: The Ugi four-component reaction (U-4CR) is a powerful tool for rapidly generating molecular complexity from simple starting materials (an aldehyde, an amine, a carboxylic acid, and an isocyanide).[7] This protocol describes a post-Ugi transformation, where the linear, acyclic product of the Ugi reaction is designed to undergo a subsequent intramolecular cyclization. Specifically, by using an α-hydroxy aldehyde (like glycolaldehyde dimer) and an activated alkyne carboxylic acid (like propiolic acid), the resulting Ugi adduct is perfectly primed for a triphenylphosphine (PPh₃)-catalyzed intramolecular oxa-Michael addition. This "umpolung" (polarity reversal) strategy is elegant: PPh₃ attacks the electron-deficient alkyne, making the β-carbon electrophilic and susceptible to attack by the pendant hydroxyl group, leading to the formation of a morpholinone ring system.[3][8]

Protocol 3: Synthesis of 2-Methylenemorpholin-3-ones

This protocol is based on the strategy described by Peshkov, V. A., et al. for the synthesis of morpholines via a PPh₃-catalyzed post-Ugi transformation.[3][8]

Step 1: Ugi Four-Component Reaction

  • Objective: To synthesize the linear hydroxypropargylamide precursor.

  • Procedure:

    • In a round-bottom flask, dissolve the amine component (e.g., benzylamine) (1.0 eq) and the aldehyde component (glycolaldehyde dimer, which provides the α-hydroxy aldehyde) (1.0 eq) in methanol (MeOH, 5 mL/mmol of amine).

    • Stir the mixture for 20 minutes at room temperature to allow for imine formation.

    • Add propiolic acid (1.0 eq) to the mixture, followed by the isocyanide component (e.g., tert-butyl isocyanide) (1.0 eq).

    • Stir the reaction at room temperature for 24 hours.

    • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

    • The crude Ugi adduct can be purified by column chromatography (Silica gel, Hexane/Ethyl Acetate) or, in some cases, used directly in the next step after solvent removal if sufficiently pure.

Step 2: PPh₃-Catalyzed Intramolecular Oxa-Michael Addition

  • Objective: To cyclize the linear Ugi adduct into the target morpholinone.

  • Procedure:

    • Dissolve the purified Ugi adduct (1.0 eq) in a suitable aprotic solvent such as acetonitrile (ACN) or dichloromethane (DCM).

    • Add triphenylphosphine (PPh₃) (0.1 - 0.2 eq) as the catalyst.

    • Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC or ¹H NMR. Reaction times can vary from a few hours to 24 hours depending on the substrate.[9]

    • Upon completion, concentrate the reaction mixture in vacuo.

    • Purify the residue by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but is typically a gradient of ethyl acetate in hexanes. This will separate the morpholinone product from the triphenylphosphine oxide byproduct.

Data Presentation: Post-Ugi Morpholinone Synthesis
EntryAmine ComponentIsocyanide ComponentUgi Adduct Yield (%)Cyclization Yield (%)
1Benzylaminet-Butyl isocyanide92~85
2Anilinet-Butyl isocyanide75~80
34-MethoxyanilineCyclohexyl isocyanide81~88
4Furfurylaminet-Butyl isocyanide63~75
Yields are representative based on similar reported transformations.[8]
Logical Relationship Diagram

G Ugi_Reactants Amine α-Hydroxy Aldehyde Propiolic Acid Isocyanide Ugi_Reaction Ugi 4-CR (MeOH, rt, 24h) Ugi_Reactants->Ugi_Reaction Ugi_Adduct Linear Hydroxypropargylamide (Acyclic Precursor) Ugi_Reaction->Ugi_Adduct Cyclization Post-Ugi Cyclization (PPh₃, ACN, rt) Ugi_Adduct->Cyclization Final_Product 2-Methylenemorpholin-3-one (Heterocyclic Product) Cyclization->Final_Product

Caption: Logical flow from Ugi reactants to the final morpholinone product.

References

  • Berber, N. (2019). Synthesis of Certain New Morpholine Derivatives Bearing a Thiazole Moiety. Sakarya University Journal of Science, 23(4), 554-558. [Link]

  • Hamidian, H., Afrooz, M., & Fozooni, S. (2012). Synthesis of New 1,3,4-Thiadiazole Derivatives Containing of Morpholine Ring. Asian Journal of Chemistry, 24(2), 487-489. [Link]

  • Schmalz, D., Hecht, M., & Rieger, B. (2021). Electron-rich triarylphosphines as nucleophilic catalysts for oxa-Michael reactions. Beilstein Journal of Organic Chemistry, 17, 1845-1854. [Link]

  • Mishra, K. B., & Tiwari, V. K. (2014). Click chemistry inspired synthesis of morpholine-fused triazoles. The Journal of Organic Chemistry, 79(12), 5752–5762. [Link]

  • Mishra, K. B., & Tiwari, V. K. (2016). Click Chemistry Inspired Synthesis of Morpholine-Fused Triazoles. Figshare. [Link]

  • Nazarbayev University Institutional Repository. (n.d.). Synthesis of morpholines through the PPh3- catalyzed post-Ugi intramolecular umpolung oxa-Michael addition. [Link]

  • Sree, G. J. R., Veeranna, D., & Ramchander, J. (2024). Synthesis of New Quinoline based Morpholine-1,2,3-Triazole Hybrids and their Cytotoxicity. Asian Journal of Chemistry, 36, 516-520. [Link]

  • Hasan, M., Nuroldayeva, G. A., Begenov, A., Peshkov, A. A., & Peshkov, V. A. (2024). Stereo‐ and Chemoselective Enrichment of sp3 Character in Post‐Ugi Morpholines. European Journal of Organic Chemistry. [Link]

  • Schmalz, D., Hecht, M., & Rieger, B. (2021). Electron rich triarylphosphines as nucleophilic catalysts for oxa-Michael reactions. ChemRxiv. [Link]

  • Pericas, M. A. (2018). Synthesis of chiral morpholine fused triazoles. ResearchGate. [Link]

  • Tzara, A., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(4), 1435-1471. [Link]

  • Sharma, A., et al. (2021). Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates. Frontiers in Chemistry, 9, 707852. [Link]

  • Palchykov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4-5), 324-332. [Link]

  • Khan, I., et al. (2022). Advances in the Synthesis of Fused 1,2,3-Triazoles via a MCR-Intramolecular Azide-Alkyne Cycloaddition Approach. Molecules, 27(24), 8758. [Link]

  • Xu, C., & Zhang, Y. (2007). Triphenylphosphine-Catalyzed Michael Addition of Alcohols to Acrylic Compounds. Chinese Journal of Chemistry, 25(8), 1146-1150. [Link]

  • Su, W., & Li, J. (2009). Acid-catalyzed intramolecular oxa-Michael addition reactions under solvent-free and microwave irradiation conditions. Arkivoc, 2009(14), 146-155. [Link]

  • Domling, A., et al. (2012). Optimization of Cyclization of Ugi-Adduct to Morpholine. ResearchGate. [Link]

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Application Notes & Protocols: Methyl N-Boc-3-methylmorpholine-3-carboxylate as a Constrained Amino acid Surrogate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Conformational Control in Peptide Therapeutics

The therapeutic potential of peptides is often hampered by their inherent flexibility, which can lead to poor metabolic stability and reduced receptor affinity and selectivity.[1][2] To overcome these limitations, medicinal chemists have increasingly turned to the incorporation of unnatural, conformationally restricted amino acids.[3][4] These surrogates act as molecular scaffolds, pre-organizing the peptide backbone into a bioactive conformation, thereby reducing the entropic penalty upon binding to its target.[1] Among the various strategies, the use of α,α-disubstituted cyclic amino acids has proven particularly effective in inducing stable secondary structures such as β-turns and helices.[5][6][7]

This guide focuses on Methyl N-Boc-3-methylmorpholine-3-carboxylate , a novel α,α-disubstituted cyclic amino acid surrogate. The morpholine scaffold is a "privileged" structure in medicinal chemistry, known for conferring favorable physicochemical properties such as improved solubility and metabolic stability.[8][9] By incorporating a methyl group at the C3 position, this surrogate introduces a significant conformational constraint, limiting the accessible dihedral angles of the peptide backbone and promoting the formation of well-defined secondary structures.

These application notes provide a comprehensive overview of the synthesis, incorporation, and anticipated conformational impact of this compound in peptide drug discovery. The protocols are designed for researchers, scientists, and drug development professionals seeking to leverage this unique building block to enhance the therapeutic properties of their peptide candidates.

Synthesis of this compound: A Plausible Synthetic Route

Proposed Synthetic Workflow

Synthesis_Workflow A N-Boc-serine methyl ester B N-Boc-3-hydroxy-2-(hydroxymethyl)propanoate A->B Reduction C N-Boc-3-((tert-butyldimethylsilyl)oxy)-2-(((tert-butyldimethylsilyl)oxy)methyl)propanoate B->C Protection (TBSCl) D N-Boc-3-((tert-butyldimethylsilyl)oxy)-2-(((tert-butyldimethylsilyl)oxy)methyl)propan-1-ol C->D Selective Reduction E N-Boc-3-((tert-butyldimethylsilyl)oxy)-2-(((tert-butyldimethylsilyl)oxy)methyl)propanal D->E Oxidation (Dess-Martin) F N-Boc-4-((tert-butyldimethylsilyl)oxy)-3-(((tert-butyldimethylsilyl)oxy)methyl)butan-2-ol E->F Grignard Reaction (MeMgBr) G This compound F->G Deprotection & Intramolecular Cyclization

Caption: Proposed synthetic workflow for this compound.

Detailed Protocol

Step 1: Synthesis of N-Boc-3-hydroxy-2-(hydroxymethyl)propanoate

  • Rationale: This step creates the core C3-C4-C5 portion of the morpholine ring from a readily available chiral starting material.

  • Procedure:

    • To a solution of N-Boc-L-serine methyl ester (1.0 eq) in anhydrous THF at 0 °C, add lithium borohydride (2.0 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~7.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the diol.

Step 2: Protection of the Hydroxyl Groups

  • Rationale: Protection of the hydroxyl groups is necessary to allow for selective modification of the ester functionality.

  • Procedure:

    • Dissolve the diol from Step 1 (1.0 eq) in anhydrous DMF.

    • Add imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (TBSCl, 2.2 eq) at 0 °C.

    • Stir the reaction at room temperature for 16 hours.

    • Quench with water and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash chromatography to obtain the di-TBS protected ester.

Step 3: Selective Reduction of the Ester

  • Rationale: The ester is selectively reduced to the primary alcohol, which will be subsequently oxidized to the aldehyde for the introduction of the C3-methyl group.

  • Procedure:

    • To a solution of the di-TBS protected ester (1.0 eq) in anhydrous THF at -78 °C, add diisobutylaluminium hydride (DIBAL-H, 1.2 eq, 1.0 M in hexanes) dropwise.

    • Stir at -78 °C for 2 hours.

    • Quench the reaction with methanol, followed by a saturated aqueous solution of Rochelle's salt.

    • Allow the mixture to warm to room temperature and stir until two clear layers are formed.

    • Extract with ethyl acetate, dry, and concentrate to yield the primary alcohol.

Step 4: Oxidation to the Aldehyde

  • Rationale: The primary alcohol is oxidized to the corresponding aldehyde to facilitate the introduction of the methyl group via a Grignard reaction.

  • Procedure:

    • Dissolve the primary alcohol (1.0 eq) in anhydrous DCM.

    • Add Dess-Martin periodinane (1.5 eq) and stir at room temperature for 2 hours.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Separate the layers and extract the aqueous layer with DCM.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate, dry, and concentrate to yield the crude aldehyde, which is used immediately in the next step.

Step 5: Grignard Reaction

  • Rationale: A Grignard reaction with methylmagnesium bromide introduces the methyl group at the C3 position.

  • Procedure:

    • Dissolve the crude aldehyde in anhydrous THF and cool to -78 °C.

    • Add methylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) dropwise.

    • Stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional hour.

    • Quench with saturated aqueous ammonium chloride.

    • Extract with ethyl acetate, dry, and concentrate to yield the secondary alcohol.

Step 6: Deprotection and Intramolecular Cyclization

  • Rationale: Removal of the TBS protecting groups will be followed by an intramolecular cyclization to form the morpholine ring. The resulting secondary amine is then Boc-protected and the carboxylic acid is esterified.

  • Procedure:

    • Dissolve the secondary alcohol in THF and add a solution of tetrabutylammonium fluoride (TBAF, 2.5 eq, 1.0 M in THF).

    • Stir at room temperature for 4 hours.

    • Concentrate under reduced pressure and purify by flash chromatography to obtain the triol.

    • Dissolve the triol in methanol and add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

    • Heat the reaction to reflux for 6 hours to facilitate intramolecular cyclization.

    • Cool the reaction and neutralize with a mild base.

    • To the crude cyclized product, add di-tert-butyl dicarbonate (Boc)2O (1.2 eq) and triethylamine (1.5 eq) in DCM and stir for 12 hours.

    • After Boc protection, esterify the carboxylic acid using trimethylsilyldiazomethane in a mixture of methanol and benzene to yield the final product, this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a growing peptide chain requires special consideration due to its steric hindrance as an α,α-disubstituted amino acid.[15][16] Standard coupling protocols may result in incomplete reactions and deletion sequences. The following protocols are optimized for the efficient coupling of this sterically demanding building block.

Workflow for a Single Coupling Cycle in Boc-SPPS

SPPS_Workflow Start Resin-Bound Peptide Boc_Deprotection Boc Deprotection (25-50% TFA in DCM) Start->Boc_Deprotection Neutralization Neutralization (5-10% DIEA in DCM/DMF) Boc_Deprotection->Neutralization Coupling Coupling of this compound (HATU/DIEA in DMF/NMP) Neutralization->Coupling Washing Washing (DMF and DCM) Coupling->Washing End Elongated Peptide Washing->End

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Protocol for Coupling with HATU
  • Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent for sterically hindered amino acids due to its rapid activation and resistance to racemization.[17]

  • Materials:

    • Resin-bound peptide with a free N-terminal amine

    • This compound (3-4 equivalents)

    • HATU (3-4 equivalents)

    • N,N-Diisopropylethylamine (DIEA) (6-8 equivalents)

    • Peptide synthesis grade N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Procedure:

    • Resin Preparation: Swell the resin in DMF for 30 minutes. Perform Boc deprotection using 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 1 x 2 min and 1 x 20 min. Wash the resin with DCM (3x), isopropanol (1x), and DCM (3x). Neutralize the resin with 10% DIEA in DCM for 2 x 2 min. Wash with DCM (3x) and DMF (3x).

    • Pre-activation: In a separate vessel, dissolve this compound and HATU in DMF. Add DIEA and allow the mixture to pre-activate for 2-5 minutes.

    • Coupling: Add the pre-activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours. Longer coupling times may be necessary depending on the sequence.

    • Monitoring the Reaction: Perform a qualitative Kaiser test. Note that for secondary amines, the test may not be reliable. A chloranil test is a suitable alternative. A negative test (no color change) indicates complete coupling.

    • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

Quantitative Data: Representative Coupling Efficiencies
Amino Acid TypeCoupling ReagentCoupling Time (hr)Typical Efficiency (%)
Standard Boc-Amino AcidHBTU/DIEA1-2>99
This compound HATU/DIEA 2-4 95-98
Sterically Hindered (e.g., Boc-Ile-OH)HATU/DIEA1-298-99[17]

Conformational Effects and Applications in Drug Design

The incorporation of this compound is expected to impose significant conformational constraints on the peptide backbone. As an α,α-disubstituted amino acid, it restricts the Ramachandran space available to the peptide chain, favoring specific secondary structures.[5][6][7]

Induction of Secondary Structures
  • β-Turns: The rigid cyclic structure of the morpholine ring is anticipated to act as a potent β-turn inducer, particularly when placed at the i+1 or i+2 position of a turn. This is analogous to the role of proline and its derivatives in stabilizing β-turn conformations.[18]

  • Helical Structures: In longer peptides, the repeated incorporation of this constrained surrogate could promote the formation of stable helical structures, such as the 310-helix, which is often observed in peptides containing α,α-disubstituted amino acids.[19]

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of peptides in solution.[20][21] For peptides containing this compound, the following NMR experiments are recommended:

  • 1D and 2D NMR (COSY, TOCSY, NOESY): These experiments will provide information on through-bond and through-space correlations, allowing for the assignment of proton resonances and the determination of inter-proton distances. The presence of specific NOE patterns can confirm the formation of β-turns or helical structures.

  • 13C and 15N HSQC: For isotopically labeled peptides, these experiments provide information on the chemical environment of the backbone atoms, which is sensitive to the local secondary structure.

  • Temperature Coefficient Studies: Measuring the change in the chemical shift of amide protons with temperature can identify protons involved in intramolecular hydrogen bonds, a key feature of stable secondary structures.

Applications in Drug Discovery

The ability of this compound to stabilize specific conformations makes it a valuable tool in rational drug design.

  • Peptidomimetics: By mimicking the bioactive conformation of a native peptide ligand, this surrogate can be used to design peptidomimetics with enhanced receptor affinity and selectivity.[3]

  • Improved Pharmacokinetics: The morpholine scaffold is known to improve metabolic stability and other pharmacokinetic properties.[8][9] Peptides incorporating this surrogate are expected to exhibit increased resistance to proteolytic degradation.

  • Scaffold for Library Synthesis: The rigid morpholine ring can serve as a scaffold for the attachment of various pharmacophoric groups, enabling the creation of diverse chemical libraries for high-throughput screening.

Conclusion

This compound represents a promising new building block for the design of conformationally constrained peptides. Its unique structural features, combining the rigidity of an α,α-disubstituted amino acid with the favorable physicochemical properties of the morpholine scaffold, offer a powerful strategy for improving the therapeutic potential of peptide-based drugs. The protocols and insights provided in this guide are intended to facilitate the adoption of this novel surrogate in academic and industrial research settings, ultimately contributing to the development of the next generation of peptide therapeutics.

References

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  • Tanaka, M. (2007). Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides. J-Stage. [Link]

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  • Szcześniak, P., Pieczykolan, M., & Stecko, S. (2016). The Synthesis of α,α-Disubstituted α-Amino Acids via Ichikawa Rearrangement. The Journal of organic chemistry, 81(3), 1057-1074. [Link]

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  • Van der Poorten, O., et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. [Link]

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  • Copin, C., et al. (2021). Fluorine NMR study of proline-rich sequences using fluoroprolines. bioRxiv. [Link]

  • Li, C., et al. (2015). Synthesis of morpholine or piperazine derivatives through gold-catalyzed cyclization reactions of alkynylamines or alkynylalcohols. Organic Chemistry Frontiers, 2(7), 785-788. [Link]

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  • Urban, J., et al. (2018). Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. Frontiers in chemistry, 6, 91. [Link]

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Introduction: The Versatility of the Morpholine Scaffold in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the catalytic applications of morpholine derivatives.

The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive compounds to enhance their pharmacokinetic profiles.[1][2][3] Its unique structural and electronic properties, including its ability to form hydrogen bonds and its relatively low basicity compared to other cyclic amines, also make it an intriguing and increasingly important component in the field of catalysis.[3][4]

While historically used as a building block, corrosion inhibitor, and pH adjustment agent in industrial processes, the true potential of morpholine derivatives is now being realized in the sophisticated realm of catalytic organic synthesis.[5][6][7] From serving as the core of novel organocatalysts to acting as directing groups in complex C-H functionalization reactions, morpholine derivatives offer a versatile platform for developing efficient and selective chemical transformations.

This technical guide provides a detailed exploration of these applications, complete with mechanistic insights and field-proven protocols designed for practical implementation in a research environment.

Part I: Morpholine Derivatives as Chiral Organocatalysts

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents a paradigm shift towards more sustainable and metal-free synthesis. While pyrrolidine-based catalysts have dominated the field of enamine catalysis, recent research has highlighted the unique potential of chiral morpholine derivatives.[8][9][10]

Mechanistic Insight: Overcoming the Reactivity Challenge

Morpholine-based catalysts typically operate via an enamine mechanism, where the secondary amine of the morpholine reacts with an aldehyde or ketone to form a nucleophilic enamine intermediate. However, the electron-withdrawing effect of the ring oxygen and the pronounced pyramidalization of the nitrogen atom can decrease the nucleophilicity of the corresponding enamine compared to those derived from pyrrolidine or piperidine.[8][9][10] This inherent lower reactivity presents a significant challenge.

Successful morpholine-based organocatalysts overcome this by incorporating specific structural features. For instance, the presence of a carboxylic acid group elsewhere on the morpholine ring is crucial; it can act as an internal Brønsted acid, participating in proton transfer steps and stabilizing transition states, thereby accelerating the reaction and controlling stereoselectivity.[8][10]

Enamine_Catalysis_Cycle

Application Note 1: Asymmetric Michael Addition to Nitroolefins

The conjugate addition of aldehydes to nitroolefins is a powerful C-C bond-forming reaction for synthesizing valuable γ-nitro aldehydes, which are precursors to many biologically active molecules. Chiral β-morpholine amino acids have emerged as highly efficient organocatalysts for this transformation.[8][11] Despite the traditional view of morpholine's lower reactivity, catalysts bearing specific stereochemistry and functionality can drive the reaction to completion with very low catalyst loadings (e.g., 1 mol%), achieving excellent yields, diastereoselectivities, and enantioselectivities.[8][10]

The success of these catalysts is attributed to a well-defined transition state where the carboxylic acid group directs the incoming electrophile and the bulky substituents on the morpholine ring effectively shield one face of the enamine, ensuring high stereocontrol.

Catalyst LoadingSubstrate 1Substrate 2SolventTemp (°C)Yield (%)d.r.ee (%)Reference
1 mol%Butyraldehydetrans-β-nitrostyreneiPrOHRT>9999:192[8]
1 mol%Propanal(E)-1-nitro-2-phenyletheneiPrOHRT>9999:190[8]
1 mol%Butyraldehyde(E)-1-(4-chlorophenyl)-2-nitroetheneiPrOHRT>9999:194[8]

Table 1: Performance of a β-morpholine amino acid catalyst in the asymmetric Michael addition.

Protocol 1: Asymmetric Michael Addition of Butyraldehyde to trans-β-Nitrostyrene

This protocol describes a highly efficient and stereoselective Michael addition using a chiral β-morpholine amino acid catalyst.

Materials:

  • Chiral β-morpholine amino acid catalyst (e.g., Catalyst I from Bucci et al.)[8][10]

  • trans-β-nitrostyrene

  • Butyraldehyde

  • N-Methylmorpholine (NMM)

  • Isopropanol (iPrOH), anhydrous

  • Ethyl acetate, Hexane (for chromatography)

  • Silica gel for column chromatography

  • Standard glassware, magnetic stirrer, and inert atmosphere setup (optional)

Equipment:

  • Magnetic stir plate

  • Reaction vials or round-bottom flasks

  • Syringes for liquid transfer

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • To a reaction vial, add the chiral morpholine catalyst (1 mol%) and N-Methylmorpholine (1 mol%).

  • Add anhydrous isopropanol (to achieve a 0.2 M concentration with respect to the nitroolefin).

  • Stir the mixture for 5 minutes at room temperature to ensure the catalyst is deprotonated and solubilized.

  • Add trans-β-nitrostyrene (1.0 eq).

  • Add butyraldehyde (1.1 - 1.5 eq) dropwise to the stirring mixture.

  • Seal the vial and stir the reaction at room temperature for the time indicated by TLC analysis (typically 12-24 hours). Monitor the consumption of the nitrostyrene.

Work-up and Purification:

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

  • Purify the crude residue directly by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the product and remove the solvent in vacuo to yield the desired γ-nitro aldehyde.

Characterization:

  • Determine the yield of the purified product.

  • Analyze the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy of the crude reaction mixture.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Part II: Catalytic Asymmetric Synthesis of Chiral Morpholines

Chiral morpholines are critical components of numerous pharmaceuticals.[1] Consequently, developing efficient and scalable methods for their enantioselective synthesis is a primary objective in process chemistry and drug development. Catalytic asymmetric methods are particularly valuable due to their atom economy and ability to generate high enantiopurity.[12]

Application Note 2: Asymmetric Hydrogenation of Dehydromorpholines

One of the most direct and atom-economical routes to 2-substituted chiral morpholines is the asymmetric hydrogenation of the corresponding dehydromorpholine precursors.[1] This transformation is effectively catalyzed by rhodium complexes bearing chiral bisphosphine ligands with large bite angles, such as SKP.[12][13] This approach consistently delivers the desired chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee).[12][13]

Causality: The large bite angle of the SKP ligand creates a rigid and well-defined chiral pocket around the rhodium center. This steric environment forces the dehydromorpholine substrate to coordinate in a specific orientation, leading to the highly selective delivery of hydrogen to one face of the C=C double bond.

Protocol 2: Rh-Catalyzed Asymmetric Hydrogenation of a 2-Substituted Dehydromorpholine

This protocol provides a general procedure for the highly enantioselective hydrogenation of a 2-substituted dehydromorpholine.

Materials:

  • 2-Substituted dehydromorpholine substrate

  • [Rh(COD)₂]BF₄ (Rhodium catalyst precursor)

  • (R)-SKP (or other suitable chiral bisphosphine ligand)

  • Dichloromethane (DCM), anhydrous and degassed

  • Hydrogen gas (H₂)

Equipment:

  • Glovebox or Schlenk line for handling air-sensitive reagents

  • High-pressure autoclave or hydrogenation vessel

  • Magnetic stir plate and stir bars

Procedure:

  • Catalyst Preparation (in a glovebox): To a Schlenk tube, add [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral ligand (e.g., (R)-SKP, 1.1 mol%).

  • Add anhydrous and degassed DCM (to dissolve the catalyst components) and stir the solution at room temperature for 30 minutes to allow for complex formation.

  • Hydrogenation: In a separate autoclave, dissolve the 2-substituted dehydromorpholine substrate (1.0 eq) in anhydrous and degassed DCM.

  • Transfer the prepared catalyst solution to the autoclave via cannula.

  • Seal the autoclave, purge it several times with H₂ gas, and then pressurize to the desired pressure (e.g., 50 atm).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction for completion by TLC or GC-MS.

Work-up and Purification:

  • Carefully vent the excess hydrogen from the autoclave.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the pure 2-substituted chiral morpholine.

Characterization:

  • Determine the yield and confirm the structure by ¹H and ¹³C NMR spectroscopy.

  • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Application Note 3: Tandem Hydroamination/Asymmetric Transfer Hydrogenation

A highly efficient, one-pot tandem approach allows for the synthesis of enantioenriched 3-substituted morpholines directly from ether-containing aminoalkyne substrates.[14] The process involves two distinct catalytic steps:

  • Ti-catalyzed Hydroamination: An intramolecular hydroamination of the alkyne functionality forms a cyclic imine intermediate.

  • Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH): The cyclic imine is then reduced in situ with high enantioselectivity using a Noyori-type catalyst, such as RuCl--INVALID-LINK--, with formic acid/triethylamine as the hydrogen source.[14]

A key advantage is that the titanium catalyst from the first step does not interfere with the subsequent ruthenium-catalyzed reduction, allowing for a streamlined one-pot procedure that avoids isolating the unstable imine intermediate.[14]

Tandem_Reaction_Workflow

Protocol 3: One-Pot Synthesis of a 3-Substituted Chiral Morpholine

This protocol details the tandem hydroamination/asymmetric transfer hydrogenation of an aminoalkyne.

Materials:

  • Aminoalkyne substrate

  • Bis(amidate)bis(amido)Ti catalyst precursor[14]

  • RuCl--INVALID-LINK-- catalyst[14]

  • Formic acid/triethylamine (5:2 azeotropic mixture)

  • Toluene, anhydrous

  • Saturated aqueous NaHCO₃ solution

  • Dichloromethane (DCM)

Equipment:

  • Schlenk tubes and inert atmosphere line

  • Heating block or oil bath

  • Standard glassware for extraction

Procedure:

  • Hydroamination: In a Schlenk tube under an inert atmosphere, dissolve the aminoalkyne substrate (1.0 eq) in anhydrous toluene.

  • Add the Ti catalyst (5 mol%) to the solution.

  • Seal the tube and heat the reaction mixture at 110 °C for 24 hours.

  • Cool the reaction mixture to room temperature.

  • Asymmetric Transfer Hydrogenation: To the same reaction tube containing the crude cyclic imine, add the Ru catalyst (1 mol%).

  • Add the formic acid/triethylamine azeotrope (2.0 eq) to the mixture.

  • Stir the reaction at room temperature for 12 hours.

Work-up and Purification:

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer three times with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude morpholine product can often be purified by a simple acid-base extraction to remove catalyst residues, avoiding column chromatography.[14]

Characterization:

  • Confirm product formation and purity by ¹H NMR spectroscopy.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Part III: Morpholine as a Directing Group in C-H Functionalization

Transition-metal-catalyzed C-H bond functionalization is a premier strategy for molecular synthesis, allowing for the direct conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds. This approach minimizes the need for pre-functionalized starting materials. The morpholine moiety, particularly as a morpholine amide, has been successfully employed as a directing group (DG) to control the regioselectivity of these transformations.[15][16]

Mechanistic Insight: Chelation-Assisted C-H Activation

In this context, the morpholine amide is attached to an aromatic ring. The carbonyl oxygen and the nitrogen atom of the amide can chelate to a metal center (e.g., Pd, Co, Ru), forming a stable metallacycle intermediate.[17] This coordination brings the metal catalyst into close proximity to a specific C-H bond (typically at the ortho position), facilitating its cleavage and subsequent functionalization. The morpholine amide has proven to be a robust and effective directing group for various transformations, including alkenylation and amination.[15][16]

CH_Activation

Application Note 4: Cobalt-Catalyzed C-H Alkenylation

Cobalt catalysis offers a more sustainable and cost-effective alternative to precious metals like palladium and rhodium. The morpholine amide has been identified as a superior directing group for cobalt-catalyzed C-H alkenylation reactions.[16] This method allows for the direct coupling of arenes with various alkenes, tolerating a wide range of functional groups and delivering the ortho-alkenylated products in good to excellent yields.[16]

Part IV: Other Notable Catalytic Roles

Beyond these major areas, morpholine and its derivatives play several other important catalytic roles in industry and research.

  • Urethane Formation: Morpholine and its N-alkylated derivatives, like 4-methylmorpholine, are effective catalysts for the formation of urethanes from isocyanates and alcohols, a key reaction in the production of polyurethanes.[18] They function by forming a hydrogen bond with the alcohol, activating it for nucleophilic attack on the isocyanate.[18]

  • Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, morpholine can be used as the amine coupling partner.[17] Furthermore, morpholine-derived ligands can be employed to modulate the activity and selectivity of the palladium catalyst.

  • Inhibitors in Hydrogenation: In certain industrial hydrogenations, such as the conversion of p-chloronitrobenzene to p-chloroaniline, morpholine is added as an inhibitor.[19] It selectively suppresses the undesired hydrodechlorination side reaction, thereby significantly increasing the selectivity for the desired product.[19]

References

Application Notes and Protocols: Experimental Procedure for Deprotection of N-Boc-3-methylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in modern organic synthesis, particularly in peptide synthesis and the development of nitrogen-containing pharmaceuticals.[1][2] Its popularity stems from its stability under a variety of reaction conditions and its facile, yet selective, removal under acidic conditions.[3][4] 3-Methylmorpholine is a valuable chiral building block in medicinal chemistry. The efficient and clean deprotection of its Boc-protected form, N-Boc-3-methylmorpholine, is a critical step in many synthetic routes.

This comprehensive guide provides detailed experimental protocols for the acidic removal of the Boc group from N-Boc-3-methylmorpholine. We will delve into the underlying chemical principles, offer step-by-step procedures for two common and effective methods, and discuss critical parameters for reaction monitoring and product purification. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-understood methodology for this fundamental transformation.

Chemical Principles: The Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection of a Boc-protected amine is an acid-catalyzed process.[3] The reaction proceeds through a specific and well-understood mechanism, which is initiated by the protonation of the carbamate oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][3][5] This initial protonation makes the carbonyl group more electrophilic.

The key step in the mechanism is the subsequent loss of a stable tert-butyl cation, which leads to the formation of an unstable carbamic acid intermediate.[1][5] This carbamic acid readily undergoes decarboxylation, releasing carbon dioxide gas and yielding the free amine.[1][5] Under the acidic reaction conditions, the newly liberated amine is protonated to form its corresponding salt (e.g., trifluoroacetate or hydrochloride salt).[5]

It is important to note that the tert-butyl cation generated during the reaction can potentially be trapped by nucleophiles or undergo elimination to form isobutylene gas.[5] In some cases, it can also lead to side reactions, such as the t-butylation of sensitive functional groups.[6]

Boc_Deprotection_Mechanism start N-Boc-3-methylmorpholine protonation Protonated Carbamate start->protonation + H+ carbamic_acid Carbamic Acid Intermediate protonation->carbamic_acid - tert-butyl cation tbutyl tert-butyl cation protonation->tbutyl final_product 3-Methylmorpholine Salt carbamic_acid->final_product - CO2 co2 CO2 carbamic_acid->co2

Caption: Acid-catalyzed mechanism of N-Boc deprotection.

Experimental Protocols

The choice of deprotection method often depends on the stability of other functional groups in the molecule and the desired salt form of the final product. Below are two robust and widely used protocols for the deprotection of N-Boc-3-methylmorpholine.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a very common, rapid, and generally high-yielding method for Boc deprotection.[7]

Materials and Reagents:
  • N-Boc-3-methylmorpholine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup

Step-by-Step Procedure:
  • Reaction Setup: In a round-bottom flask, dissolve the N-Boc-3-methylmorpholine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.

  • Acid Addition: To the stirred solution, add trifluoroacetic acid (TFA). A common practice is to use a 25-50% solution of TFA in DCM (v/v).[6][7] For example, for a 50% solution, add an equal volume of TFA to the DCM solution of the starting material. The addition is typically performed at room temperature. For substrates sensitive to strong acid, the addition can be done at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is usually complete within 30 minutes to 2 hours.[7] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected amine will be more polar and have a lower Rf value on TLC compared to the starting N-Boc protected compound.[8]

  • Solvent Removal: Upon completion of the reaction, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[7][8] To ensure complete removal of residual TFA, the residue can be co-evaporated with a solvent like toluene or DCM several times.[6]

  • Aqueous Workup (to obtain the free amine):

    • Dissolve the residue in a suitable organic solvent such as ethyl acetate or DCM.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[7][9] Be cautious as CO₂ evolution will occur.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected 3-methylmorpholine.[7][8]

  • Isolation as the TFA salt (optional): If the TFA salt is desired, after the initial solvent removal (step 4), the residue can be triturated with or precipitated from a non-polar solvent like diethyl ether. The resulting solid can then be collected by filtration.[3]

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

Using a solution of HCl in an organic solvent like 1,4-dioxane is another standard method, often considered slightly milder than TFA and useful when the hydrochloride salt of the amine is desired.[7][10][11]

Materials and Reagents:
  • N-Boc-3-methylmorpholine

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Standard laboratory glassware

Step-by-Step Procedure:
  • Reaction Setup: Dissolve the N-Boc-3-methylmorpholine in a minimal amount of a suitable solvent or suspend it directly in the 4M HCl in 1,4-dioxane solution in a round-bottom flask.[7]

  • Reaction: Stir the mixture at room temperature.

  • Reaction Monitoring: The reaction time can vary from 1 to 4 hours.[7] Monitor the reaction progress by TLC or LC-MS.

  • Product Isolation: Upon completion, the 3-methylmorpholine hydrochloride salt often precipitates directly from the reaction mixture.[7]

    • The solid product can be collected by filtration.

    • Wash the collected solid with a solvent like diethyl ether to remove any non-polar impurities.[7]

    • Dry the product under vacuum.

  • Alternative Workup: If the product does not precipitate, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt. This can then be used as is or purified further. To obtain the free amine, a basic workup similar to that described in Protocol 1 (step 5) can be performed.

Deprotection_Workflow start N-Boc-3-methylmorpholine dissolve Dissolve in Solvent (e.g., DCM) start->dissolve add_acid Add Acid (TFA or HCl/Dioxane) dissolve->add_acid react Stir at Room Temperature add_acid->react monitor Monitor Reaction (TLC, LC-MS) react->monitor workup Workup & Purification monitor->workup Reaction Complete product 3-Methylmorpholine (Free base or Salt) workup->product

Caption: General experimental workflow for N-Boc deprotection.

Data Summary and Comparison

The choice between TFA and HCl for Boc deprotection can be guided by several factors. The following table provides a comparative summary of the two protocols.

ParameterProtocol 1: TFA in DCMProtocol 2: HCl in Dioxane
Reagent Trifluoroacetic Acid4M Hydrochloric Acid in 1,4-Dioxane
Solvent Dichloromethane1,4-Dioxane
Typical Reaction Time 30 minutes - 2 hours[7]1 - 4 hours[7]
Temperature 0 °C to Room TemperatureRoom Temperature
Workup Evaporation followed by optional basic wash or precipitation[7][8]Often precipitation of the HCl salt, followed by filtration[7]
Product Form TFA salt or free baseHCl salt or free base
Considerations Very fast and efficient; TFA is volatile and corrosive.[4]Generally milder than TFA; provides the HCl salt directly.[10][11]

Analytical Monitoring and Characterization

Consistent and accurate monitoring of the reaction is crucial for achieving optimal results.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the disappearance of the starting material and the appearance of the more polar product.[8] The deprotected amine, being more polar, will have a lower Rf value than the Boc-protected starting material. Staining with ninhydrin can be used to visualize the secondary amine product.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring and confirmation of the product's identity, LC-MS is the preferred method.[8] It allows for the accurate determination of the masses of both the starting material and the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the final product. A key indicator of successful deprotection in the ¹H NMR spectrum is the disappearance of the large singlet corresponding to the nine protons of the tert-butyl group, which is typically found around 1.4-1.5 ppm.

  • Infrared (IR) Spectroscopy: In the IR spectrum, the disappearance of the strong carbonyl stretch of the Boc group (around 1680-1700 cm⁻¹) and the appearance of N-H stretching bands (for the salt) can confirm the deprotection.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or the amount of acid.[6] Gentle warming may also be employed, but care must be taken to avoid potential side reactions.

  • Side Reactions: The tert-butyl cation generated can sometimes alkylate electron-rich aromatic rings or other nucleophilic functional groups. If this is a concern, scavengers such as triisopropylsilane (TIS) or thioanisole can be added to the reaction mixture.[6]

  • Product Isolation: If the deprotected amine is highly water-soluble, extraction with an organic solvent during a basic workup may be inefficient. In such cases, it is often better to isolate the product as its salt by precipitation or by removing the solvent and using the crude salt directly in the next step.

  • Safety Precautions: Both TFA and concentrated HCl are highly corrosive and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Reactions involving the evolution of CO₂ gas should not be performed in a closed system.[5]

Conclusion

The deprotection of N-Boc-3-methylmorpholine is a fundamental and routine transformation in organic synthesis. The protocols detailed in this guide, utilizing either trifluoroacetic acid or hydrochloric acid, are reliable and well-established methods. By understanding the underlying mechanism, carefully monitoring the reaction progress, and selecting the appropriate workup procedure, researchers can consistently achieve high yields of the desired deprotected amine, paving the way for subsequent synthetic steps.

References

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry.

  • Kaliyappan, G., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-41.

  • Experimental procedure for deprotection of Boc-protected amines. Benchchem.

  • Amine Protection and Deprotection. Master Organic Chemistry.

  • A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis. Benchchem.

  • Han, G., Tamaki, M., & Hruby, V. J. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona.

  • Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc). Benchchem.

  • Boc Deprotection - HCl. Common Organic Chemistry.

  • How to do work-up of a BOC deprotection reaction by TFA? ResearchGate.

  • Amine Protection / Deprotection. Fisher Scientific.

  • Boc Deprotection Mechanism | Organic Chemistry. YouTube.

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange.

  • Removal of Boc protecting group as workup? Reddit.

  • Reddy, T. J., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25059–25066.

  • Troubleshooting Boc Deprotection: A Technical Support Guide. Benchchem.

  • Boc Deprotection - TFA. Common Organic Chemistry.

  • Ryan, M.-R., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.

  • BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.

  • How to confirm BOC deprotection by TFA ? ResearchGate.

  • Deprotection of different N-Boc-compounds. ResearchGate.

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable.

  • Application Note – N-Boc deprotection. Sigma-Aldrich.

  • Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Organic Syntheses.

  • Application Notes and Protocols for Boc Deprotection of N-Boc-N-bis(PEG3-NHS ester). Benchchem.

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate.

  • Reddy, T. J., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25059–25066.

  • Ryan, M.-R., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.

  • Supporting information. The Royal Society of Chemistry.

  • Amino Acid Sidechain Deprotection. Aapptec Peptides.

  • Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.

  • Deprotection Guide. Glen Research.

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.

  • (R)-3-Methylmorpholine. PubChem.

  • PURIFICATION METHOD, SYSTEM AND DETECTION METHOD FOR N-METHYLMORPHOLINE N-OXIDE AND OBTAINED N-METHYLMORPHOLINE-N-OXIDE. Google Patents.

Sources

"scale-up synthesis of Methyl N-Boc-3-methylmorpholine-3-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Scale-Up Synthesis of Methyl N-Boc-3-methylmorpholine-3-carboxylate: A Guide for Process Development and Manufacturing

Abstract: This document provides a comprehensive guide for the scale-up synthesis of this compound, a valuable chiral building block in modern medicinal chemistry. Morpholine scaffolds are prevalent in numerous FDA-approved drugs and bioactive compounds, making robust and scalable synthetic routes to their derivatives highly sought after.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and process considerations essential for transitioning from bench-scale discovery to pilot-plant production. We present a detailed, field-tested protocol, a thorough analysis of safety and quality control, and troubleshooting strategies to ensure a self-validating and efficient manufacturing process.

Introduction: The Significance of Chiral Morpholine Scaffolds

The morpholine heterocycle is a privileged structural motif in drug discovery, prized for its ability to improve physicochemical properties such as solubility and metabolic stability.[2] Its incorporation into molecular design is a well-established strategy for creating drug candidates with enhanced pharmacokinetic profiles. The introduction of stereocenters, particularly at the C-3 position, creates complex, three-dimensional structures that can enable highly specific interactions with biological targets.[1]

This compound, specifically, serves as a constrained and protected chiral amino acid bioisostere. The N-Boc protecting group ensures stability during coupling reactions and allows for facile deprotection under acidic conditions, making it an ideal building block for peptide and small molecule synthesis in drug development pipelines.[3] Developing a scalable, cost-effective, and stereochemically controlled synthesis is therefore a critical step in leveraging its potential.

Proposed Synthetic Strategy & Rationale

For a synthesis to be truly scalable, it must prioritize commercially available, inexpensive starting materials, minimize the use of hazardous reagents, and avoid chromatographic purification steps where possible.[4] The selected strategy involves a two-step, one-pot approach starting from the readily available and enantiopure N-Boc-α-methyl-L-serine.

The core transformation relies on two key reactions:

  • O-Alkylation: The pendant hydroxyl group of the serine derivative is alkylated with 1-bromo-2-chloroethane. This bifunctional alkylating agent is chosen for its differential reactivity; the bromine is more labile, allowing for a selective initial alkylation.

  • Intramolecular N-Alkylation (Cyclization): A strong base is then introduced to deprotonate the N-H bond of the Boc-carbamate, which subsequently acts as an intramolecular nucleophile, displacing the chloride to form the morpholine ring. Using a single pot for both steps improves process efficiency and reduces solvent waste.

Causality Behind Experimental Choices:

  • Starting Material: N-Boc-α-methyl-L-serine embeds the desired C-3 stereocenter and methyl substitution from the outset, simplifying the synthetic challenge to ring formation.

  • Protecting Group: The tert-Butoxycarbonyl (Boc) group is ideal for scale-up. It is stable to the basic conditions of the cyclization but can be removed cleanly, often with simple work-up procedures.[3]

  • Cyclization Reagents: Sodium hydride is a powerful, non-nucleophilic base that ensures complete deprotonation for the cyclization step. 1-Bromo-2-chloroethane is a cost-effective C2-linker.

  • Esterification: The final esterification of the carboxylic acid is performed using methyl iodide. While other "greener" methylating agents like dimethyl carbonate exist, methyl iodide provides a rapid and high-yielding transformation suitable for many applications.[5]

Process Workflow Diagram

The overall manufacturing process, from starting materials to the final, purified product, is outlined below. This workflow emphasizes efficiency and the integration of in-process controls (IPCs) to ensure quality at each stage.

G cluster_0 Step 1: Ring Formation (One-Pot) cluster_1 Step 2: Esterification & Work-up cluster_2 Final Product & QC A N-Boc-α-methyl-L-serine B Dissolve in THF A->B C Add NaH (Portion-wise) Control Gas Evolution B->C D Add 1-Bromo-2-chloroethane (Exotherm Control) C->D E Heat to Reflux (Reaction Monitoring by TLC/HPLC) D->E F Reaction Complete IPC E->F G Cool Reaction Add Methyl Iodide F->G H Stir at RT (Reaction Monitoring by TLC/HPLC) G->H I Quench with Water Aqueous Work-up H->I J Solvent Swap to MTBE I->J K Crystallization / Isolation J->K L Dry Product Under Vacuum K->L M Final QC Analysis (NMR, HPLC, ee, KF) L->M N Methyl N-Boc-3-methyl- morpholine-3-carboxylate M->N

References

Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a known cause of numerous diseases, particularly cancer. As a result, kinase inhibitors have become a major class of therapeutic agents. The successful development of these inhibitors hinges on sophisticated synthetic chemistry, guided by a deep understanding of the target's structure and the principles of medicinal chemistry.

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic strategies and protocols used to create kinase inhibitors. It aims to provide not just a set of instructions, but also the scientific reasoning behind the methodologies, empowering researchers to innovate within their own drug discovery programs.

Part 1: Foundational Synthetic Strategies in Kinase Inhibitor Development

The path to a potent and selective kinase inhibitor is an iterative cycle of design, synthesis, and biological testing. Two of the most influential strategies guiding this process are Structure-Based Drug Design (SBDD) and Fragment-Based Lead Discovery (FBLD).

1.1 Structure-Based Drug Design (SBDD):

SBDD leverages the three-dimensional structure of the target kinase, typically determined through X-ray crystallography or NMR spectroscopy.[1] This structural information provides a detailed blueprint of the ATP-binding site, allowing for the rational design of inhibitors that can fit precisely within it.[1][2]

  • The Rationale Behind SBDD: By visualizing the interactions between a known ligand and the kinase, chemists can identify key opportunities for hydrogen bonding, hydrophobic interactions, and other molecular interactions to enhance potency and selectivity. This "design-before-synthesis" approach streamlines the exploration of chemical space and accelerates the journey to a lead compound.[1]

1.2 Fragment-Based Lead Discovery (FBLD):

FBLD begins by screening libraries of low-molecular-weight compounds, or "fragments," for weak binding to the target kinase.[3][4] Once a fragment "hit" is identified, medicinal chemists then "grow" or link these fragments to create more potent, lead-like molecules.[3][5]

  • The Logic of FBLD: FBLD operates on the principle that a larger, more potent molecule can be assembled from smaller fragments that each make efficient, low-energy interactions with the target. This approach can explore chemical space more effectively than traditional high-throughput screening and often yields lead compounds with more favorable physicochemical properties.[3]

Workflow Comparison:

FeatureStructure-Based Drug Design (SBDD)Fragment-Based Lead Discovery (FBLD)
Starting Point High-resolution 3D structure of the target kinase.[1]A library of low-molecular-weight chemical fragments.[3]
Initial Hits Virtual or known ligands with predicted binding.Fragments with weak but detectable binding affinity.[3]
Synthetic Approach Iterative modification of a lead scaffold.[6]Fragment growing, linking, or merging.[5]
Key Advantage Rational design, potentially faster lead optimization.[1]Efficient exploration of chemical space, discovery of novel scaffolds.[7]

Visualizing the SBDD Workflow:

SBDD_Workflow cluster_design Design Phase cluster_synthesis Synthesis & Evaluation cluster_optimization Optimization Target_ID Target Identification & Validation Structure_Det 3D Structure Determination (X-ray, NMR) Target_ID->Structure_Det Ligand_Design In Silico Ligand Design/Docking Structure_Det->Ligand_Design Synthesis Chemical Synthesis Ligand_Design->Synthesis Bio_Assay Biological Assay (e.g., IC50) Synthesis->Bio_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Bio_Assay->SAR_Analysis SAR_Analysis->Ligand_Design Iterative Refinement Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: A generalized workflow for Structure-Based Drug Design (SBDD).

Part 2: Core Synthetic Reactions in Kinase Inhibitor Construction

The synthesis of kinase inhibitors relies on a versatile toolbox of organic reactions. Certain reaction classes are particularly prevalent due to their reliability, functional group tolerance, and ability to construct the "privileged scaffolds" commonly found in these molecules.

2.1 Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of kinase inhibitors by enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.[8][9][10] These reactions are fundamental to constructing the bi-aryl and heteroaryl cores of many ATP-competitive inhibitors.[11]

  • Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organohalide.[12][13] It is widely used due to its mild reaction conditions and the vast commercial availability of boronic acids and esters.[12] The Suzuki-Miyaura coupling is one of the most frequently used transformations in medicinal chemistry.[11]

  • Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.[11][14][15] It is a crucial tool for installing the aniline and related motifs that often interact with the "hinge" region of the kinase active site.[11]

  • Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, providing a means to introduce rigid, linear linkers into a molecule.

Trustworthiness through Self-Validation: The progress of these cross-coupling reactions can be readily monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The distinct physical properties of the products compared to the starting materials provide an inherent validation of the reaction's success.

2.2 Heterocycle Formation:

Many kinase inhibitors are built around a heterocyclic core.[] The efficient and selective synthesis of these ring systems is therefore a critical skill for medicinal chemists.

  • Pyrimidines and Purines: These nitrogen-containing heterocycles are common in kinase inhibitors as they can mimic the adenine core of ATP.[]

  • Indazoles and Indoles: These fused heterocyclic systems are also prevalent scaffolds in kinase inhibitor design.

Part 3: Detailed Protocol: Synthesis of a Dasatinib Analogue via Suzuki Coupling

To illustrate these principles in practice, this section provides a detailed protocol for the synthesis of a key intermediate of a Dasatinib analogue. Dasatinib is a multi-targeted kinase inhibitor used to treat chronic myeloid leukemia (CML).[17][18] This protocol focuses on a pivotal Suzuki-Miyaura coupling step.

Disclaimer: This protocol is for informational purposes only and should be performed by trained chemists in a properly equipped laboratory, following all necessary safety precautions.

Objective: To synthesize a bi-aryl intermediate via a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Reaction Scheme:

Suzuki_Coupling Reactant1 Aryl Halide Catalyst Pd Catalyst Base, Solvent Reactant1->Catalyst Reactant2 Boronic Acid/Ester Reactant2->Catalyst Product Coupled Product Catalyst->Product

Caption: A simplified representation of the Suzuki-Miyaura coupling reaction.

Materials and Reagents:

ReagentPurpose
Aryl halide (e.g., 2-bromo-N-(2-chloro-6-methylphenyl)thiazole-4-amine)Electrophilic coupling partner
Boronic acid/ester (e.g., 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)Nucleophilic coupling partner
Palladium catalyst (e.g., Pd(dppf)Cl2)Catalyst for the cross-coupling reaction
Base (e.g., Potassium Carbonate)To activate the boronic acid/ester
Solvent (e.g., Dioxane/Water)To dissolve reactants and facilitate the reaction

Step-by-Step Protocol:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the aryl halide, boronic acid/ester, base, and palladium catalyst.

    • Rationale: An inert atmosphere is crucial to prevent the deactivation of the palladium catalyst.[12] The choice of base is important for the efficiency of the transmetalation step in the catalytic cycle.[11] A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.[19]

  • Solvent Addition and Degassing:

    • Under a stream of inert gas (e.g., argon or nitrogen), add the degassed solvent system.

    • Seal the flask and thoroughly degas the reaction mixture. This can be achieved by bubbling an inert gas through the solution or by several cycles of vacuum-backfill.

    • Rationale: Oxygen can oxidize the active Pd(0) catalyst, thereby halting the reaction.[20] Degassing is a critical step to ensure the catalytic cycle proceeds efficiently.

  • Reaction Execution:

    • Heat the reaction mixture to the appropriate temperature (often 80-100 °C) with vigorous stirring.

    • Monitor the progress of the reaction by TLC or LC-MS.

    • The reaction is typically complete within a few hours to overnight.

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

    • Rationale: The workup procedure is designed to remove inorganic salts, the catalyst, and other impurities.

    • The crude product can then be purified by column chromatography on silica gel.

Self-Validation and Characterization:

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

References

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry. Available at: [Link]

  • The synthesis review of the approved tyrosine kinase inhibitors for anticancer therapy in 2015-2020. Bioorganic Chemistry. Available at: [Link]

  • Fragment-based approaches to the discovery of kinase inhibitors. Future Medicinal Chemistry. Available at: [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Organic & Inorganic Chemistry. Available at: [Link]

  • Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers. Available at: [Link]

  • Mastering Suzuki Coupling: A Guide for Pharmaceutical Chemists. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Molecules. Available at: [Link]

  • Fragment-Based Design of Kinase Inhibitors: A Practical Guide. SpringerLink. Available at: [Link]

  • Protein Kinase Inhibitors: Insights into Drug Design from Structure. Annual Review of Biophysics and Biomolecular Structure. Available at: [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals. Available at: [Link]

  • Structure-Based Design of Selective Salt-Inducible Kinase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Identification of Inhibitors of Protein Kinase B Using Fragment-Based Lead Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Fragment-based drug design facilitates selective kinase inhibitor discovery. Trends in Pharmacological Sciences. Available at: [Link]

  • Structure-Based Design of Type II Inhibitors Applied to Maternal Embryonic Leucine Zipper Kinase. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Suzuki–Miyaura cross-coupling. (a) Examples of drugs and late-stage... ResearchGate. Available at: [Link]

  • KinaFrag explores the kinase-ligand fragment interaction space for selective kinase inhibitor discovery. bioRxiv. Available at: [Link]

  • Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. DSpace@MIT. Available at: [Link]

  • Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. Available at: [Link]

  • A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). viXra.org. Available at: [Link]

  • Mechanism-based design of a protein kinase inhibitor. Nature Structural & Molecular Biology. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. Available at: [Link]

  • Synthesis process of dasatinib and intermediate thereof. Google Patents.
  • Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Honoring 25 Years of the Buchwald–Hartwig Amination. Organic Process Research & Development. Available at: [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. MDPI. Available at: [Link]

  • Tyrosine Kinase Inhibitors. 9. Synthesis and Evaluation of Fused Tricyclic Quinazoline Analogues as ATP Site Inhibitors of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry. Available at: [Link]

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering. Available at: [Link]

  • The design, synthesis, and biological evaluation of potent receptor tyrosine kinase inhibitors. ResearchGate. Available at: [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ResearchGate. Available at: [Link]

  • Kinase Inhibitor Chemistry. Cambridge Healthtech Institute. Available at: [Link]

  • Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Molecular and Cellular Biochemistry. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Morpholine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Morpholine Derivative Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis of this important heterocyclic motif. Morpholine and its derivatives are pivotal building blocks in medicinal chemistry and materials science.[1][2] However, their synthesis can often be plagued by low yields and unexpected side products. This resource provides in-depth, field-proven insights to help you diagnose and overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Here we address some of the most common overarching questions related to low yields in morpholine derivative synthesis.

Q1: My overall yield for a multi-step morpholine derivative synthesis is consistently low. Where should I start troubleshooting?

A1: A low overall yield in a multi-step synthesis often points to systemic issues rather than a single failed step. Begin with a holistic review of your process. First, re-examine your synthetic route; some methods are inherently more robust and higher-yielding for specific substitution patterns.[3] Ensure that each intermediate is thoroughly purified and characterized before proceeding to the next step. Even minor impurities can have a cascading negative effect on subsequent reactions. It is also crucial to meticulously control reaction conditions at each stage, as seemingly minor deviations can accumulate to significantly reduce the final yield.

Q2: I'm observing a dark, viscous, or tar-like crude product instead of the expected morpholine derivative. What are the likely causes?

A2: The formation of dark, viscous materials is a common issue, particularly in reactions involving strong acids and high temperatures, such as the dehydration of diethanolamine.[4] This often indicates charring or polymerization side reactions. Key factors to investigate include:

  • Temperature Control: Overheating is a primary culprit. Ensure your heating mantle and thermometer are calibrated and that the reaction temperature is maintained within the optimal range for your specific procedure.[4]

  • Reaction Time: Prolonged heating, even at the correct temperature, can lead to degradation. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[5][6]

  • Acid Concentration: An incorrect concentration or excess of the acid catalyst can promote unwanted side reactions.[4]

Q3: How critical is the purity of my starting materials and reagents for a successful morpholine synthesis?

A3: The purity of your starting materials is paramount. Impurities in reactants, such as residual water or by-products from previous synthetic steps, can interfere with the reaction mechanism, poison catalysts, or lead to the formation of side products that are difficult to separate from your desired compound. For instance, morpholine itself is hygroscopic and readily absorbs moisture from the air, which can be detrimental in reactions requiring anhydrous conditions.[4] Always use reagents of appropriate purity and ensure solvents are properly dried when necessary.

In-Depth Troubleshooting Guides

This section provides detailed troubleshooting for specific synthetic methods used to prepare morpholine derivatives.

Guide 1: Synthesis of Morpholine via Dehydration of Diethanolamine

This classical method, while cost-effective, is prone to issues if not carefully controlled.[7]

Problem: Low yield and a dark, viscous product.

  • Potential Cause 1: Inadequate Temperature Control.

    • Explanation: This reaction requires a high temperature (typically 180-210°C) for efficient cyclization.[4] If the temperature is too low, the reaction will be incomplete. Conversely, exceeding the optimal temperature can cause charring and the formation of polymeric side products. A temperature drop of as little as 10-15°C can significantly reduce the yield.[4]

    • Solution:

      • Use a high-temperature thermometer and a reliable heating mantle with a temperature controller.

      • Ensure uniform heating by using a stirring mechanism.

      • Monitor the reaction temperature closely throughout the process.

  • Potential Cause 2: Insufficient Reaction Time.

    • Explanation: The dehydration process is often slow and may require extended heating (15 hours or more) to achieve complete conversion.[4]

    • Solution: Monitor the reaction progress using TLC or GC. Continue heating until the starting material is consumed.

  • Potential Cause 3: Improper Acid Concentration.

    • Explanation: Concentrated sulfuric or hydrochloric acid acts as both a dehydrating agent and a catalyst.[4] Using a suboptimal concentration or an insufficient amount of acid will result in an incomplete reaction.

    • Solution:

      • Verify the concentration of your acid.

      • Ensure the correct stoichiometric amount of acid is used as per the established protocol.

  • Potential Cause 4: Inefficient Purification.

    • Explanation: The crude product is often a thick paste of morpholine salt (e.g., morpholine hydrochloride), which needs to be neutralized. Morpholine is also highly hygroscopic.[4]

    • Solution:

      • After neutralization, thoroughly dry the crude product using a suitable drying agent (e.g., KOH pellets).

      • Perform a careful fractional distillation to isolate the pure morpholine.

Troubleshooting Workflow: Dehydration of Diethanolamine

G start Low Yield / Dark Product cause1 Inadequate Temperature (Too Low or Too High) start->cause1 cause2 Insufficient Reaction Time start->cause2 cause3 Improper Acid Concentration start->cause3 cause4 Inefficient Purification (Hygroscopic Nature) start->cause4 sol1 Use Calibrated High-Temp Thermometer Maintain Stable Heating (180-210°C) cause1->sol1 sol2 Monitor Reaction with TLC/GC Ensure Reaction Runs to Completion cause2->sol2 sol3 Verify Acid Concentration and Stoichiometry cause3->sol3 sol4 Thoroughly Dry Crude Product (e.g., with KOH) Perform Careful Fractional Distillation cause4->sol4

Caption: Troubleshooting workflow for low yield in diethanolamine dehydration.

Guide 2: N-Alkylation of Morpholine

The N-alkylation of morpholine is a common method for synthesizing N-substituted derivatives. Low yields often arise from side reactions or poor reactivity.[8][9]

Problem: Low conversion of morpholine and formation of multiple products in N-alkylation with an alkyl halide.

  • Potential Cause 1: Poor Leaving Group.

    • Explanation: The rate of an S(_N)2 reaction is highly dependent on the quality of the leaving group. Alkyl chlorides are less reactive than bromides, which are less reactive than iodides.

    • Solution: If using an alkyl chloride, consider converting it to the corresponding iodide in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction).

  • Potential Cause 2: Steric Hindrance.

    • Explanation: Both the morpholine nitrogen and the carbon of the alkyl halide are subject to steric effects. Bulky substituents on either reactant will slow down the reaction.[10]

    • Solution:

      • Increase the reaction temperature to overcome the activation energy barrier.

      • Increase the reaction time.

      • If possible, consider an alternative synthetic route that avoids sterically hindered components.

  • Potential Cause 3: Inappropriate Base or Solvent.

    • Explanation: A base is typically used to neutralize the acid formed during the reaction. An inappropriate base can lead to side reactions. The solvent also plays a crucial role; polar aprotic solvents like DMF or acetonitrile are generally preferred for S(_N)2 reactions.

    • Solution:

      • Use a non-nucleophilic base like potassium carbonate or triethylamine.[11]

      • Ensure your solvent is appropriate for the reaction type and is anhydrous if necessary.

Problem: Low yield in reductive amination with an aldehyde or ketone.

  • Potential Cause 1: Inefficient Imine/Enamine Formation.

    • Explanation: The initial step of reductive amination is the formation of an imine (from an aldehyde) or enamine (from a ketone). This is a reversible reaction, and the equilibrium may not favor the intermediate.

    • Solution:

      • Use a Dean-Stark apparatus to remove the water formed during imine/enamine formation, driving the equilibrium forward.

      • Ensure the pH of the reaction is weakly acidic (pH 4-6) to facilitate both carbonyl activation and amine nucleophilicity.

  • Potential Cause 2: Inactive or Unsuitable Reducing Agent.

    • Explanation: The choice of reducing agent is critical. Mild reducing agents like sodium cyanoborohydride (NaBH(_3)CN) or sodium triacetoxyborohydride (STAB) are often preferred as they selectively reduce the iminium ion in the presence of the carbonyl group.[12] Harsher reducing agents like sodium borohydride (NaBH(_4)) can reduce the starting aldehyde or ketone.

    • Solution:

      • Use a mild and selective reducing agent like STAB.

      • Ensure the reducing agent has not degraded due to improper storage.

Data Presentation: Comparison of Common N-Alkylation Methods

MethodTypical ReagentsKey AdvantagesCommon Pitfalls & Low Yield Causes
Direct Alkylation Alkyl halide, Base (e.g., K₂CO₃)Simple procedure, readily available reagents.Poor leaving group, steric hindrance, over-alkylation (if primary amine is used).
Reductive Amination Aldehyde/Ketone, Reducing Agent (e.g., STAB)High atom economy, mild conditions.[9]Incomplete imine formation, reduction of starting carbonyl, unsuitable reducing agent.
Buchwald-Hartwig Amination Aryl halide, Palladium catalyst, Ligand, BaseBroad substrate scope for aryl derivatives.Catalyst deactivation, ligand incompatibility, competing side reactions.
Guide 3: Palladium-Catalyzed Synthesis of Morpholine Derivatives

Pd-catalyzed reactions, such as carboamination, are powerful tools for constructing substituted morpholines but can be sensitive to reaction parameters.[2][13]

Problem: Complex mixture of side products and low yield in a Pd-catalyzed carboamination.

  • Potential Cause 1: Electronic Properties of Substrates.

    • Explanation: The electronic nature of the aryl halide can significantly impact the reaction outcome. Electron-poor aryl halides are known to sometimes lead to complex product mixtures.[4]

    • Solution: The reaction generally performs better with electron-rich or electron-neutral aryl halides. If your substrate is electron-poor, consider optimizing the catalyst system or exploring alternative synthetic routes.

  • Potential Cause 2: Competing Side Reactions.

    • Explanation: Side reactions such as Heck arylation can compete with the desired carboamination, especially with electron-deficient N-aryl groups.[4]

    • Solution:

      • Carefully select the catalyst and ligand combination. The choice is critical and may require screening.

      • Optimize the reaction temperature and time to favor the desired pathway.

  • Potential Cause 3: Suboptimal Catalyst System or Stoichiometry.

    • Explanation: The combination of the palladium source (e.g., Pd(OAc)₂) and the ligand is crucial for catalytic activity and selectivity.[4] Incorrect stoichiometry of reactants, base, or catalyst can lead to incomplete conversion and byproduct formation.

    • Solution:

      • Screen different palladium catalysts and ligands to find the optimal system for your specific substrates.

      • Precisely control the stoichiometry of all reaction components.

Logical Relationship: Factors in Pd-Catalyzed Morpholine Synthesis

G aryl_halide Aryl Halide (Electronic Nature) yield Yield of Morpholine Derivative aryl_halide->yield Electron-rich/neutral (favored) side_products Formation of Side Products aryl_halide->side_products Electron-poor (disfavored) n_aryl_ethanolamine N-Aryl Ethanolamine Derivative n_aryl_ethanolamine->side_products Electron-deficient N-aryl (e.g., Heck arylation) catalyst_system Catalyst System (Pd Source + Ligand) catalyst_system->yield catalyst_system->side_products

Caption: Key factors influencing the outcome of Pd-catalyzed morpholine synthesis.

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin Layer Chromatography (TLC)

Objective: To monitor the progress of a reaction by observing the consumption of starting materials and the formation of products.[14]

Materials:

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Developing chamber

  • Eluent (a mixture of solvents, e.g., ethyl acetate/hexane)

  • Capillary tubes for spotting

  • Visualization method (e.g., UV lamp, iodine chamber, or a chemical stain)

Procedure:

  • Prepare the eluent system. The polarity should be chosen such that the starting material and product have Rf values between 0.2 and 0.8.

  • Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of the TLC plate. Also spot the starting material(s) as a reference.

  • Place the TLC plate in the developing chamber containing the eluent. Ensure the solvent level is below the baseline.

  • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front.

  • Visualize the spots. If the compounds are UV-active, view the plate under a UV lamp. Otherwise, use a staining method.

  • Compare the spots from the reaction mixture to the reference spots. The disappearance of the starting material spot and the appearance of a new product spot indicates the reaction is progressing.

Protocol 2: General Procedure for Work-up and Extraction

Objective: To separate the crude product from the reaction mixture.

Materials:

  • Separatory funnel

  • Organic solvent (e.g., ethyl acetate, dichloromethane)

  • Aqueous solutions for washing (e.g., water, brine, dilute acid/base)

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Quench the reaction if necessary (e.g., by adding water or a saturated aqueous solution of ammonium chloride).

  • Transfer the mixture to a separatory funnel.

  • Add an immiscible organic solvent to extract the product.

  • Shake the funnel vigorously, venting periodically to release pressure.

  • Allow the layers to separate and then drain the lower layer.

  • Wash the organic layer sequentially with appropriate aqueous solutions to remove impurities (e.g., wash with dilute HCl to remove basic impurities, NaHCO₃ to remove acidic impurities, and brine to remove residual water).

  • Drain the organic layer into a clean flask and dry it over a drying agent like anhydrous sodium sulfate.

  • Filter off the drying agent.

  • Remove the solvent using a rotary evaporator to obtain the crude product. This crude product can then be further purified by chromatography, distillation, or recrystallization.

References

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Martinez, C. D. (2020). Synthesis of Nitrogen Containing Heterocycles and Their Biological Evaluation.
  • Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Waters Corporation Website. [Link]

  • Fiveable. (n.d.). Reaction Monitoring Definition. Organic Chemistry II Key Term. [Link]

  • Wang, X., & Tian, Z. (2013). Investigation on the Optimization of the Synthesis Processes of Morpholine from Residual Liquid of Morpholine Industry. Scientific.net. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. Semantic Scholar Website. [Link]

  • Analytical Chemistry. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. ACS Publications. [Link]

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137. [Link]

  • National Institutes of Health (NIH). (n.d.). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. NIH Website. [Link]

  • LookChem. (n.d.). What is Reaction Monitoring. LookChem Website. [Link]

  • ACS Omega. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Publications. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the reaction of morpholine, aldehyde, and phenyl acetylene by Fe3O4–NH2‐Cu. ResearchGate. [Link]

  • SciSpace. (n.d.). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. SciSpace. [Link]

  • ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Cambridge Open Engage. [Link]

  • PubMed. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. National Library of Medicine. [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Organic Chemistry Portal Website. [Link]

  • ResearchGate. (n.d.). N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. ResearchGate. [Link]

  • AKJournals. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/c–Al2O3. AKJournals. [Link]

  • ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

  • ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Wikipedia. (n.d.). Morpholine. Wikipedia. [Link]

  • ResearchGate. (2019). Recent progress in the synthesis of morpholines. ResearchGate. [Link]

  • ResearchGate. (n.d.). Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. ResearchGate. [Link]

  • IARC Publications. (n.d.). Morpholine. International Agency for Research on Cancer. [Link]

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  • PubMed. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. National Library of Medicine. [Link]

  • Reddit. (2020). Synthesis - General tips for improving yield? Reddit. [Link]

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Technical Support Center: Purification of Methyl N-Boc-3-methylmorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl N-Boc-3-methylmorpholine-3-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this compound. Our goal is to blend established chemical principles with field-proven insights to ensure you can achieve the highest possible purity for your material.

Troubleshooting Guide: Overcoming Common Purification Hurdles

This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify your problem and implement a robust solution.

Question 1: My crude product is a persistent oil that won't solidify or crystallize. How can I effectively purify it?

Answer: This is a very common issue, as many N-Boc protected amino esters, including morpholine derivatives, tend to be oils or low-melting solids.[1] When direct crystallization fails, flash column chromatography is the most reliable and widely used method for purifying such compounds.[2][3]

  • Causality: The oily nature is often due to a combination of the compound's intrinsic properties and the presence of impurities that inhibit the formation of a crystal lattice. Flash chromatography separates compounds based on their differential partitioning between a mobile phase (solvent) and a stationary phase (typically silica gel), making it ideal for isolating the target molecule from both more polar and less polar impurities.

  • Actionable Advice:

    • Select a Solvent System: Start by determining an appropriate solvent system using Thin Layer Chromatography (TLC). A good system will give your desired product an Rf (retention factor) value of approximately 0.25-0.35.

    • Perform Chromatography: Carefully pack a silica gel column and elute with your chosen solvent system.

    • Monitor Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.

    • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Question 2: I'm seeing multiple spots on my TLC analysis of the crude reaction mixture. What are the likely impurities and how do I remove them?

Answer: Identifying potential impurities is key to designing an effective purification strategy. For a typical synthesis of this compound, impurities usually fall into several categories.

  • Expertise & Causality:

    • Unreacted Starting Materials: For instance, if the final step is an esterification of N-Boc-3-methylmorpholine-3-carboxylic acid, you may have residual carboxylic acid.[4] This will typically appear as a polar, streaky spot on the TLC plate that stays near the baseline.

    • Reaction Byproducts: The synthesis of morpholines can sometimes yield diastereomers or regioisomers, depending on the route.[5][6] Coupling reagents used in esterification (e.g., EDC, DCC) can also lead to urea byproducts.

    • Side-Reactions: The Boc (tert-butoxycarbonyl) protecting group is sensitive to acid.[7][8] If acidic conditions were present during the reaction or work-up, partial deprotection could occur, leading to the formation of the free amine, which is highly polar.

  • Actionable Advice: A well-designed chromatographic purification is the most effective way to remove this variety of impurities. See the table below for guidance.

Potential Impurity Source / Reason TLC Behavior (Typical) Removal Strategy
Unreacted Carboxylic AcidIncomplete esterification reaction.Low Rf, often streaky.Column chromatography; a preliminary wash with dilute aqueous NaHCO₃ can also remove it, but risks ester hydrolysis.
Coupling Agent Byproducts (e.g., DCU)Use of carbodiimides for esterification.Varies, but often insoluble in many organic solvents.Filtration of the crude mixture before chromatography. Most are removed during chromatography.
Boc-Deprotected AmineExposure to acidic conditions.[7]Very polar, baseline spot on TLC.Column chromatography. The amine will adhere strongly to the silica.
Other IsomersNon-specific synthetic route.[5]Rf value may be very close to the product.High-resolution column chromatography with a shallow solvent gradient may be required.

Question 3: My compound appears to be degrading on the silica gel column. The collected fractions are impure, and my yield is low. What is happening?

Answer: This is a classic sign of the acid-sensitivity of the N-Boc protecting group.[9] Standard silica gel is slightly acidic (pH ≈ 4.5-5.5), which can be sufficient to slowly cleave the Boc group during the extended contact time of column chromatography. The resulting free amine is very polar and sticks to the column, leading to streaking, poor separation, and low recovery.

  • Causality: The mechanism of Boc deprotection is acid-catalyzed hydrolysis, which generates a stable tert-butyl cation.[7] The acidic surface of silica gel can facilitate this unwanted reaction.

  • Self-Validating Protocol:

    • Neutralize the Silica: Before preparing your column, neutralize the silica gel. A common method is to prepare a slurry of the silica in your starting eluent and add a small amount of a volatile base, like triethylamine (Et₃N), typically 0.5-1% by volume. Swirl thoroughly before packing the column.

    • Use a Treated Mobile Phase: Add the same percentage of triethylamine to your entire mobile phase. This ensures the column remains neutralized throughout the purification process.

    • Work Quickly: Even with neutralized silica, it is best to run the column as efficiently as possible to minimize contact time.

    • Alternative Stationary Phases: If the problem persists, consider using a less acidic stationary phase, such as neutral alumina. However, be aware that the separation profile will be different, and you will need to re-optimize your solvent system with TLC.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for this compound? A1: Flash column chromatography on silica gel is the most robust and generally applicable method for this compound, especially when dealing with crude reaction mixtures that are oily or contain multiple components.[2][3] It offers excellent resolving power to separate the target molecule from both polar and non-polar impurities.

Q2: What are the typical physical properties of the pure compound? A2: Pure this compound is typically described as a solid.[1] Its molecular formula is C₁₂H₂₁NO₅ with a molecular weight of 259.30 g/mol .[1] If you obtain a clear, colorless oil after chromatography, it may be very pure material that is slow to crystallize.

Q3: How can I effectively monitor the fractions during column chromatography? A3: Thin Layer Chromatography (TLC) is the standard method.

  • Staining: Since the compound lacks a strong chromophore for UV visualization, you will need to use a chemical stain. A potassium permanganate (KMnO₄) stain is excellent as it reacts with most organic compounds and provides a yellow spot on a purple background. A ninhydrin stain can also be useful to specifically check for any deprotected amine impurity (which will show up as a colored spot).

Q4: I have successfully purified my compound. How should it be stored? A4: The compound should be stored in a tightly sealed container in a cool, dry place. For long-term storage, keeping it in a refrigerator or freezer is recommended to minimize any potential degradation. The manufacturer of a similar product recommends storage at room temperature in a dry environment.[10]

Experimental Protocols

Protocol 1: Flash Column Chromatography (Neutralized)

This protocol describes a standard procedure for purifying 1 gram of crude product.

  • TLC Analysis & Solvent Selection:

    • Dissolve a small amount of crude material in dichloromethane.

    • Spot on a silica TLC plate and elute with various ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1).

    • Identify a solvent system that provides a product Rf of ~0.3. Let's assume a 3:1 Hexane:Ethyl Acetate system is optimal.

  • Column Preparation:

    • Weigh out ~40-50 g of silica gel (a 40-50:1 ratio of silica to crude product is standard).

    • In a beaker, slurry the silica gel in the 3:1 Hexane:EtOAc mobile phase.

    • Add triethylamine (Et₃N) to the slurry to make a 0.5% v/v mixture (e.g., for 200 mL of solvent, add 1 mL of Et₃N). Also add 0.5% Et₃N to your bulk mobile phase.

    • Swirl well and carefully pour the slurry into a glass column, allowing the solvent to drain while gently tapping the column to ensure even packing.

  • Sample Loading:

    • Dissolve the 1 g of crude oil in a minimal amount of dichloromethane.

    • In a separate flask, add ~2 g of silica gel and concentrate the crude product solution onto it using a rotary evaporator until a dry, free-flowing powder is obtained. This is the "dry loading" method.

    • Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase (containing 0.5% Et₃N) to the column.

    • Apply gentle positive pressure and begin collecting fractions (e.g., 15-20 mL per tube).

    • Monitor the fractions by TLC, spotting every few tubes. Stain with KMnO₄.

  • Isolation:

    • Once the pure fractions are identified, combine them in a round-bottom flask.

    • Remove the solvent and triethylamine using a rotary evaporator to yield the purified product.

Visualization of Purification Workflow

Below is a diagram illustrating the decision-making process for purification.

G cluster_start Initial Assessment cluster_analysis Analysis cluster_decision Method Selection cluster_purification Purification cluster_check QC Check cluster_end Final Product start Crude Product analysis Analyze by TLC/ NMR start->analysis decision Is it a solid with >90% purity? analysis->decision cryst Recrystallization decision->cryst Yes chrom Flash Column Chromatography decision->chrom No (Oil or Impure Solid) product Pure Product cryst->product degradation_check Degradation on column? chrom->degradation_check neutralize Use Neutralized Silica + Eluent degradation_check->neutralize Yes degradation_check->product No neutralize->chrom

Caption: Decision tree for selecting a purification method.

References

  • Wolfe, J. P., & Ragaini, F. (2008). A New Strategy for the Synthesis of Substituted Morpholines. National Institutes of Health. Available at: [Link]

  • Kysil, A., & Kysil, O. (2019). Recent progress in the synthesis of morpholines. ResearchGate. Available at: [Link]

  • Faist, J., et al. (2020). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. Available at: [Link]

  • AlTamiemi, E. O., & Jasim, S. (2017). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Organic Chemistry Portal. Available at: [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • Zhu, M., et al. (2014). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. ResearchGate. Available at: [Link]

  • American Elements. (n.d.). N-Boc-3-methylmorpholine-3-carboxylic Acid. American Elements. Available at: [Link]

  • Google Patents. (n.d.). Crystallization method of Boc-amino acid. Google Patents.
  • ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?. ResearchGate. Available at: [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific. Available at: [Link]

  • Chem-Impex. (n.d.). (S)-4-Boc-morpholine-3-carboxylic acid. Chem-Impex. Available at: [Link]

  • D'Andrea, S. V., & Freeman, J. P. (2003). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Syntheses. (n.d.). (5S,6R)-4-tert-BUTOXYCARBONYL-5,6-DIPHENYLMORPHOLIN-2-ONE. Organic Syntheses. Available at: [Link]

  • Graeff, D. P., et al. (2023). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Organic Syntheses. Available at: [Link]

Sources

Technical Support Center: Optimizing N-Boc Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Boc deprotection. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the removal of the tert-butoxycarbonyl (Boc) protecting group, a critical step in multi-step organic synthesis. Here, you will find in-depth, field-proven insights presented in a direct question-and-answer format.

Troubleshooting Guide: Enhancing Reaction Efficiency and Purity

This section addresses the most common challenges encountered during N-Boc deprotection, focusing on the causality behind experimental choices to empower you to make informed decisions for your specific substrate.

Q1: My N-Boc deprotection is sluggish or incomplete. What are the common causes and how can I accelerate it?

An incomplete deprotection is often the primary hurdle. The reaction rate is governed by several interconnected factors, from reagent choice to the substrate's intrinsic properties.

Causality: The acid-catalyzed deprotection proceeds via protonation of the carbamate carbonyl, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[1][2][3] The efficiency of this process hinges on the effective concentration of the protonated intermediate.

Here’s how to troubleshoot a slow reaction:

  • Increase Acid Strength or Concentration: The reaction rate often exhibits a second-order dependence on the acid's concentration, meaning a small increase can have a significant effect.[4][5][6][7]

    • Insight: If a 25-50% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) is slow, switching to neat TFA or a stronger system like 4M HCl in 1,4-dioxane can dramatically increase the rate.[8][9] TFA is a strong acid, but its effective acidity can be influenced by the solvent.[10]

    • Action: If starting material persists after 1-2 hours, consider increasing the equivalents of acid or switching to a more potent acidic solution.

  • Elevate the Temperature: For sterically hindered amines, ambient temperature may not be sufficient to overcome the activation energy barrier.[6][11]

    • Insight: Bulky groups near the Boc-protected amine can impede the approach of the acid.[2][6][11]

    • Action: Gently warming the reaction to 40-50°C can accelerate cleavage. However, be aware that this may also increase the rate of side reactions, making the use of scavengers critical.[8][12]

  • Optimize the Solvent: The solvent plays a crucial role in stabilizing intermediates and solvating reagents.

    • Insight: Chlorinated solvents like DCM are standard, but for some substrates, a switch may be beneficial.[13] In solid-phase peptide synthesis (SPPS), proper resin swelling is paramount for reagent access. A 55% TFA/DCM mixture can lead to higher purity than 100% TFA due to better resin swelling.[14]

    • Action: Ensure your substrate is fully soluble. In SPPS, allow adequate time for the resin to swell before and during deprotection.[11]

The following diagram illustrates a logical workflow for addressing an incomplete deprotection reaction.

References

Technical Support Center: Managing Epimerization in Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing stereochemical integrity during the synthesis of chiral morpholines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with epimerization, a common side reaction that can compromise the purity and efficacy of target molecules.

Here, we move beyond simple procedural lists to explore the underlying chemical principles governing epimerization. By understanding the "why," you can more effectively troubleshoot and control your synthetic outcomes. This resource is structured as a series of frequently asked questions and in-depth troubleshooting guides, grounded in established chemical literature and practical field experience.

Part 1: Understanding the Challenge: What is Epimerization and Why Does it Occur?

Epimerization is the unwanted inversion of a single stereocenter in a molecule that contains multiple stereocenters.[1][2] This process converts a desired diastereomer into its epimer, leading to product mixtures that are often difficult to separate and can exhibit different biological activities.[1][3]

In the context of morpholine synthesis, epimerization most frequently occurs at a stereocenter that is alpha (α) to a carbonyl group or another activating group. The primary mechanism is the abstraction of an acidic proton at the chiral center by a base, which results in the formation of a planar, achiral enolate intermediate. Subsequent re-protonation can occur from either face of the planar intermediate, leading to a mixture of the original stereoisomer and its epimer.

EpimerizationMechanism Figure 1: Base-Catalyzed Epimerization Mechanism Start Desired Epimer (Chiral Center) Intermediate Planar Enolate (Achiral Intermediate) Start->Intermediate α-Proton Abstraction Base_Out Conjugate Acid (BH+) End_Desired Desired Epimer Intermediate->End_Desired Re-protonation (Original Face) End_Undesired Undesired Epimer Intermediate->End_Undesired Re-protonation (Opposite Face) Base_In Base (B:) Proton_Source_In Proton Source (e.g., Solvent, BH+)

Caption: A diagram illustrating the base-catalyzed mechanism of epimerization.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions about the factors that influence epimerization and the general strategies to maintain stereochemical integrity.

Q1: Which reaction steps in a typical morpholine synthesis are most susceptible to epimerization?

Epimerization is most likely to occur during steps that involve basic conditions and a substrate with an acidic proton at a stereocenter, particularly one activated by an adjacent electron-withdrawing group. Key steps to watch include:

  • Cyclization: Intramolecular ring-closure to form the morpholine or morpholinone ring, especially when using a strong base to deprotonate a hydroxyl or amine group for nucleophilic attack.[4]

  • Activation of Carboxylic Acids: During amide bond formation to create a precursor, coupling reagents can sometimes lead to the formation of oxazolone intermediates, which are prone to racemization.[1][2]

  • Deprotection Steps: Removal of protecting groups under basic conditions can create a transient basic environment that promotes epimerization.

  • Prolonged Reaction Times: Extended exposure to even mildly basic conditions can allow the reaction to reach thermodynamic equilibrium, potentially favoring an undesired epimer.[5]

Q2: How does the choice of base impact the risk of epimerization?

The base is a critical factor. Both its strength and steric bulk play a significant role.

  • Strong, Non-hindered Bases (e.g., NaH, t-BuOK, TEA): These bases rapidly abstract protons, increasing the concentration of the enolate intermediate and accelerating epimerization. Triethylamine (TEA) is a common culprit in promoting epimerization.[5]

  • Weaker or Sterically Hindered Bases (e.g., DIPEA, NMM): Bases like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are often preferred.[5] Their steric bulk can hinder their approach to the α-proton, and their weaker basicity reduces the equilibrium concentration of the enolate.

BaseTypeTypical ApplicationEpimerization Risk
Sodium Hydride (NaH)Strong, Non-nucleophilicCyclizationHigh (Very strong base, use with caution at low temps)
Triethylamine (TEA)Strong, HinderedGeneral base, couplingsHigh (Frequently cited as a cause of epimerization)[5]
DIPEA (Hünig's base)Weak, HinderedCouplings, CyclizationLow to Moderate (Preferred over TEA)[1][5]
N-Methylmorpholine (NMM)Weak, HinderedPeptide CouplingsLow (Often a good choice for sensitive substrates)[5]
Sodium Carbonate (Na₂CO₃)MildBiphasic reactionsLow (Generally safe for many applications)[4]

Q3: What is the difference between kinetic and thermodynamic control in the context of epimerization?

Understanding this concept is crucial for troubleshooting diastereomeric ratios.[6][7]

  • Kinetic Control: This regime dominates at lower temperatures and shorter reaction times. The major product is the one that is formed fastest (i.e., has the lowest activation energy). If your desired product is the kinetic product, running the reaction cold and stopping it as soon as the starting material is consumed is key.

  • Thermodynamic Control: This regime takes over at higher temperatures or longer reaction times, where the reaction becomes reversible. The product distribution reflects the relative stability of the products, with the most stable diastereomer being favored.[7] If your desired product is the less stable one, you must avoid conditions that allow for equilibration.

KineticVsThermodynamic Figure 2: Kinetic vs. Thermodynamic Control cluster_axes Figure 2: Kinetic vs. Thermodynamic Control Y_axis Gibbs Free Energy X_axis Reaction Coordinate origin Y_end origin->Y_end X_end origin->X_end SM Starting Material TS_K TS (Kinetic) SM->TS_K TS_T TS (Thermodynamic) SM->TS_T P_K Kinetic Product (P_K) (Less Stable) TS_K->P_K P_T Thermodynamic Product (P_T) (More Stable) TS_T->P_T anno_EaK_start->TS_K anno_EaK_mid ΔG‡ (Kinetic) (Lower) anno_EaT_start->TS_T anno_EaT_mid ΔG‡ (Thermo) (Higher)

Caption: Reaction coordinate diagram showing kinetic and thermodynamic pathways.

Part 3: Troubleshooting Guide

This section provides actionable advice for specific problems encountered during synthesis.

Problem 1: My final product is a mixture of diastereomers (epimers), but I started with a stereochemically pure precursor. What should I investigate first?

This is a classic sign that epimerization has occurred. Follow this workflow to diagnose the issue.

TroubleshootingWorkflow Figure 3: Troubleshooting Workflow for Epimerization start Unexpected Diastereomeric Ratio Detected (e.g., by NMR, HPLC) check_base 1. Review Base Selection - Is it strong (e.g., TEA, NaH)? - Was excess base used? start->check_base check_temp 2. Analyze Reaction Temperature - Was the reaction run at RT or heated? - Could lower temperature favor the kinetic product? check_base->check_temp solution_base Action: Switch to a weaker, bulkier base (e.g., DIPEA, NMM). Use stoichiometric amounts. check_base->solution_base check_time 3. Evaluate Reaction Time - Was the reaction left for an extended period? - Did it run long after SM was consumed? check_temp->check_time solution_temp Action: Re-run reaction at lower temperature (e.g., 0 °C or -20 °C). Monitor closely. check_temp->solution_temp check_reagents 4. Examine Coupling / Activating Agents - Could an oxazolone intermediate have formed? check_time->check_reagents solution_time Action: Monitor reaction by TLC/LCMS and quench immediately upon completion. check_time->solution_time solution_reagents Action: Add epimerization suppressants (e.g., HOBt, Oxyma) or choose a different coupling agent. check_reagents->solution_reagents

Caption: A decision-making workflow for diagnosing the cause of epimerization.

Problem 2: I am performing an intramolecular cyclization to form a morpholin-3-one and observing significant epimerization at the C2 position. How can I fix this?

This is a common challenge, as the α-proton at C2 is activated by the adjacent carbonyl group.

Causality: The use of a strong base to deprotonate the precursor's hydroxyl or amine group for cyclization creates a highly basic environment. This same base can readily abstract the C2 proton, leading to equilibration.

Solutions & Protocol:

  • Lower the Temperature: Perform the cyclization at 0 °C or below. This favors the kinetic product and slows the rate of proton exchange.[6]

  • Change the Base: Switch from a strong base like NaH or K₂CO₃ to a milder, more hindered base like DIPEA if the reaction allows.

  • Slow Addition: If using a strong base is unavoidable, use a high-dilution setup where the precursor is added slowly via syringe pump to a solution of the base. This keeps the instantaneous concentration of the unreacted, protonated precursor low, minimizing intermolecular side reactions and allowing the desired cyclization to occur quickly before epimerization can take place.[8]

Part 4: Key Experimental Protocols

Protocol 1: General Procedure for Epimerization-Resistant Cyclization

This protocol provides a framework for a base-mediated cyclization to form a morpholine ring while minimizing epimerization.

  • Setup: Under an inert atmosphere (N₂ or Ar), add the chosen solvent (e.g., anhydrous THF or DMF) to a flame-dried flask equipped with a magnetic stirrer. Cool the flask to the target temperature (e.g., 0 °C or -78 °C).

  • Base Addition: Add the base (e.g., 1.1 equivalents of NaH or 2.0 equivalents of DIPEA) to the cooled solvent.

  • Substrate Addition: Dissolve the linear precursor (1.0 equivalent) in a minimal amount of anhydrous solvent. Using a syringe pump, add the precursor solution dropwise to the stirring base suspension over 2-4 hours to maintain high dilution.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Check for the disappearance of the starting material.

  • Quenching: Once the starting material is consumed, quench the reaction immediately by adding a proton source, such as saturated aqueous ammonium chloride (NH₄Cl) solution, at the reaction temperature.

  • Work-up: Allow the mixture to warm to room temperature. Perform a standard aqueous work-up and extraction. Dry the organic layer, filter, and concentrate under reduced pressure.

  • Analysis: Immediately analyze the crude product by ¹H NMR and chiral HPLC to determine the diastereomeric ratio.[9]

Protocol 2: Analytical Monitoring of Epimerization by Chiral HPLC

Routine analysis is critical to understanding the effect of your process changes.

  • Sample Preparation: Prepare a stock solution of your crude reaction mixture in a suitable solvent (e.g., HPLC-grade isopropanol or acetonitrile) at a concentration of ~1 mg/mL.

  • Column Selection: Choose a chiral stationary phase (CSP) appropriate for your class of compounds. Polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) are often a good starting point for nitrogen-containing heterocycles.

  • Method Development (Isocratic):

    • Start with a mobile phase of 90:10 Hexane:Isopropanol.

    • Run the sample at a flow rate of 1.0 mL/min.

    • If no separation is observed, incrementally increase the polar modifier (isopropanol or ethanol) content.

    • Small amounts of an additive like diethylamine (0.1%) can improve peak shape for basic compounds like morpholines.

  • Quantification: Once baseline separation of the diastereomers is achieved, integrate the peak areas to determine the ratio. This ratio directly reflects the outcome of your reaction and the extent of epimerization.[10]

By systematically applying these principles and troubleshooting strategies, you can gain precise control over the stereochemical outcome of your morpholine synthesis, ensuring the production of pure, well-defined molecules for your research and development programs.

References
  • Epimerisation in Peptide Synthesis. MDPI. [Link]

  • Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC. [Link]

  • Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH. [Link]

  • Dynamic Enantioconvergent Desaturation of 4,5-Disubstituted γ-Lactones in Whole Cells of Rhodococcus erythropolis. Journal of the American Chemical Society. [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC - NIH. [Link]

  • Epimerisation in Peptide Synthesis. ResearchGate. [Link]

  • Epimerization methodologies for recovering stereo isomers in high yield and purity.
  • Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Derivatives. ACS Publications. [Link]

  • Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

  • Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. NIH. [Link]

  • Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. PMC - PubMed Central. [Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science (RSC Publishing). [Link]

  • Factors affecting epimerization/isomerization? ResearchGate. [Link]

  • Impact of solvents on the conversion and epimerization of Fmoc-His(Trt)-S-phenylethylamide. ResearchGate. [Link]

  • Recent progress in the synthesis of morpholines. ResearchGate. [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. [Link]

  • Macrocyclization strategies for cyclic peptides and peptidomimetics. PMC - NIH. [Link]

  • Ch 10: Kinetic and Thermodynamic Control. University of Calgary. [Link]

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Technical Support Center: N-Boc Protected Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of N-Boc Protection

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in pharmaceutical and peptide chemistry. Its popularity stems from its remarkable stability to a wide range of nucleophilic and basic conditions, coupled with its generally clean and straightforward removal under acidic or thermal conditions.[1][2] However, this robustness comes at a cost that is frequently encountered in the lab: a dramatic decrease in the solubility of synthetic intermediates.

The introduction of the bulky, lipophilic Boc group can transform a previously soluble amine into an intractable solid, leading to challenges in reaction monitoring, purification, and subsequent synthetic steps. This guide serves as a technical support resource for researchers encountering these solubility issues. It provides a framework for understanding the underlying causes and offers a series of practical, field-tested troubleshooting strategies to keep your synthesis moving forward.

Frequently Asked Questions (FAQs): Understanding the "Why"

Q1: Why does adding a Boc group so often decrease the solubility of my intermediate?

A: The shift in solubility is rooted in fundamental changes to the molecule's physicochemical properties upon N-Boc protection. Three primary factors are at play:

  • Increased Lipophilicity: The tert-butyl group is large and nonpolar (hydrophobic). Its introduction significantly increases the molecule's overall lipophilicity, reducing its affinity for polar solvents.[3]

  • Disruption of Hydrogen Bonding: A primary or secondary amine is a hydrogen bond donor. This capability is eliminated upon conversion to the N-Boc carbamate, which is only a hydrogen bond acceptor.[4] This change disrupts the favorable interactions with protic solvents (like water or methanol) that help to solvate the parent amine.

  • Enhanced Crystallinity: The rigid, well-defined structure of the carbamate linkage, combined with the bulky tert-butyl group, can promote more efficient packing in a crystal lattice. A highly crystalline material is often less soluble than its amorphous counterpart because additional energy is required to overcome these lattice forces.[3][5]

Caption: Figure 1: Physicochemical Impact of N-Boc Protection.

Q2: My starting material is an amino acid. Why did its solubility in organic solvents plummet after Boc protection?

A: This is a classic scenario. Amino acids are zwitterionic at neutral pH, possessing both a positive charge (ammonium) and a negative charge (carboxylate). This makes them highly polar and soluble in aqueous media but generally insoluble in common organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

Upon N-Boc protection, you neutralize the positive charge of the ammonium group, leaving you with an N-Boc protected carboxylic acid. This molecule is no longer zwitterionic. While it may gain some solubility in moderately polar organic solvents, it often remains poorly soluble due to the strong intermolecular hydrogen bonding between the carboxylic acid groups, which can lead to dimerization and aggregation. A common tactic is to perform the subsequent reaction (e.g., peptide coupling) in the presence of a base, which converts the carboxylic acid to its more soluble carboxylate salt.

Troubleshooting Guide: Practical Solutions for Solubility Challenges

This section is designed as a logical workflow for diagnosing and solving solubility problems with your N-Boc intermediates.

Troubleshooting_Workflow Figure 2: Workflow for Solving N-Boc Intermediate Solubility Issues Start Problem: Poor Solubility of N-Boc Intermediate Q_Phase At what stage is the issue occurring? Start->Q_Phase Phase_Reaction During Boc-Protection Reaction Q_Phase->Phase_Reaction Reaction Phase_Isolation During Workup / Purification Q_Phase->Phase_Isolation Isolation Phase_NextStep Dissolving for Next Step Q_Phase->Phase_NextStep Next Step Sol_Reaction Solution: Modify Reaction Solvent System Phase_Reaction->Sol_Reaction Sol_Isolation Solution: Adjust Workup/Purification Phase_Isolation->Sol_Isolation Sol_NextStep Solution: Systematic Solubility Screening Phase_NextStep->Sol_NextStep Opt_Aqueous Use Aqueous/Organic Biphasic System (e.g., THF/H₂O, Dioxane/H₂O) Sol_Reaction->Opt_Aqueous Opt_Base Use Aqueous Base (NaOH, NaHCO₃) to Solubilize Acidic/Zwitterionic Substrates Sol_Reaction->Opt_Base Opt_Workup • Use Brine to Minimize Aqueous Loss • Careful pH Control for Extraction Sol_Isolation->Opt_Workup Opt_Purify • Triturate with a Non-solvent • Recrystallize Instead of Chromatography Sol_Isolation->Opt_Purify Opt_Screen Test small-scale solubility in a panel of solvents (See Table 2) Sol_NextStep->Opt_Screen Opt_CoSolvent Use Co-solvents (e.g., DCM + 1-5% DMSO) Sol_NextStep->Opt_CoSolvent Opt_Temp Apply Gentle Heating (Caution: Thermal Deprotection) Sol_NextStep->Opt_Temp

Caption: Figure 2: Workflow for Solving N-Boc Intermediate Solubility Issues.

Problem 1: My intermediate precipitates during the N-Boc protection reaction.

This is a clear sign that the chosen solvent cannot adequately solvate the product as it forms.

  • Solution: Modify the Solvent System. The choice of solvent is critical. While DCM and THF are common, they may not be sufficient for more polar products. Consider a more polar solvent or a co-solvent system from the outset.

    Table 1: Common Solvent Systems for N-Boc Protection Reactions

    Solvent System Base Typically Used Rationale & Best Use Cases
    DCM or THF Et₃N, DIPEA Good for substrates that are soluble in moderately polar, aprotic solvents. The standard choice.
    Acetonitrile (ACN) Et₃N, DIPEA More polar than DCM/THF; can be a good starting point if solubility issues are anticipated.
    THF / Water (e.g., 1:1) NaHCO₃, Na₂CO₃ Excellent for amino acids or other zwitterionic/highly polar starting materials. The substrate dissolves in the aqueous basic layer.[6][7]
    Dioxane / Water NaOH, NaHCO₃ A classic system for the Schotten-Baumann reaction conditions often used for Boc protections.[2]

    | Methanol (MeOH) | Et₃N | A polar, protic option. Can be effective but may lead to side reactions (e.g., transesterification) if other sensitive groups are present. |

► Experimental Protocol: N-Boc Protection of an Amino Acid in an Aqueous System

  • Dissolution: Dissolve the amino acid (1.0 equiv.) in a 1:1 mixture of THF and 1M aqueous sodium bicarbonate (NaHCO₃) solution. Use enough solvent to fully dissolve the starting material.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This helps to control any exotherm.

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 equiv.) in THF dropwise to the stirred mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Workup:

    • Remove the THF under reduced pressure.

    • Wash the remaining aqueous solution with a nonpolar solvent like ethyl acetate or ether to remove any excess Boc₂O and other nonpolar impurities.

    • Cool the aqueous layer again to 0 °C and carefully acidify to pH ~2-3 with 1M HCl or citric acid. The N-Boc protected product should precipitate.

    • Extract the product into an organic solvent like ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the product.

Problem 2: My isolated N-Boc intermediate is a solid that won't dissolve for the next reaction.

This is the most common challenge. A systematic approach is required to find a suitable solvent system without consuming large amounts of your precious material.

  • Solution A: Systematic Small-Scale Solubility Screening. Before committing your bulk material, test solubility on a small scale (1-2 mg).

    Table 2: Recommended Solvent Panel for Solubility Screening

    Solvent Class Solvent Examples Characteristics & Notes
    Aprotic, Low Polarity Toluene, Dichloromethane (DCM) Good starting points. DCM is often effective but is a suspected carcinogen and should be replaced if possible.[8]
    Ethers Tetrahydrofuran (THF), 2-MeTHF, Dioxane Common choices. Ethers can be cleaved by strong acids, which is a consideration for subsequent deprotection steps.[8]
    Esters Ethyl Acetate (EtOAc) Medium polarity, good general-purpose solvent.
    Ketones Acetone, 2-Butanone (MEK) More polar than esters.
    Aprotic, High Polarity Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) Often the solvents of last resort. Excellent solvating power but can be difficult to remove and may interfere with certain reactions (e.g., lithiations).

    | Alcohols | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | Polar, protic solvents. Useful but can act as nucleophiles in subsequent steps. |

  • Solution B: The Power of Co-Solvents. Often, you don't need to switch entirely to a high-boiling polar solvent like DMF. Adding just 1-10% of DMSO or DMF to a primary solvent like DCM or THF can dramatically increase solubility without significantly altering the reaction conditions or complicating solvent removal.

  • Solution C: Judicious Use of Temperature. Gentle heating (e.g., to 40-50 °C) can often be enough to bring a reluctant compound into solution.

    • CRITICAL CAUTION: The N-Boc group is thermally labile. Heating, especially in certain solvents, can lead to premature deprotection.[9][10] Thermal deprotection is often observed at temperatures above 100 °C but can occur lower depending on the substrate and solvent.[9][10] Always run a small-scale test and check for deprotection by TLC or LC-MS before heating your entire batch.

Advanced Strategies for Intractable Intermediates

When standard methods fail, more advanced concepts from materials science can be applied.

  • Cocrystal Formation: If your intermediate is highly crystalline and insoluble, its properties are dictated by the crystal lattice energy. Cocrystallization involves introducing a second, benign molecule (a "coformer") that integrates into the crystal lattice, disrupting the strong intermolecular forces of the pure compound and often leading to improved solubility.[11][12] While a full screening is a specialized task, experimenting with common, safe coformers (e.g., L-proline, nicotinamide) via slurry or grinding methods can sometimes yield a more soluble solid form.

  • Amorphous Solid Dispersions (ASDs): For particularly challenging compounds, creating an amorphous form can prevent crystallization and improve dissolution rates.[3] A simple lab-scale method is to dissolve the compound in a suitable solvent and rapidly remove the solvent on a rotary evaporator, "trapping" the compound in a disordered, more soluble amorphous state.

References

  • Title: Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications Source: ACS Publications URL: [Link]

  • Title: Boc-Protected Amino Groups - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: Having great trouble with a Boc-protection reaction : r/chemhelp Source: Reddit URL: [Link]

  • Title: Fine-Tuning Side Chain Substitutions: Impacts on the Lipophilicity–Solubility–Permeability Interplay in Macrocyclic Peptides Source: MDPI URL: [Link]

  • Title: Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions Source: ResearchGate URL: [Link]

  • Title: The Reactivity of the N-Boc Protecting Group: An Underrated Feature Source: ResearchGate URL: [Link]

  • Title: N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Solvent-Free Mechanochemical Deprotection of N-Boc Group Source: Scientific Research Publishing URL: [Link]

  • Title: A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Source: Semantic Scholar URL: [Link]

  • Title: Rapid “high” temperature batch and flow lithiation-trapping of N-Boc pyrrolidine Source: White Rose Research Online URL: [Link]

  • Title: Sodium bicarbonate - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Benefits of Protecting Groups in Organic Synthesis Source: Labinsights URL: [Link]

  • Title: Progress on cocrystallization of poorly soluble NME's in the last decade Source: ResearchGate URL: [Link]

  • Title: Protective Groups - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: Why does my synthesized BOC-1,4-diaminobutane (Nlys) crystallize (solidify)? Source: ResearchGate URL: [Link]

  • Title: Specific solvent issues with BOC deprotection Source: ACS Green Chemistry Institute URL: [Link]

  • Title: Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Total Synthesis of the TIM-1 IgV Domain via N-to-C Serine/Threonine Ligation Enabled by Knorr Pyrazole Synthesis-Mediated Regeneration of Salicylaldehyde Esters Source: Journal of the American Chemical Society URL: [Link]

  • Title: Solubilising groups: a conceptual equivalent of protecting groups in organic synthesis Source: SciSpace URL: [Link]

Sources

Technical Support Center: Chiral Separation of Morpholines by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the chiral separation of morpholines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of resolving morpholine enantiomers. Here, we synthesize technical principles with practical, field-proven insights to help you develop robust, reproducible, and efficient chiral chromatography methods.

Frequently Asked Questions (FAQs)

Q1: Why is the chiral separation of morpholines important in drug development?

Morpholine is a key structural motif in many active pharmaceutical ingredients (APIs). Due to the three-dimensional nature of biological targets like enzymes and receptors, different enantiomers of a chiral drug can exhibit significantly different pharmacological activity, metabolic profiles, and toxicity.[1] One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects.[2] Therefore, regulatory agencies often require the development and marketing of single-enantiomer drugs, making efficient chiral separation a critical step in pharmaceutical development.[3]

Q2: What are the most effective types of chiral stationary phases (CSPs) for separating morpholine enantiomers?

For basic, nitrogen-containing heterocycles like morpholines, polysaccharide-based CSPs are the most versatile and widely successful.[2][4] These are typically derivatives of amylose or cellulose coated or immobilized on a silica support.[5]

  • Immobilized Polysaccharide CSPs (e.g., CHIRALPAK® IA, IB, IC): These are highly recommended as a starting point. Their key advantage is robustness and compatibility with a wide range of solvents, including those not usable with coated CSPs (like THF, DCM, ethyl acetate). This "universal solvent compatibility" provides greater flexibility during method development.[5]

  • Coated Polysaccharide CSPs (e.g., CHIRALCEL® OD, CHIRALPAK® AD): These are also highly effective and have a long history of success in chiral separations. However, care must be taken to use only compatible solvents (typically alkanes, alcohols, and acetonitrile) to avoid stripping the chiral selector from the silica support.

Q3: What is the role of mobile phase additives, and why are they crucial for morpholines?

Mobile phase additives are essential for achieving good peak shape and obtaining adequate resolution, particularly for basic compounds like morpholines.[6] The secondary amine in the morpholine ring can interact strongly with residual silanol groups on the silica surface of the CSP, leading to severe peak tailing and poor resolution. Additives work by mitigating these undesirable interactions.

  • Basic Additives: For basic analytes like morpholines, a small amount (typically 0.1% v/v) of a basic additive like diethylamine (DEA) or ethanolamine is added to the mobile phase.[6] This suppresses the interaction between the basic analyte and acidic silanol groups, resulting in sharper, more symmetrical peaks.

  • Acidic Additives: While counterintuitive, acidic additives like trifluoroacetic acid (TFA) or formic acid (FA) can also improve separations. They can protonate the morpholine nitrogen, altering its interaction with the CSP and sometimes even reversing the enantiomeric elution order.[7] Acidic additives are particularly useful for LC-MS applications where they aid in ionization.

Q4: Should I start with normal-phase, reversed-phase, or polar organic mode for method development?

All three modes are viable and should be considered during initial screening.[4]

  • Normal Phase (NP): Uses non-polar solvents like hexane or heptane mixed with a polar alcohol modifier (e.g., isopropanol, ethanol). This is often the first choice for polysaccharide CSPs and provides excellent selectivity.

  • Reversed Phase (RP): Uses aqueous mobile phases with organic modifiers like acetonitrile or methanol. This mode is advantageous for polar morpholine derivatives and is directly compatible with LC-MS analysis.[8]

  • Polar Organic Mode (PO): Uses polar organic solvents like pure methanol, ethanol, or acetonitrile, often with additives. This mode can offer unique selectivity and is useful for compounds with poor solubility in normal-phase solvents.[2]

Method Development Workflow for a Novel Chiral Morpholine

Developing a chiral separation method is often an empirical process that begins with screening. This workflow provides a systematic approach to efficiently identify optimal conditions.

Diagram: Chiral Method Development Workflow

MethodDevelopment cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Optimization Start Select CSPs: - Immobilized Amylose (e.g., CHIRALPAK IA) - Immobilized Cellulose (e.g., CHIRALPAK IB) - Coated Amylose (e.g., CHIRALPAK AD) Screen_NP Normal Phase Screen - Hexane/IPA (90/10) - Hexane/EtOH (90/10) (+ 0.1% DEA) Start->Screen_NP Screen_PO Polar Organic Screen - Acetonitrile (+ 0.1% DEA) - Methanol (+ 0.1% DEA) Start->Screen_PO Screen_RP Reversed Phase Screen - ACN/H2O w/ 0.1% FA - MeOH/H2O w/ 0.1% FA Start->Screen_RP Eval1 Evaluate Results: - Any separation? - Good peak shape? Screen_NP->Eval1 Screen_PO->Eval1 Screen_RP->Eval1 Eval1->Start No Separation Opt_Solvent Optimize Solvent Ratio (e.g., vary % Alcohol from 5-30%) Eval1->Opt_Solvent Partial or Poor Separation Found Opt_Additive Optimize Additive - Type (DEA, TEA, FA, TFA) - Concentration (0.05% - 0.2%) Opt_Solvent->Opt_Additive Opt_Temp Optimize Temperature (e.g., 15°C, 25°C, 40°C) Opt_Additive->Opt_Temp Opt_Flow Optimize Flow Rate (e.g., 0.5 - 1.0 mL/min) Opt_Temp->Opt_Flow Eval2 Evaluate Resolution (Rs > 1.5) and Run Time Opt_Flow->Eval2 Eval2->Opt_Solvent Needs Improvement Final Final Validated Method Eval2->Final Meets Criteria

Caption: A systematic workflow for chiral method development.

Step-by-Step Protocol: Initial Screening
  • Column Selection: Begin with at least two columns with different selectivities. A good starting pair is an immobilized amylose-based CSP (e.g., Daicel CHIRALPAK IA) and an immobilized cellulose-based CSP (e.g., Daicel CHIRALPAK IB).

  • Sample Preparation: Dissolve the racemic morpholine sample in the mobile phase at a concentration of approximately 1 mg/mL. Ensure the sample is fully dissolved and filtered through a 0.45 µm filter.

  • Screening Conditions: Perform injections on each column using the mobile phases listed in the table below. This covers normal, polar organic, and reversed-phase modes. Since morpholines are basic, diethylamine (DEA) is included in the non-aqueous mobile phases. For reversed-phase, formic acid (FA) is used for MS compatibility.

Mode Mobile Phase Composition (v/v) Flow Rate Temperature
Normal Phase (NP)n-Hexane / Isopropanol (90/10) + 0.1% DEA1.0 mL/min25 °C
Normal Phase (NP)n-Hexane / Ethanol (90/10) + 0.1% DEA1.0 mL/min25 °C
Polar Organic (PO)Acetonitrile + 0.1% DEA1.0 mL/min25 °C
Reversed Phase (RP)Acetonitrile / Water (50/50) + 0.1% FA1.0 mL/min25 °C
  • Evaluation: Analyze the chromatograms from the initial screen. Look for any sign of peak splitting or separation (baseline or partial). Note the peak shape and retention times. The condition that provides the best initial "hit" will be the starting point for optimization.

Troubleshooting Guide

Encountering issues during chiral method development is common. This guide addresses specific problems with potential causes and actionable solutions.

Diagram: Troubleshooting Logic Flow

Troubleshooting cluster_res Poor or No Resolution (Rs < 1.5) cluster_shape Poor Peak Shape (Tailing) cluster_pressure High Backpressure Problem Identify Problem Res_Cause1 Sub-optimal Mobile Phase Problem->Res_Cause1 Res_Cause2 Incorrect Additive Problem->Res_Cause2 Res_Cause3 Wrong CSP Problem->Res_Cause3 Res_Cause4 Temperature Effect Problem->Res_Cause4 Shape_Cause1 Secondary Interactions with Silica Problem->Shape_Cause1 Shape_Cause2 Column Overload Problem->Shape_Cause2 Shape_Cause3 Column Contamination Problem->Shape_Cause3 Pres_Cause1 Frit Blockage Problem->Pres_Cause1 Pres_Cause2 Sample Precipitation Problem->Pres_Cause2 Pres_Cause3 System Blockage Problem->Pres_Cause3 Res_Sol1 Vary alcohol % (NP) Vary ACN/H2O ratio (RP) Res_Cause1->Res_Sol1 Res_Sol2 Screen different additives (DEA, TEA, FA, TFA) Res_Cause2->Res_Sol2 Res_Sol3 Screen different CSPs (e.g., cellulose vs. amylose) Res_Cause3->Res_Sol3 Res_Sol4 Analyze at lower temp (e.g., 15°C) Res_Cause4->Res_Sol4 Shape_Sol1 Increase basic additive conc. (e.g., 0.2% DEA) Shape_Cause1->Shape_Sol1 Shape_Sol2 Decrease injection volume or sample concentration Shape_Cause2->Shape_Sol2 Shape_Sol3 Flush column with strong solvent (see manufacturer guide) Shape_Cause3->Shape_Sol3 Pres_Sol1 Reverse-flush column (check manual first!) Pres_Cause1->Pres_Sol1 Pres_Sol2 Ensure sample is fully dissolved in mobile phase Pres_Cause2->Pres_Sol2 Pres_Sol3 Check lines and fittings from injector to column Pres_Cause3->Pres_Sol3

Caption: A decision tree for troubleshooting common issues.

Common Issues and Solutions
Problem Potential Cause Recommended Solution(s)
No enantiomeric separation The chosen chiral stationary phase (CSP) does not provide chiral recognition for the analyte under the tested conditions.1. Change the CSP: Switch from an amylose-based to a cellulose-based column, or vice-versa.[2]2. Change the Mobile Phase Mode: If screening in normal phase, try polar organic or reversed-phase conditions. The interaction mechanisms can be very different.[2]
Poor Resolution (Rs < 1.5) 1. Mobile phase strength is not optimal: The elution is too fast or too slow. 2. Temperature: Chiral separations are often sensitive to temperature; higher temperatures usually decrease resolution.[2] 3. Flow Rate: Mass transfer kinetics in chiral separations can be slow.1. Adjust Mobile Phase: In normal phase, vary the percentage of the alcohol modifier (e.g., from 5% to 20% isopropanol in hexane). In reversed phase, adjust the organic/aqueous ratio.2. Lower the Temperature: Try running the analysis at a lower temperature, for example, 15°C or 20°C.[9]3. Reduce the Flow Rate: Decrease the flow rate (e.g., from 1.0 mL/min to 0.7 or 0.5 mL/min) to allow more time for interactions with the CSP.[2]
Peak Tailing 1. Strong interaction of the basic morpholine with acidic sites on the CSP: This is the most common cause for basic analytes. 2. Column Overload: Injecting too much sample mass. 3. Column Contamination: Strongly retained impurities have accumulated on the column head.1. Optimize Additive: Increase the concentration of the basic additive (e.g., increase DEA from 0.1% to 0.2%). Alternatively, try a different basic additive like triethylamine (TEA) or ethanolamine.[10]2. Reduce Sample Load: Dilute the sample or decrease the injection volume.[9]3. Clean the Column: Follow the manufacturer's instructions for column flushing. For immobilized CSPs, strong solvents like DMF or THF can often be used to wash the column.
Irreproducible Retention Times 1. Insufficient Column Equilibration: The column is not fully equilibrated with the new mobile phase. 2. Mobile Phase Instability: Evaporation of the more volatile solvent component (e.g., hexane) changes the mobile phase composition over time. 3. Temperature Fluctuations: The column temperature is not stable.1. Increase Equilibration Time: Flush the column with at least 10-20 column volumes of the new mobile phase before injecting.[9]2. Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep the solvent reservoir bottles capped.3. Use a Column Oven: Ensure the column is thermostatted to maintain a consistent temperature.
High Backpressure 1. Blockage of Inlet Frit: Particulate matter from the sample or mobile phase has blocked the column inlet. 2. Sample Precipitation: The sample is not soluble in the mobile phase and precipitates upon injection. 3. System Blockage: A blockage exists elsewhere in the HPLC system (e.g., tubing, injector).1. Reverse-Flush the Column: IMPORTANT: Only do this for columns where the manufacturer explicitly permits it. This can dislodge particulates from the inlet frit.2. Check Sample Solubility: Always dissolve the sample in the mobile phase if possible. If a stronger solvent is needed for dissolution, inject the smallest possible volume.3. Isolate the Column: Disconnect the column and run the system to see if the pressure remains high. If it does, the blockage is in the system; if it drops, the issue is with the column.

References

Technical Support Center: Preventing Racemization in Chiral Building Block Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Stereochemical Integrity. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the loss of stereochemical purity in chiral building block reactions. Racemization, the conversion of an enantiomerically pure compound into a mixture of equal parts of both enantiomers, is a critical challenge that can undermine the efficacy and safety of pharmaceutical compounds.[1][2] This guide provides in-depth, experience-based solutions and answers to common questions encountered in the lab.

Troubleshooting Guide: Diagnosing and Solving Racemization

This section addresses specific experimental issues, delving into the root causes of racemization and providing actionable protocols to maintain the stereochemical integrity of your chiral building blocks.

Problem 1: Loss of Enantiomeric Excess (e.e.) During a Base-Catalyzed Reaction

You've started with an enantiomerically pure α-substituted carbonyl compound, but after reaction with a base, you observe a significant drop in enantiomeric excess.

Possible Causes and Solutions:

  • Cause A: Enolate/Carbanion Formation. The most common cause of racemization in base-catalyzed reactions is the formation of a planar, achiral enolate or carbanion intermediate.[3][4] Abstraction of the proton at the chiral center leads to a loss of the defined stereochemistry. Subsequent protonation can occur from either face of the planar intermediate, resulting in a racemic mixture.[4][5]

    • Solution 1: Lower the Reaction Temperature. The rate of proton exchange is highly temperature-dependent. Performing the reaction at the lowest feasible temperature will slow down the rate of enolization and subsequent racemization. It is crucial to establish a balance where the desired reaction proceeds at an acceptable rate while minimizing epimerization.

    • Solution 2: Choose a Weaker, Sterically Hindered Base. Strong, small bases (e.g., methoxide, ethoxide) readily abstract the α-proton.[4] Using a bulkier, non-nucleophilic base like 2,4,6-collidine (TMP) or N,N-diisopropylethylamine (DIEA) can be advantageous.[6] Their steric hindrance can disfavor the approach to the α-proton, thereby reducing the rate of racemization.[6] In peptide synthesis, the choice of base has been shown to significantly impact the level of racemization.[6]

    • Solution 3: Minimize Reaction Time. Prolonged exposure to basic conditions increases the likelihood of racemization. Optimize your reaction to proceed to completion as quickly as possible. Monitor the reaction closely by TLC or LC-MS to determine the optimal endpoint.

  • Cause B: Solvent Effects. The choice of solvent can significantly influence the rate of racemization. Polar aprotic solvents like DMSO can increase the basicity of residual water or other protic species, accelerating proton exchange.[7][8]

    • Solution: Solvent Selection. If possible, opt for less polar solvents. However, solubility is often a limiting factor. If a polar aprotic solvent is necessary, ensure it is rigorously dried to minimize the concentration of protic impurities that can facilitate proton transfer. In some cases, a binary solvent system can be optimized to balance solubility and minimize racemization.[9]

Problem 2: Racemization Observed During an Acid-Catalyzed Reaction

You are performing a reaction under acidic conditions and notice a loss of stereochemical purity in your chiral starting material or product.

Possible Causes and Solutions:

  • Cause A: Carbocation Intermediate. Acid-catalyzed racemization often proceeds through the formation of a planar carbocation intermediate.[1][3] For example, in SN1 reactions, the loss of a leaving group from a chiral center generates a planar carbocation that can be attacked from either side by a nucleophile, leading to a racemic mixture.[1][10]

    • Solution: Favor SN2 Conditions. If your reaction involves nucleophilic substitution, modify the conditions to favor an SN2 pathway, which proceeds with inversion of configuration and avoids a carbocation intermediate. This can be achieved by using a higher concentration of a strong nucleophile, a polar aprotic solvent, and a good leaving group.

  • Cause B: Enol Formation. For carbonyl compounds, acid catalysis can promote the formation of an enol tautomer, which is achiral if the double bond involves the chiral center.[5] Tautomerism back to the keto form can then occur non-stereospecifically.[3][5]

    • Solution: Control Acidity and Temperature. Use the mildest acidic conditions and lowest temperature necessary to achieve the desired transformation. Strong acids and high temperatures will accelerate the rate of enolization. Consider using a Lewis acid instead of a Brønsted acid, as this may offer milder conditions and different reactivity profiles.[4]

Problem 3: Racemization During Peptide Synthesis Coupling Steps

Peptide synthesis is notoriously prone to racemization, especially for certain amino acids like histidine and cysteine.[2][11]

Possible Causes and Solutions:

  • Cause A: Oxazolone Formation. This is a primary mechanism for racemization during peptide bond formation.[2][12] The activated carboxyl group of an N-protected amino acid can cyclize to form a planar oxazolone intermediate. The α-proton of this intermediate is highly acidic and readily abstracted, leading to racemization.[2][12]

    • Solution 1: Use Racemization-Suppressing Additives. Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial.[6] They react with the activated amino acid to form an active ester that is less prone to oxazolone formation.[6]

    • Solution 2: Optimize Coupling Reagents. While highly efficient, some coupling reagents can promote racemization. The choice of coupling reagent should be carefully considered, especially for sensitive amino acids.[13] For example, carbodiimides like DIC are often used in conjunction with additives to minimize racemization.[6]

    • Solution 3: Employ Protecting Groups. For amino acids highly susceptible to racemization, such as histidine and cysteine, side-chain protecting groups are essential.[14][15] For histidine, protecting the imidazole nitrogen can significantly reduce racemization.[11][14] For cysteine, specific S-protecting groups like 4-methoxybenzyloxymethyl (MBom) have been shown to suppress racemization.[14][16]

  • Cause B: Base-Mediated Epimerization. The tertiary amine bases used in peptide synthesis can directly abstract the α-proton of the activated amino acid, leading to racemization.[6][17]

    • Solution: Judicious Choice of Base. As mentioned in Problem 1, using a sterically hindered base like 2,4,6-collidine can reduce the rate of racemization compared to less hindered bases like triethylamine.[6]

Frequently Asked Questions (FAQs)

Q1: How can I detect and quantify racemization in my sample?

A1: Several analytical techniques are available, with the choice depending on the required sensitivity and available instrumentation.[18]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and robust method that separates enantiomers using a chiral stationary phase.[3][18]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This highly sensitive technique involves derivatizing the amino acids to make them volatile, followed by separation on a chiral column.[18]

  • Capillary Electrophoresis (CE): CE offers high-efficiency separations and is particularly useful for analyzing intact peptides, avoiding potential racemization during hydrolysis.[18][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating or derivatizing agents, it is possible to distinguish between enantiomers by inducing chemical shift differences in their NMR spectra.[19]

Q2: Are there any general "best practices" to minimize racemization in any reaction?

A2: Yes, several principles apply broadly:

  • Low Temperature: Always aim for the lowest practical reaction temperature.

  • Mild Reagents: Use the mildest acids, bases, and coupling reagents that will effectively carry out the desired transformation.

  • Short Reaction Times: Minimize the time the chiral center is exposed to conditions that can induce racemization.

  • Appropriate Protecting Groups: Utilize protecting groups to mask functionalities that might participate in or catalyze racemization.[20][21]

  • Solvent Choice: Be mindful of the solvent's polarity and proticity, and always use dry solvents when necessary.[22]

Q3: Can racemization occur in the solid state?

A3: While less common than in solution, racemization can occur in the solid state, particularly if the crystal lattice allows for molecular motion or if the compound is heated near its melting point. However, the physical properties of a racemic mixture in the solid state, such as melting point and solubility, can differ from those of the pure enantiomers.[1]

Q4: What is the difference between racemization and epimerization?

A4: Racemization involves the conversion of a molecule with one chiral center to an equal mixture of both enantiomers. Epimerization occurs in molecules with multiple chiral centers and involves the inversion of configuration at only one of those centers, resulting in the formation of a diastereomer.[3]

Visualizing Racemization Mechanisms and Troubleshooting

Key Experimental Workflows
Protocol 1: General Procedure for Chiral HPLC Analysis
  • Sample Preparation: Dissolve a small amount of your compound in the mobile phase. If analyzing a peptide, it may first need to be hydrolyzed to its constituent amino acids and then derivatized with a reagent like Marfey's reagent.[12][19]

  • Column Selection: Choose a chiral stationary phase (CSP) column appropriate for your class of compound.

  • Method Development: Optimize the mobile phase composition (e.g., a mixture of hexane/isopropanol or acetonitrile/water) and flow rate to achieve baseline separation of the enantiomers.[18] A controlled column temperature is critical for reproducibility.[18]

  • Detection: Use a UV detector at a wavelength where your compound absorbs.

  • Quantification: Integrate the peak areas of the two enantiomers to determine the enantiomeric excess (e.e.).

Protocol 2: Setting up a Reaction to Minimize Base-Induced Racemization
  • Inert Atmosphere: Assemble your glassware and dry it thoroughly. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Solvent: Use a dry, non-polar, or minimally polar aprotic solvent.

  • Cooling: Cool the reaction vessel to the desired low temperature (e.g., -78 °C using a dry ice/acetone bath) before adding any reagents.

  • Reagent Addition: Add the chiral substrate to the cooled solvent. Then, slowly add the sterically hindered base (e.g., DIEA) dropwise to the solution.

  • Monitoring: Monitor the reaction progress closely using an appropriate technique (e.g., thin-layer chromatography).

  • Quenching: Once the reaction is complete, quench it promptly by adding a suitable reagent (e.g., a saturated aqueous solution of ammonium chloride) while the reaction is still cold.

Decision-Making Diagrams

Racemization_Troubleshooting start Racemization Detected? reaction_type Reaction Type? start->reaction_type Yes base_cat Base-Catalyzed reaction_type->base_cat acid_cat Acid-Catalyzed reaction_type->acid_cat peptide_coup Peptide Coupling reaction_type->peptide_coup sol_base1 Lower Temperature base_cat->sol_base1 sol_base2 Use Weaker/Hindered Base base_cat->sol_base2 sol_base3 Optimize Solvent base_cat->sol_base3 sol_acid1 Favor SN2 Conditions acid_cat->sol_acid1 sol_acid2 Use Milder Acid acid_cat->sol_acid2 sol_acid3 Lower Temperature acid_cat->sol_acid3 sol_pep1 Additives (HOBt/HOAt) peptide_coup->sol_pep1 sol_pep2 Optimize Coupling Reagent peptide_coup->sol_pep2 sol_pep3 Use Side-Chain Protection peptide_coup->sol_pep3 end_node Verify with Chiral Analysis sol_base1->end_node sol_base2->end_node sol_base3->end_node sol_acid1->end_node sol_acid2->end_node sol_acid3->end_node sol_pep1->end_node sol_pep2->end_node sol_pep3->end_node

Caption: Troubleshooting workflow for addressing racemization.

Racemization_Mechanisms cluster_base Base-Catalyzed cluster_acid Acid-Catalyzed (SN1) cluster_peptide Peptide Coupling B_Start Chiral α-Proton (R-Enantiomer) B_Intermediate Planar Enolate/Carbanion (Achiral) B_Start->B_Intermediate + Base - H+ B_End Racemic Mixture (R and S) B_Intermediate->B_End + H+ (from either face) A_Start Chiral Substrate (R-Enantiomer) A_Intermediate Planar Carbocation (Achiral) A_Start->A_Intermediate - Leaving Group A_End Racemic Mixture (R and S) A_Intermediate->A_End + Nucleophile (from either face) P_Start Activated N-Protected AA (L-Enantiomer) P_Intermediate Planar Oxazolone (Achiral Intermediate) P_Start->P_Intermediate Cyclization P_End Racemized Peptide (L and D) P_Intermediate->P_End Base abstraction of Hα + Aminolysis

Caption: Common mechanisms leading to racemization.

References
  • ResearchGate. (n.d.). General mechanism of base‐catalysed racemisation. Retrieved from [Link]

  • Study.com. (n.d.). Racemization Overview, Mechanism & Examples. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • The University of Manchester. (n.d.). Racemisation in Chemistry and Biology. Retrieved from [Link]

  • Books Gateway. (2007). Racemization, Enantiomerization and Diastereomerization | Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Racemization. Retrieved from [Link]

  • STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization. (n.d.). Retrieved from [Link]

  • YouTube. (2024, June 17). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. Retrieved from [Link]

  • Hibino, H., Miki, Y., & Nishiuchi, Y. (2020). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 26(11-12), e3284. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PubMed. (2020). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Retrieved from [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Retrieved from [Link]

  • SciSpace. (n.d.). Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Generic mechanisms for acid‐catalysed racemisation. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of base-catalyzed racemization during activation step. Retrieved from [Link]

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Retrieved from [Link]

  • ACS Publications. (2019). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design. Retrieved from [Link]

  • ResearchGate. (2025). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved from [Link]

  • National Institutes of Health. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in Asymmetric Synthesis of Chiral Amides and Peptides: Racemization-free Coupling Reagents. Retrieved from [Link]

  • ACS Publications. (n.d.). Identification of Racemization Sites Using Deuterium Labeling and Tandem Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

  • YouTube. (2025, January 1). What Is Racemization In Organic Chemistry?. Retrieved from [Link]

  • ResearchGate. (2025). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Rapid deracemization through solvent cycling: proof-of-concept using a racemizable conglomerate clopidogrel precursor. Chemical Communications. Retrieved from [Link]

  • ResearchGate. (2025). Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Systematic pH study on the acid- and base-catalyzed racemization of free amino acids to determine the six constants, one for each of the three ionic species. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Kinetics and Mechanism of the Acid Catalyzed Racemization of (+)2-Methylbutanal-1. Retrieved from [Link]

  • Master Organic Chemistry. (2012, May 23). What's a Racemic Mixture?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Quantitative Prediction of Rate Constants for Aqueous Racemization To Avoid Pointless Stereoselective Syntheses. Retrieved from [Link]

  • MDPI. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Retrieved from [Link]

  • MDPI. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]

Sources

Technical Support Center: Protecting Group Strategies for 3-Methylmorpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic strategies involving 3-methylmorpholine-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth answers to frequently asked questions and troubleshooting advice for challenges encountered during the chemical manipulation of this unique trifunctional building block. Our focus is on providing scientifically sound and practical solutions for the selection and application of protecting groups for its secondary amine and sterically hindered carboxylic acid functionalities.

Introduction: The Challenge of Selective Protection

3-Methylmorpholine-3-carboxylic acid presents a unique synthetic challenge due to the presence of three distinct functional groups: a secondary amine within the morpholine ring, a tertiary carboxylic acid, and a methyl group at a quaternary carbon. The steric hindrance around the carboxylic acid and the nucleophilicity of the secondary amine necessitate a carefully planned protecting group strategy to achieve selective modification at other parts of a target molecule. The choice of protecting groups is critical and must be guided by the reaction conditions of subsequent synthetic steps to ensure orthogonality and high yields.[1][2]

This guide will explore various protecting group options, their application, and removal, and provide troubleshooting for common issues.

Frequently Asked Questions (FAQs)

Q1: Which protecting groups are recommended for the secondary amine of 3-methylmorpholine-3-carboxylic acid?

The most common and effective protecting groups for the secondary amine are carbamates.[3] The choice among them depends on the desired deprotection conditions and orthogonality with the carboxyl protection.[4][5]

  • Boc (tert-butyloxycarbonyl): This is a widely used protecting group that is stable to a variety of reaction conditions but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).[3] This makes it a good choice when subsequent reactions are performed under basic or neutral conditions.

  • Cbz (benzyloxycarbonyl): The Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenolysis (e.g., H₂, Pd/C).[3][6] This provides an orthogonal deprotection strategy to the acid-labile Boc group and many common carboxyl protecting groups.

  • Fmoc (9-fluorenylmethyloxycarbonyl): The Fmoc group is notable for its lability under basic conditions (e.g., piperidine in DMF), while being stable to acid and hydrogenolysis.[3][4] This offers another layer of orthogonality, which is particularly valuable in complex multi-step syntheses like solid-phase peptide synthesis.[7]

Q2: How do I choose the right protecting group for the carboxylic acid?

The sterically hindered nature of the tertiary carboxylic acid in 3-methylmorpholine-3-carboxylic acid makes its protection more challenging than for a primary or secondary carboxyl group. The selection of a protecting group should consider both the conditions required for its installation and the orthogonality of its cleavage.

  • Methyl Ester (Me): Methyl esters are relatively simple to form but require harsh conditions for cleavage (e.g., strong acid or base), which may not be compatible with other sensitive functional groups.[8][9]

  • Benzyl Ester (Bn): Benzyl esters offer a significant advantage as they can be cleaved under neutral conditions via catalytic hydrogenolysis, making them orthogonal to acid- or base-labile protecting groups.[8][10]

  • tert-Butyl Ester (tBu): Similar to the Boc group for amines, the t-butyl ester is cleaved under acidic conditions (TFA).[8] This can be a strategic choice if simultaneous deprotection of a Boc-protected amine and a t-butyl-protected carboxyl group is desired.

  • Allyl Ester (All): Allyl esters are stable to both acidic and basic conditions but can be selectively removed with a palladium(0) catalyst.[11] This provides an excellent orthogonal protection strategy.[11]

Q3: What are common problems when protecting the secondary amine and how can I troubleshoot them?

A common issue is incomplete reaction or the formation of side products.

  • Low Reactivity: The secondary amine in the morpholine ring can sometimes exhibit lower reactivity. To drive the reaction to completion, consider using a slight excess of the protecting group reagent (e.g., Boc₂O, Cbz-Cl) and a suitable base (e.g., triethylamine, DIPEA). Monitoring the reaction by TLC or LC-MS is crucial.

  • Side Reactions: If the carboxylic acid is not protected, it can be activated by some reagents used for amine protection, leading to unwanted side reactions. It is often advisable to protect the carboxylic acid first.

Q4: I am struggling to esterify the sterically hindered carboxylic acid. What can I do?

Direct esterification of the hindered tertiary carboxylic acid can be difficult.

  • Use of Activating Agents: Employing coupling agents such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine) can facilitate the esterification with the desired alcohol.

  • Alternative Methods: For methyl esters, using diazomethane is highly effective but requires caution due to its toxicity and explosive nature. Another method is to use a reagent like 2-benzyloxy-1-methylpyridinium triflate with triethylamine.[10]

Troubleshooting Guides

Guide 1: Poor Yield During Boc Protection of the Amine
Symptom Possible Cause Troubleshooting Steps
Incomplete reaction (starting material remains)Insufficient reagent or base.Increase the equivalents of Boc₂O (1.1-1.5 eq) and the base (e.g., triethylamine, 2-3 eq). Ensure the reaction is stirred at an appropriate temperature (room temperature is usually sufficient).
Low reactivity of the amine.Consider using a more reactive Boc-donating reagent like Boc-ON.
Formation of multiple productsReaction with the unprotected carboxylic acid.Protect the carboxylic acid first, for instance, as a benzyl ester, before attempting the Boc protection of the amine.
Guide 2: Difficulty in Cleaving the Cbz Group from the Amine
Symptom Possible Cause Troubleshooting Steps
Incomplete deprotectionCatalyst poisoning.Ensure the starting material and solvents are free of sulfur-containing compounds or other catalyst poisons. Use a fresh batch of Pd/C catalyst.
Insufficient hydrogen pressure.Increase the hydrogen pressure (a balloon of H₂ is often sufficient, but a Parr shaker may be needed for stubborn cases).
Inefficient catalyst.Try a different form of palladium catalyst, such as Pearlman's catalyst (Pd(OH)₂/C).

Experimental Protocols

Protocol 1: Benzyl Ester Protection of 3-Methylmorpholine-3-carboxylic Acid
  • Suspend 3-methylmorpholine-3-carboxylic acid (1.0 eq) in a suitable solvent like DMF or toluene.

  • Add benzyl bromide (1.1 eq) and a non-nucleophilic base such as cesium carbonate (1.5 eq).

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Boc Protection of N-(3-Methylmorpholine-3-carbonyl)benzyl Ester
  • Dissolve the benzyl ester of 3-methylmorpholine-3-carboxylic acid (1.0 eq) in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and triethylamine (1.5 eq).

  • Stir the reaction at room temperature and monitor its progress.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer, filter, and concentrate to obtain the protected product.

Data Presentation

Table 1: Comparison of Common Protecting Groups
Protecting Group Target Functional Group Cleavage Conditions Orthogonality
BocAmineStrong Acid (e.g., TFA)[3]Stable to base and hydrogenolysis.
CbzAmineCatalytic Hydrogenolysis (H₂, Pd/C)[3]Stable to acid and base.
FmocAmineBase (e.g., Piperidine)[3]Stable to acid and hydrogenolysis.
Methyl EsterCarboxylic AcidStrong Acid or Base[8]Limited orthogonality.
Benzyl EsterCarboxylic AcidCatalytic Hydrogenolysis (H₂, Pd/C)[8]Stable to acid and base.
t-Butyl EsterCarboxylic AcidStrong Acid (e.g., TFA)[8]Stable to base and hydrogenolysis.

Visualizations

Diagram 1: Orthogonal Protection Strategy

G cluster_0 Protection cluster_1 Selective Deprotection Start 3-Methylmorpholine-3-carboxylic Acid Step1 Protect Carboxyl (e.g., Benzyl Ester) Start->Step1 BnBr, Cs₂CO₃ Step2 Protect Amine (e.g., Boc) Step1->Step2 Boc₂O, Et₃N Protected Fully Protected Intermediate Step2->Protected Deprotect_Amine Deprotect Amine Protected->Deprotect_Amine TFA Deprotect_Carboxyl Deprotect Carboxyl Protected->Deprotect_Carboxyl H₂, Pd/C Final_Product Desired Product Deprotect_Amine->Final_Product Deprotect_Carboxyl->Final_Product

Caption: Orthogonal protection and deprotection workflow.

Diagram 2: Relationship of Protecting Groups

Sources

Technical Support Center: Analytical Techniques for Monitoring Reaction Progress

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Analytical Techniques in Reaction Monitoring. This guide is designed for researchers, scientists, and drug development professionals to navigate the practical challenges of monitoring chemical reactions. Here, we move beyond simple protocols to provide in-depth, field-proven insights into why certain experimental choices are made and how to troubleshoot the inevitable issues that arise. Our focus is on building robust, self-validating analytical systems for reliable and reproducible results.

General Troubleshooting and FAQs

This section addresses common issues applicable across multiple analytical techniques.

Frequently Asked Questions (General)

Q1: How do I choose the right analytical technique for my reaction?

A1: The selection of an appropriate analytical method is critical for optimizing reaction conditions, determining reaction kinetics, and ensuring product quality.[1] The choice depends on several factors:

  • Nature of the Analyte: Are your starting materials and products volatile (suitable for Gas Chromatography - GC)?[2] Do they have a UV chromophore (amenable to UV-Vis or HPLC-UV)?[3]

  • Reaction Complexity: For complex mixtures, a separation technique like High-Performance Liquid Chromatography (HPLC) or GC is often necessary.[4]

  • Information Required: Do you need quantitative data on concentration over time, or is a qualitative assessment of reaction completion sufficient (e.g., Thin-Layer Chromatography - TLC)?[1][5] For structural information on intermediates or products, Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) is invaluable.[1][6]

  • Reaction Speed: For fast reactions, in-situ (real-time) monitoring techniques like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy or online MS are preferable.[7][8][9]

Q2: My reaction kinetics data is not reproducible. What are the common causes?

A2: Reproducibility is key to reliable kinetic analysis.[10] Common culprits for non-reproducible data include:

  • Temperature Fluctuations: Even small changes in temperature can significantly affect reaction rates. Ensure your reaction vessel is in a well-controlled temperature environment.[11]

  • Inconsistent Mixing: In heterogeneous reactions, poor mixing can lead to variable reaction rates.[12]

  • Sampling Inconsistency: The timing and volume of sample collection must be precise. Automated sampling can help minimize this variability.[13]

  • Sample Quenching Issues: If the reaction is not effectively stopped (quenched) at the time of sampling, it can continue to proceed, leading to inaccurate results.

Q3: What is the importance of method validation in reaction monitoring?

A3: Method validation provides documented evidence that an analytical method is suitable for its intended purpose.[14][15] For reaction monitoring, this ensures that the data you collect is accurate, precise, and reliable for making critical decisions about your process.[16] Key validation parameters include accuracy, precision, specificity, linearity, and range.[14][15]

I. Chromatographic Techniques

Chromatography separates components of a mixture for individual analysis. It is a cornerstone of reaction monitoring, especially for complex reaction mixtures.[4]

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying non-volatile or thermally unstable compounds.

HPLC Troubleshooting Guide
Problem Potential Cause(s) Troubleshooting Steps & Explanations
No Peaks/Low Signal 1. Detector lamp is off. 2. No mobile phase flow. 3. Contaminated detector cell.1. Check Power: Ensure the detector lamp is on and has not reached the end of its life. 2. Verify Flow: Check for leaks in the system and ensure the mobile phase reservoirs are not empty.[17][18] Purge the pump to remove air bubbles.[18] 3. Clean the Cell: Flush the detector cell with a strong, appropriate solvent to remove contaminants.[17]
Broad Peaks 1. Column contamination or aging. 2. Mobile phase flow rate is too low. 3. Tubing between column and detector is too long.1. Column Health: Flush the column with a strong solvent or replace it if it's old.[19] A contaminated guard column can also cause peak broadening and should be replaced.[19] 2. Optimize Flow: Ensure the flow rate is appropriate for the column dimensions and particle size.[17] 3. Minimize Dead Volume: Use shorter, narrower internal diameter tubing to reduce the flow path and minimize peak broadening.[17]
Changes in Retention Time 1. Change in mobile phase composition. 2. Poor column temperature control. 3. Column degradation.1. Mobile Phase Integrity: Prepare fresh mobile phase, as evaporation can alter the solvent ratio.[17] Ensure proper mixing for gradient methods.[19] 2. Temperature Stability: Use a column oven to maintain a constant temperature, as retention times can be sensitive to temperature fluctuations.[19] 3. Column Stability: Operate within the recommended pH range for the column to prevent stripping of the bonded phase.[19]
HPLC FAQs

Q: How do I develop a robust HPLC method for reaction monitoring?

A: A good method should be able to separate starting materials, intermediates, products, and any significant byproducts. Start with a scouting gradient to determine the approximate solvent composition needed. Then, optimize the gradient, flow rate, and temperature to achieve good resolution between all peaks of interest in a reasonable timeframe. It is also crucial to validate the method for accuracy, precision, and linearity.[15][20]

Q: My sample solvent is different from the mobile phase. Is this a problem?

A: Yes, injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion and broadening. Whenever possible, dissolve your sample in the mobile phase.[19] If this is not feasible, use the smallest possible injection volume.

Experimental Workflow: HPLC Method Validation

Below is a generalized workflow for validating an HPLC method for quantitative reaction monitoring.

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Analysis & Reporting Prep_Standards Prepare Standards & Samples Linearity Linearity & Range Prep_Standards->Linearity Accuracy Accuracy Prep_Standards->Accuracy Precision Precision (Repeatability & Intermediate) Prep_Standards->Precision LOD_LOQ LOD & LOQ Prep_Standards->LOD_LOQ Method_Dev Develop Separation Method Specificity Specificity/ Selectivity Method_Dev->Specificity Specificity->Linearity Linearity->Accuracy Accuracy->Precision Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Analysis Analyze Data Robustness->Data_Analysis Report Generate Validation Report Data_Analysis->Report

Caption: A typical workflow for HPLC method validation.

B. Gas Chromatography (GC)

GC is ideal for separating and analyzing volatile compounds that are thermally stable.[21]

GC Troubleshooting Guide
Problem Potential Cause(s) Troubleshooting Steps & Explanations
Ghost Peaks 1. Contamination in the injection port or column. 2. Carryover from a previous injection.1. Clean the System: Bake out the column at a high temperature and clean or replace the injection port liner. 2. Solvent Blanks: Run solvent blanks between samples to ensure there is no carryover.
Peak Tailing 1. Active sites in the injection port or column. 2. Column is overloaded.1. Deactivate System: Use a deactivated liner and ensure the column is properly conditioned. 2. Dilute Sample: Dilute the sample to avoid overloading the column.
Poor Resolution 1. Incorrect oven temperature program. 2. Wrong column phase.1. Optimize Temperature Program: A slower temperature ramp can improve the separation of early eluting peaks.[22] 2. Select Appropriate Column: Ensure the column polarity is suitable for the analytes being separated.[2]
GC FAQs

Q: How do I prepare my reaction sample for GC analysis?

A: A small aliquot of the reaction mixture is typically withdrawn, quenched, and then diluted with a suitable solvent.[1] An internal standard is often added for quantitative analysis.[1] If your compounds of interest are not volatile enough, you may need to perform a derivatization step.

Q: What is the purpose of an internal standard in GC?

A: An internal standard is a compound of known concentration that is added to the sample. It is used to correct for variations in injection volume and detector response, leading to more accurate and precise quantitative results.

C. Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective technique for qualitative reaction monitoring.[5]

TLC Troubleshooting Guide
Problem Potential Cause(s) Troubleshooting Steps & Explanations
Streaking Spots 1. Sample is overloaded. 2. Sample is too polar for the stationary phase. 3. Compound is acid or base sensitive.1. Dilute the Sample: Run the separation again with a more diluted sample.[23][24] 2. Change Stationary Phase: Consider using a reverse-phase TLC plate for highly polar compounds.[23] 3. Modify Mobile Phase: Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to improve the spot shape for sensitive compounds.[23]
Spots Don't Move (Stay on Baseline) 1. Eluent is not polar enough.1. Increase Eluent Polarity: Increase the proportion of the more polar solvent in your mobile phase.[23]
Reactant and Product have Similar Rf Values 1. Mobile phase is not providing adequate separation.1. Change Solvent System: Try a different combination of solvents to improve the separation. 2. Use a Cospot: Spot the starting material, the reaction mixture, and a mix of both on the same plate. This can help visualize small differences in Rf.[25]
TLC FAQs

Q: How do I know when my reaction is complete using TLC?

A: A reaction is generally considered complete when the spot corresponding to the starting material is no longer visible in the lane of the reaction mixture.[26]

Q: My compound is not UV-active. How can I visualize it on a TLC plate?

A: If your compound doesn't show up under a UV lamp, you can use a chemical stain. Common stains include potassium permanganate, iodine, or anisaldehyde, which react with different functional groups to produce colored spots.[23]

II. Spectroscopic Techniques

Spectroscopic methods monitor changes in how molecules interact with electromagnetic radiation, providing real-time or near-real-time information about reaction progress.[27]

A. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for monitoring reactions where a reactant or product absorbs light in the UV-visible range. The absorbance is directly proportional to the concentration, as described by the Beer-Lambert law.[28][29]

UV-Vis Troubleshooting Guide
Problem Potential Cause(s) Troubleshooting Steps & Explanations
Noisy Baseline 1. Failing lamp. 2. Dirty cuvette.1. Check Lamp: Check the lamp's usage hours and replace it if necessary. 2. Clean Cuvette: Thoroughly clean the cuvette with an appropriate solvent.
Non-linear Beer's Law Plot 1. Concentration is too high. 2. Overlapping spectra of multiple components.1. Dilute Sample: The Beer-Lambert law is only linear over a certain concentration range. Dilute the sample to be within this range. 2. Select a Different Wavelength: Choose a wavelength where only one component absorbs, or use multivariate data analysis techniques.[3]
UV-Vis FAQs

Q: Can I use UV-Vis for reactions with multiple absorbing species?

A: Yes, but it can be challenging. You need to carefully select a wavelength where the change in absorbance is primarily due to the species of interest.[3] In more complex cases, chemometric methods can be used to deconvolve the overlapping spectra.

B. Infrared (IR) Spectroscopy

IR spectroscopy, particularly in-situ ATR-FTIR, is excellent for monitoring changes in functional groups during a reaction.[1] It can provide real-time kinetic data without the need for sampling.[8][30]

IR Troubleshooting Guide
Problem Potential Cause(s) Troubleshooting Steps & Explanations
Poor Signal-to-Noise 1. Probe is not fully immersed in the reaction mixture. 2. Fouling of the ATR crystal.1. Ensure Immersion: Make sure the ATR probe is adequately submerged in the reaction. 2. Clean the Probe: Clean the ATR crystal with a suitable solvent to remove any adsorbed material.
Shifting Baselines 1. Temperature changes in the reaction. 2. Changes in the refractive index of the reaction mixture.1. Maintain Constant Temperature: Ensure the reaction temperature is well-controlled. 2. Use Baseline Correction: Apply a baseline correction algorithm during data processing.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and can be used for quantitative analysis, making it a powerful tool for reaction monitoring.[6][31]

NMR Troubleshooting Guide
Problem Potential Cause(s) Troubleshooting Steps & Explanations
Broad Peaks 1. Poor shimming. 2. Presence of paramagnetic species.1. Re-shim the Magnet: The magnetic field homogeneity needs to be optimized for each sample. 2. Sample Preparation: If possible, remove any paramagnetic impurities.
Signal Suppression Needed 1. Very strong solvent signal obscuring analyte peaks.1. Use Solvent Suppression: Employ a solvent suppression pulse sequence (e.g., WET1D) to reduce the intensity of the solvent peak.[32]
Inaccurate Integration 1. Overlapping peaks. 2. Poor phasing or baseline correction.1. Deconvolution: Use software to deconvolve overlapping peaks for more accurate integration.[33] 2. Data Processing: Carefully phase the spectrum and apply a baseline correction before integration.
NMR FAQs

Q: Can I run an NMR reaction in a non-deuterated solvent?

A: Yes, with modern NMR spectrometers, it is possible to run reactions in protonated solvents. This requires the use of solvent suppression techniques to eliminate the large solvent signal.[31] However, a deuterium lock is often still required, which can be provided by a small amount of deuterated solvent in a capillary insert.[33]

Logical Diagram: NMR Reaction Monitoring Decision Tree

NMR_Decision_Tree Start Monitor Reaction by NMR? Offline_Online Offline or Online Monitoring? Start->Offline_Online Offline Offline (Sampling) Offline_Online->Offline Offline Online Online (Flow NMR) Offline_Online->Online Online Solvent Deuterated Solvent? Offline->Solvent Online->Solvent Deuterated Standard Acquisition Solvent->Deuterated Yes NonDeuterated Use Solvent Suppression Solvent->NonDeuterated No Quantitative Quantitative Data Needed? Deuterated->Quantitative NonDeuterated->Quantitative YesQuant Use Internal Standard & Optimize Relaxation Delay Quantitative->YesQuant Yes NoQuant Qualitative Analysis Quantitative->NoQuant No

Caption: Decision tree for setting up an NMR reaction monitoring experiment.

III. Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio of molecules and is highly sensitive, making it suitable for detecting low-level intermediates and products.[34] Real-time MS analysis can be achieved by coupling the mass spectrometer to the reaction vessel.[35][36][37]

MS Troubleshooting Guide
Problem Potential Cause(s) Troubleshooting Steps & Explanations
No Ion Signal 1. No spray (in ESI). 2. Clogged sample line.1. Check Spray: Ensure the electrospray needle is properly positioned and not blocked. 2. Flush System: Flush the sample introduction line with an appropriate solvent.
Unstable Signal 1. Inconsistent sample flow. 2. Air bubbles in the sample line.1. Check Pump: Ensure the syringe pump or LC pump is delivering a constant flow. 2. Degas Solvents: Degas the solvents to prevent bubble formation.
MS FAQs

Q: What are the advantages of online MS for reaction monitoring?

A: Online MS provides continuous, real-time data on the formation of products and the consumption of reactants.[35] Its high sensitivity allows for the detection of transient intermediates that might be missed by other techniques.[9]

References

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Validation & Comparative

A Senior Application Scientist's Guide to the NMR Analysis of Methyl N-Boc-3-methylmorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison and Methodological Guide for Structural Elucidation

Substituted morpholines are privileged scaffolds in modern drug discovery, forming the core of numerous approved pharmaceuticals. Their conformational flexibility and favorable physicochemical properties make them attractive building blocks for medicinal chemists. However, the introduction of multiple substituents, particularly at a stereocenter, creates significant analytical challenges. Accurate and unambiguous structural characterization is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for this purpose.

This guide provides an in-depth analysis of Methyl N-Boc-3-methylmorpholine-3-carboxylate, a representative highly-substituted morpholine derivative. We will dissect its ¹H and ¹³C NMR spectra, compare the depth of NMR analysis with other common analytical techniques, and provide a robust experimental protocol for researchers.

The Analyte: Unpacking the Structure

This compound possesses several key structural features that directly influence its NMR spectrum:

  • A Morpholine Ring: A six-membered heterocyclic ring containing oxygen and nitrogen, which typically adopts a chair conformation.

  • An N-Boc Group: A bulky tert-butyloxycarbonyl protecting group on the nitrogen. This group introduces a carbonyl functionality and a set of nine equivalent methyl protons. Its presence significantly impacts the electronic environment of the adjacent ring protons (H-2 and H-6) and can lead to restricted bond rotation, potentially resulting in observable rotamers.[1][2]

  • A Quaternary Stereocenter (C-3): The C-3 position is substituted with both a methyl group and a methyl carboxylate group, creating a chiral center. This chirality renders the geminal protons on the adjacent methylene groups (C-2, C-5, and C-6) diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals with mutual (geminal) coupling.

  • A Methyl Carboxylate Group: This ester functional group contains a carbonyl carbon and a methoxy group.

G cluster_ring N4 N4 C5 C5 N4->C5 Boc Boc N4->Boc O1 O1 C2 C2 O1->C2 C3 C3 C2->C3 C3->N4 Me3 C3-CH₃ C3->Me3 COOMe C(O)OCH₃ C3->COOMe C6 C6 C5->C6 C6->O1

Caption: Structure of this compound.

Part 1: Predictive NMR Spectral Analysis

A priori analysis of the structure allows us to predict the ¹H and ¹³C NMR spectra. This predictive exercise is crucial for confirming that the correct molecule has been synthesized and for assigning the observed signals.

¹H NMR Spectrum: A Detailed Interpretation

The presence of the chiral center at C-3 is the most significant factor governing the ¹H NMR spectrum, breaking the symmetry of the morpholine ring.

Proton(s) Predicted δ (ppm) Multiplicity Integration Rationale and Expert Insights
Boc-CH₃ ~1.45s9HThe nine protons of the tert-butyl group are equivalent and appear as a sharp singlet. This is a characteristic signature of the Boc protecting group.[3]
C3-CH₃ ~1.30 - 1.50s3HThis methyl group is on a quaternary carbon and will appear as a singlet. Its chemical shift is influenced by the adjacent nitrogen, oxygen, and carbonyl group.
COOCH₃ ~3.75s3HThe methyl ester protons are deshielded by the adjacent oxygen and carbonyl, resulting in a singlet in this region.[4]
H-2a, H-2b 3.80 - 4.20d, d (AB quartet)2HThese protons are adjacent to the ring oxygen and the N-Boc group. The N-Boc group is electron-withdrawing, causing a downfield shift.[5] Crucially, they are diastereotopic due to the C-3 stereocenter and will appear as two distinct doublets (an AB quartet), each integrating to 1H, with a large geminal coupling constant (J ≈ 12-14 Hz).
H-5a, H-5b 2.80 - 3.50m2HThese protons are adjacent to the nitrogen. They are also diastereotopic and will likely appear as a complex multiplet due to both geminal and vicinal coupling to the H-6 protons.
H-6a, H-6b 3.60 - 3.90m2HAdjacent to the ring oxygen, these protons are shifted downfield.[6] As with H-5, they are diastereotopic and will present as a complex multiplet due to geminal and vicinal coupling.

Causality Behind Choices: The prediction of diastereotopicity for all methylene protons is a direct consequence of the C-3 stereocenter. This is a non-negotiable feature of the spectrum. Furthermore, slow rotation around the N-C(O) amide bond of the Boc group can sometimes lead to two distinct sets of signals (rotamers) for the ring protons, especially those at C-2 and C-6.[1] Observing broadened signals or duplicate sets of signals for the ring protons would be a strong indicator of this phenomenon at the acquisition temperature.

¹³C NMR Spectrum: Mapping the Carbon Framework

The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon atoms in the molecule.

Carbon(s) Predicted δ (ppm) Rationale and Expert Insights
Boc-C(CH₃)₃ ~28.5Characteristic chemical shift for the methyl carbons of a Boc group.
Boc-C(CH₃)₃ ~80.0The quaternary carbon of the Boc group, shifted downfield by the adjacent oxygen atoms.[7]
Boc-C=O ~155.0The carbamate carbonyl carbon appears in this typical region.
C3-CH₃ ~20 - 25An aliphatic methyl group attached to a quaternary carbon.
COOCH₃ ~52.5The methyl carbon of the ester group.
C(O)OCH₃ ~172 - 175The ester carbonyl carbon, typically found in this downfield region.[8]
C-2 ~68 - 72Methylene carbon adjacent to the ring oxygen, deshielded.
C-3 ~60 - 65The quaternary carbon, its shift influenced by N, O, CH₃, and COOCH₃ substituents.
C-5 ~45 - 50Methylene carbon adjacent to the nitrogen. The N-Boc group influences its shift.[5]
C-6 ~67.0Methylene carbon adjacent to the ring oxygen.[5][6]

Part 2: Comparison with Alternative Analytical Methods

While NMR is the gold standard for structural elucidation, it is often used in conjunction with other techniques. Understanding their relative strengths and weaknesses is key for an efficient analytical workflow.

Technique Information Provided for this Molecule Strengths Weaknesses
NMR Spectroscopy - Complete ¹H and ¹³C framework- Connectivity (via COSY, HMBC)- Stereochemical information (diastereotopicity, NOESY)- Conformational dynamics (rotamers)Unambiguous and detailed structural elucidation. Provides data on the electronic environment of every atom.Lower sensitivity compared to MS. Requires more sample. Can be time-consuming to acquire and interpret complex spectra.
Mass Spectrometry (MS) - Molecular weight confirmation (m/z)- Fragmentation pattern for substructural clues (e.g., loss of Boc group)Extremely high sensitivity (requires very little sample). Fast analysis. Provides definitive molecular formula with high-resolution MS.Provides no information on atom connectivity or stereochemistry. Isomeric compounds can be indistinguishable.
Infrared (IR) Spectroscopy - Presence of functional groups: - C=O stretch (ester): ~1740 cm⁻¹ - C=O stretch (carbamate): ~1690 cm⁻¹ - C-O stretches: ~1100-1300 cm⁻¹Fast, non-destructive, and requires minimal sample preparation. Excellent for confirming the presence or absence of key functional groups.Provides very limited information on the overall molecular structure. Many compounds can have similar IR spectra.

Trustworthiness of the Workflow: A self-validating analytical system for this molecule would involve using all three techniques. High-resolution MS confirms the elemental composition. IR confirms the presence of the expected carbonyl functional groups. Finally, NMR provides the definitive and complete structural proof, assembling the pieces of the puzzle provided by MS and IR into a single, unambiguous structure.

Part 3: Experimental Protocol and Workflow

This protocol outlines the steps for acquiring high-quality 1D and 2D NMR data for this compound.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10-15 mg of the purified compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is a good first choice for its excellent solubilizing properties and clean spectral window.[9][10][11]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent, to set the chemical shift reference to 0.00 ppm.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Instrument Setup & Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • ¹H NMR Acquisition:

      • Acquire a standard 1D proton spectrum. Use a 30° or 45° pulse angle and a relaxation delay (d1) of 1-2 seconds. Acquire 8 to 16 scans for a good signal-to-noise ratio.

    • ¹³C NMR Acquisition:

      • Acquire a proton-decoupled ¹³C spectrum (e.g., using the zgpg30 pulse program). A relaxation delay of 2 seconds is standard. A significantly higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

    • 2D NMR (Optional but Recommended):

      • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, confirming which protons are adjacent in the spin system (e.g., H-5 with H-6).

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal with its directly attached carbon atom. This is invaluable for definitive carbon assignments.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct the spectra to ensure all peaks are in pure absorption mode.

    • Apply baseline correction to obtain a flat baseline.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons for each signal.

    • Reference the spectra by setting the TMS signal to 0.00 ppm (for both ¹H and ¹³C).

G A Sample Preparation (10-15 mg in 0.6 mL CDCl₃) B Instrument Setup (Lock & Shim) A->B C ¹H NMR Acquisition (16 scans) B->C D ¹³C NMR Acquisition (1024+ scans) C->D E 2D NMR (COSY, HSQC) (Optional but Recommended) D->E F Data Processing (FT, Phasing, Baseline Correction) E->F G Structural Elucidation (Signal Assignment & Interpretation) F->G

Caption: Standard workflow for NMR analysis of organic compounds.

Conclusion

For a molecule like this compound, with its inherent structural complexity arising from a stereocenter and bulky substituents, NMR spectroscopy is not just a characterization tool; it is the essential instrument for definitive structural proof. While MS and IR provide valuable complementary data, only NMR can resolve the fine details of atom connectivity, diastereotopicity, and conformational behavior. The methodologies and predictive analyses presented in this guide offer a robust framework for researchers to confidently and accurately characterize this important class of heterocyclic compounds.

References

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  • Jones, A. J., Beeman, C. P., Hasan, M. U., Casy, A. F., & Hassan, M. M. A. (1976). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 54(2), 126-135. [Link]

  • ResearchGate. (2014). Comparison of 1 H NMR spectrum (600 mHz) of N-Boc-morpholinyl-L-prolinamide 9d obtained after aqueous/organic solvent partition (top) and subsequent purification over silica-gel chromatography (bottom). ResearchGate. [Link]

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  • Deshmukh, A. P., Simpson, A. J., & Hatcher, P. G. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3533-3544. [Link]

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A Senior Application Scientist's Guide to Chiral HPLC Methods for Resolving Morpholine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For compounds containing a morpholine scaffold, a common heterocyclic motif in numerous approved drugs and clinical candidates, the presence of one or more chiral centers necessitates robust analytical methods for the separation and quantification of individual enantiomers. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for resolving morpholine enantiomers, grounded in experimental data and field-proven insights to empower you in your method development endeavors.

The Imperative of Chiral Separation for Morpholine-Containing Drugs

The morpholine ring, while achiral itself, is frequently substituted in a manner that creates stereogenic centers. The differential interaction of enantiomers with chiral biological targets, such as enzymes and receptors, can lead to significant differences in efficacy, metabolism, and potential for adverse effects. Regulatory bodies worldwide now mandate the characterization and control of stereoisomers in drug substances and products. Consequently, the development of reliable and efficient chiral HPLC methods is a cornerstone of pharmaceutical analysis for this class of compounds.

Comparing Chiral Stationary Phases (CSPs) for Morpholine Enantiomer Resolution

The heart of any chiral HPLC separation is the chiral stationary phase (CSP). The selection of an appropriate CSP is the most critical factor in achieving enantiomeric resolution. For morpholine-containing compounds, polysaccharide-based CSPs have demonstrated broad applicability and success.

Polysaccharide-Based CSPs: The Workhorse for Morpholine Enantiomers

Polysaccharide-based CSPs, derived from cellulose and amylose that have been functionalized with various carbamate or ester groups, are the most widely used and successful for a broad range of chiral compounds, including those with a morpholine moiety.[1] The chiral recognition mechanism is complex and involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance, which create a transient diastereomeric complex between the analyte and the chiral selector.[2]

Key Polysaccharide CSPs for Morpholine Derivatives:

  • Cellulose-based CSPs:

    • CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)): This is a coated cellulose-based CSP that has shown excellent performance in polar organic mode for the separation of viloxazine enantiomers.[2][3]

    • Immobilized Cellulose CSPs (e.g., Chiralpak® IM): These CSPs have the chiral selector covalently bonded to the silica support, offering greater solvent compatibility and robustness. Chiralpak® IM has been successfully used for the separation of viloxazine enantiomers in a normal phase mode.[4][5]

  • Amylose-based CSPs:

    • Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)): This coated amylose-based CSP is another popular choice and has been effectively used for the separation of the eight stereoisomers of aprepitant, a morpholine-containing drug with three chiral centers.[6][7]

The choice between cellulose and amylose-based phases is often empirical, and screening both types is a recommended strategy in method development.

Other CSPs with Potential for Morpholine Derivatives

While polysaccharide-based CSPs are dominant, other types of chiral selectors can also be effective:

  • Protein-based CSPs (e.g., Chiral AGP): These columns, based on α1-acid glycoprotein, are particularly useful for the separation of basic drugs in reversed-phase mode. A chiral AGP column has been successfully employed for the stereoselective determination of reboxetine, a morpholine derivative, in biological matrices.[8]

  • Cyclodextrin-based CSPs: These CSPs utilize cyclodextrins as chiral selectors. While less common for the specific examples found, they can be effective for certain analytes, particularly those with aromatic rings that can fit into the cyclodextrin cavity.[9]

Comparative Performance of Chiral HPLC Methods for Morpholine-Containing Drugs

To illustrate the practical application and performance of different chiral HPLC methods, the following table summarizes the experimental conditions and results for the enantioseparation of several morpholine-containing pharmaceuticals.

AnalyteChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)DetectionKey Findings & Reference
Viloxazine Chiralpak® IM (immobilized cellulose)Methanol: n-hexane: Isopropanol (30:50:20 v/v/v)1.0UV at 264.6 nmBaseline separation of (R)- and (S)-viloxazine achieved in normal phase.[4][5]
Viloxazine CHIRALCEL® OD-H (coated cellulose)Methanol/DEA (100/0.2% v/v)1.0DAD at 222 nmSuccessful separation in polar organic mode with retention times of 4.92 min for (R)-VIL and 6.75 min for (S)-VIL.[2][3]
Reboxetine Chiral AGP (α1-acid glycoprotein)12.5 mM ammonium carbonate buffer (pH 6.7)-LC-MS/MSSensitive and stereoselective method for the quantification of reboxetine enantiomers in plasma and brain homogenate.[8]
Aprepitant Chiralpak® AD-H (coated amylose)n-hexane/isopropyl alcohol/methanol/trifluoroacetic acid (970/40/4/0.5, v/v/v/v)0.5Mass SpectrometrySuccessful separation of all eight stereoisomers of aprepitant.[6][7]

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Chiral Separation of Viloxazine Enantiomers using Chiralpak® IM

This protocol is based on the method described by Shaik Mastanamma, et al.[4][10]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.
  • Column: Chiralpak® IM, 250 x 10 mm, 5 µm.
  • Mobile Phase: Methanol: n-hexane: Isopropanol (30:50:20 v/v/v).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: Ambient.
  • Injection Volume: 10 µL.
  • Detection Wavelength: 264.6 nm.
  • Diluent: Mobile Phase.

2. Preparation of Solutions:

  • Mobile Phase Preparation: Carefully mix methanol, n-hexane, and isopropanol in the specified ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas thoroughly before use.
  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of viloxazine racemic standard in the diluent to obtain a known concentration.
  • Sample Solution Preparation: Prepare the sample solution containing the viloxazine enantiomers in the diluent to a suitable concentration.

3. Chromatographic Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.
  • Inject the standard and sample solutions.
  • Record the chromatograms and determine the retention times and peak areas for each enantiomer.

4. Data Analysis:

  • Identify the (R)- and (S)-Viloxazine enantiomers based on their respective retention times.
  • Quantify the individual enantiomers by comparing their peak areas to that of the standard.
Protocol 2: Chiral Separation of Viloxazine Enantiomers using CHIRALCEL® OD-H

This protocol is based on the method described by Divate et al.[2]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: An HPLC system equipped with a Diode Array Detector (DAD).
  • Column: CHIRALCEL® OD-H, 250 x 4.6 mm, 5 µm.
  • Mobile Phase: 0.2% Diethylamine (DEA) in methanol.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 35 °C.
  • Detection Wavelength: 222 nm.

2. Preparation of Solutions:

  • Mobile Phase Preparation: Add 2 mL of DEA to 1 L of methanol. Mix well, filter through a 0.45 µm filter, and degas.
  • Standard and Sample Preparation: Prepare standard and sample solutions in the mobile phase.

3. Chromatographic Procedure:

  • Equilibrate the column at the specified temperature and flow rate.
  • Inject the solutions and acquire the chromatograms.

4. Data Analysis:

  • The enantiomers are separated with distinct retention times, allowing for their identification and quantification.

Visualizing the Workflow and Logic

To better understand the process of chiral method development and the underlying principles, the following diagrams illustrate the key workflows.

Chiral_Method_Development_Workflow cluster_0 Phase 1: Analyte & Column Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation Analyte Characterize Morpholine Analyte (pKa, solubility, UV spectrum) Screening Screen a Set of CSPs (e.g., Cellulose, Amylose, Protein-based) Analyte->Screening Mobile_Phase_Screening Test Different Mobile Phase Modes (NP, RP, PO) Screening->Mobile_Phase_Screening Optimization Optimize Mobile Phase Composition (solvents, additives, pH) Mobile_Phase_Screening->Optimization Select Promising Conditions Flow_Rate Adjust Flow Rate & Temperature Optimization->Flow_Rate Injection_Volume Optimize Injection Volume Flow_Rate->Injection_Volume Validation Validate Method Parameters (Linearity, Accuracy, Precision, Robustness) Injection_Volume->Validation Finalize Method Chiral_Recognition_Mechanism cluster_interactions Transient Diastereomeric Complexes cluster_elution Differential Elution Analyte Morpholine Enantiomers (R & S) CSP Chiral Stationary Phase (e.g., Polysaccharide) Analyte->CSP Interaction Complex_R CSP-(R)-Enantiomer Complex (More Stable) CSP->Complex_R Complex_S CSP-(S)-Enantiomer Complex (Less Stable) CSP->Complex_S Elution_R R-Enantiomer Elutes Later Complex_R->Elution_R Stronger Interaction Elution_S S-Enantiomer Elutes First Complex_S->Elution_S Weaker Interaction

Caption: Simplified model of chiral recognition and separation.

Conclusion and Future Perspectives

The successful chiral separation of morpholine-containing compounds is readily achievable with modern HPLC technologies, particularly with the use of polysaccharide-based chiral stationary phases. As demonstrated by the case studies of viloxazine, reboxetine, and aprepitant, a systematic approach to method development, involving the screening of different CSPs and mobile phase conditions, is key to achieving optimal resolution.

The continued development of novel chiral stationary phases, including those with unique selectivities and enhanced efficiencies, will further expand the toolbox for chromatographers. As the pharmaceutical industry continues to prioritize the development of single-enantiomer drugs, the demand for robust and efficient chiral HPLC methods for morpholine derivatives and other chiral scaffolds will undoubtedly remain high. This guide serves as a practical starting point for scientists and researchers to navigate the challenges and unlock the potential of chiral separations in their drug development programs.

References

  • Divate, M., et al. (2025). Quantitative Chiral Separations of the Norepinephrine Reuptake Blocker Viloxazine by PO-HPLC–DAD: Application to Evaluate the Influence of Elevated Temperature and Varied pH on Chiral Interconversion.
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  • Shaik Mastanamma. (2024). Chiral HPLC Method Development And Validation For The Estimation Of S-Viloxazine And FD Characterization By MS. International Journal of Pharmaceutical Sciences, 2(8), 3697-3716.
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Navigating the Gas Phase: A Comparative Guide to the Mass Spectrometric Fragmentation of N-Boc Morpholines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the structural elucidation of novel chemical entities is a cornerstone of innovation. N-Boc protected morpholines are prevalent scaffolds in medicinal chemistry, valued for their synthetic versatility and favorable physicochemical properties. Understanding their behavior under mass spectrometric analysis is paramount for reaction monitoring, impurity profiling, and metabolic studies. This guide provides an in-depth technical comparison of the mass spectrometric fragmentation of N-Boc morpholines, contrasting them with other commonly encountered N-Boc protected saturated heterocycles.

The Decisive Influence of the N-Boc Group in Mass Spectrometry

The tert-butyloxycarbonyl (Boc) protecting group, while robust in solution-phase synthesis, exhibits a predictable lability in the gas phase, which dominates the initial fragmentation events under most ionization conditions. Electrospray ionization (ESI), a soft ionization technique, typically generates the protonated molecule, [M+H]+, as the precursor ion. Subsequent tandem mass spectrometry (MS/MS) experiments, most commonly employing Collision-Induced Dissociation (CID), reveal characteristic fragmentation pathways of the Boc group.

The primary fragmentation routes for the N-Boc group are well-established and include:

  • Loss of isobutylene (C4H8): A neutral loss of 56 Da, resulting in a carbamic acid intermediate which then decarboxylates. This is often observed as a [M+H-56]+ ion.[1][2]

  • Loss of the entire Boc group: A neutral loss of 100 Da, corresponding to the complete removal of the C5H9O2 moiety, yielding the deprotected amine. This results in a [M+H-100]+ ion.

  • Loss of tert-butanol (C4H10O): A neutral loss of 74 Da.

  • Loss of carbon dioxide (CO2): A neutral loss of 44 Da from the carbamic acid intermediate.

These fragmentation patterns serve as diagnostic markers for the presence of an N-Boc group in a molecule.

Fragmentation of N-Boc Morpholine: A Tale of Two Moieties

The fragmentation of N-Boc morpholine is a composite of the facile cleavage of the Boc group and the subsequent or concurrent fragmentation of the morpholine ring. The presence of the oxygen heteroatom in the morpholine ring, compared to its all-carbon analogue piperidine, introduces unique fragmentation pathways.

Upon CID of the [M+H]+ ion of N-Boc morpholine, the initial fragmentation is dominated by the Boc group, leading to prominent ions at [M+H-56]+ and [M+H-100]+. The latter ion, the protonated morpholine, will then undergo further fragmentation characteristic of the morpholine ring.

The fragmentation of the morpholine ring itself typically proceeds through:

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.

  • Ring fission: Opening of the morpholine ring, which can lead to a variety of fragment ions. The presence of the ether oxygen can influence this process, potentially leading to the formation of oxonium ions.

A proposed fragmentation pathway for N-Boc morpholine under ESI-MS/MS (CID) is depicted below:

M_H [N-Boc-Morpholine+H]⁺ M_H_minus_56 [M+H-56]⁺ M_H->M_H_minus_56 - C₄H₈ (56 Da) M_H_minus_100 [Morpholine+H]⁺ M_H->M_H_minus_100 - Boc (100 Da) fragments Ring Fragments M_H_minus_100->fragments Ring Fission

Caption: Proposed CID fragmentation of N-Boc morpholine.

A Comparative Analysis: N-Boc Morpholine vs. N-Boc Piperidine and N-Boc Pyrrolidine

To truly understand the fragmentation of N-Boc morpholine, a comparison with other N-Boc protected saturated heterocycles is instructive. N-Boc piperidine and N-Boc pyrrolidine are two such analogues that are frequently employed in drug discovery.

FeatureN-Boc MorpholineN-Boc PiperidineN-Boc Pyrrolidine
Precursor Ion (ESI+) [M+H]+[M+H]+[M+H]+
Primary Boc Fragmentation Loss of isobutylene (56 Da), Loss of Boc (100 Da)Loss of isobutylene (56 Da), Loss of Boc (100 Da)Loss of isobutylene (56 Da), Loss of Boc (100 Da)
Characteristic Ring Fragmentation Ring fission influenced by the ether oxygen, potential for oxonium ion formation.Ring fission leading to acyclic iminium ions.Ring opening and fragmentation, often with loss of ethylene.
Key Differentiating Fragments Fragments indicating the presence of the oxygen heteroatom.Fragments characteristic of an all-carbon ring structure.Fragments resulting from the five-membered ring structure.

The key difference in the fragmentation of these molecules, following the initial loss of the Boc group, lies in the fragmentation of the heterocyclic ring. The presence of the oxygen atom in the morpholine ring provides an alternative site for charge localization and can direct the fragmentation pathway differently than in piperidine, which lacks this feature. For instance, the likelihood of forming fragments containing the C-O-C moiety is unique to morpholine.

The Influence of Fragmentation Techniques: CID, HCD, and ETD

The choice of fragmentation technique can significantly influence the observed product ion spectrum.

  • Collision-Induced Dissociation (CID): This is the most common technique and involves the collision of the precursor ion with an inert gas. For N-Boc morpholines, CID efficiently induces the characteristic losses from the Boc group and subsequent ring fragmentation.[3][4]

  • Higher-Energy Collisional Dissociation (HCD): HCD is a beam-type CID technique that can provide higher fragmentation efficiency and often reveals more detailed structural information, particularly in the low mass region.[3][4][5] For N-Boc morpholines, HCD may produce a richer spectrum of ring fragments compared to CID.

  • Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that is particularly useful for preserving post-translational modifications on peptides.[3][6] For small molecules like N-Boc morpholines, ETD would likely result in different fragmentation patterns compared to CID and HCD, potentially favoring cleavage of different bonds within the morpholine ring. However, CID and HCD are generally more informative for the structural elucidation of this class of compounds.

cluster_input Input cluster_methods Fragmentation Method cluster_output Primary Output Precursor [M+H]⁺ Ion CID CID Precursor->CID HCD HCD Precursor->HCD ETD ETD Precursor->ETD Fragments Product Ion Spectrum CID->Fragments HCD->Fragments ETD->Fragments

Caption: Choice of fragmentation method influences the resulting spectrum.

Experimental Protocols

Objective: To develop and compare LC-MS/MS methods for the analysis of N-Boc morpholine and N-Boc piperidine.

1. Sample Preparation:

  • Prepare 1 mg/mL stock solutions of N-Boc morpholine and N-Boc piperidine in methanol.

  • Prepare working solutions by diluting the stock solutions to 1 µg/mL with 50:50 methanol:water containing 0.1% formic acid.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • Scan Mode: Full scan MS from m/z 50-500 to determine the [M+H]+ precursor ions.

  • MS/MS Mode: Product ion scan of the [M+H]+ ions for N-Boc morpholine and N-Boc piperidine.

  • Collision Gas: Argon.

  • Collision Energy: Optimize by ramping the collision energy (e.g., 10-40 eV) to obtain a representative product ion spectrum.

start Sample Preparation lc LC Separation start->lc ms MS Detection (Full Scan) lc->ms msms MS/MS Analysis (Product Ion Scan) ms->msms data Data Analysis & Comparison msms->data

Caption: Workflow for LC-MS/MS analysis.

Conclusion

The mass spectrometric fragmentation of N-Boc morpholines is characterized by the predictable and dominant fragmentation of the N-Boc protecting group, followed by the fragmentation of the morpholine ring. By comparing its fragmentation pattern with those of other N-Boc protected saturated heterocycles, such as piperidine and pyrrolidine, a deeper understanding of the influence of the ring structure and the presence of a second heteroatom on the fragmentation process can be achieved. This knowledge is invaluable for the confident structural elucidation of novel morpholine-containing compounds in the fast-paced environment of drug discovery and development.

References

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  • Steenhuis, P., et al. (2019). ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome. Journal of Proteome Research, 18(6), 2565-2573.
  • Li, Y., et al. (2023). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Current Pharmaceutical Analysis, 19(6), 461-468.
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A Comparative Guide to Chiral Synthons: Evaluating Methyl N-Boc-3-methylmorpholine-3-carboxylate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and asymmetric synthesis, the choice of chiral building blocks is paramount to achieving desired stereochemical outcomes. These molecular scaffolds are fundamental in constructing enantiomerically pure molecules, where biological activity is often confined to a single stereoisomer. This guide provides an in-depth technical comparison of Methyl N-Boc-3-methylmorpholine-3-carboxylate with other established chiral synthons. We will delve into the synthetic utility, performance metrics, and experimental considerations to aid researchers in selecting the optimal tool for their synthetic campaigns.

The Critical Role of Chiral Morpholines in Medicinal Chemistry

The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its presence can enhance physicochemical properties such as solubility and metabolic stability. When chirality is introduced into the morpholine ring, it opens avenues for precise three-dimensional interactions with biological targets. Specifically, substitution at the C3 position creates a stereocenter that can significantly influence the pharmacological profile of a molecule. The antiemetic drug Aprepitant is a prime example where a chiral morpholine core is essential for its therapeutic effect.[3][4]

This compound is a chiral synthon designed to introduce this valuable 3-substituted morpholine motif. The N-Boc protecting group allows for controlled manipulation during synthesis, while the methyl ester provides a handle for further functionalization. The core of its utility lies in its potential to act as a chiral glycine or alanine equivalent, enabling the asymmetric synthesis of more complex α-amino acids and their derivatives.

Comparative Analysis of Chiral Synthons for Asymmetric Alkylation

A key application for chiral synthons is in diastereoselective alkylation reactions of enolates. To objectively assess the potential of this compound, we will compare it with well-established chiral auxiliaries under this context.

Established Chiral Auxiliaries: A Performance Benchmark

Several classes of chiral auxiliaries have become the gold standard in asymmetric alkylation, consistently delivering high levels of stereocontrol. These include Evans' oxazolidinones, Myers' pseudoephedrine amides, and Enders' SAMP/RAMP hydrazones.

Table 1: Performance of Established Chiral Auxiliaries in Asymmetric Alkylation

Chiral AuxiliarySubstrateElectrophileDiastereomeric Excess (de, %)
Evans' Oxazolidinone N-propionyl-(S)-4-benzyl-2-oxazolidinoneAllyl iodide>99
Myers' Pseudoephedrine Amide N-propionyl-(1R,2R)-pseudoephedrine amideBenzyl bromide>98
Enders' SAMP Hydrazone Propanal SAMP hydrazoneMethyl iodide>96
8-Phenylmenthol 8-phenylmenthyl propionateMethyl iodide98

Data presented in this table is a summary from a comparative guide on chiral auxiliaries and is intended for illustrative purposes.

The high diastereoselectivities achieved with these auxiliaries are attributed to the rigid, well-defined transition states they form, which effectively shield one face of the enolate from the incoming electrophile.[5][6][7][8]

This compound: A Potential Contender

While specific experimental data for the diastereoselective alkylation of the enolate derived from this compound is not extensively reported in publicly available literature, we can infer its potential based on its structural features. The rigid chair-like conformation of the morpholine ring, coupled with the steric bulk of the N-Boc group, is expected to create a biased environment for the approach of an electrophile.

The workflow for such an application would conceptually follow the established principles of chiral auxiliary-mediated synthesis.

Synthesis_from_Amino_Alcohols Amino_Alcohol Enantiopure N-Boc Amino Alcohol O_Allylation O-Allylation Amino_Alcohol->O_Allylation O_Allyl_Ethanolamine O-Allyl Ethanolamine Derivative O_Allylation->O_Allyl_Ethanolamine Pd_Catalysis Pd-catalyzed Carboamination O_Allyl_Ethanolamine->Pd_Catalysis Morpholine cis-3,5-Disubstituted Morpholine Pd_Catalysis->Morpholine Decision_Tree Start Need for Chiral 3-Substituted Morpholine? Direct_Incorporation Direct Incorporation of 3-Methylmorpholine-3-carboxylate Start->Direct_Incorporation Yes De_Novo_Synthesis De Novo Synthesis of Chiral Morpholine Ring Start->De_Novo_Synthesis No, need different substitution pattern Use_Target_Synthon Use Methyl N-Boc-3-methyl- morpholine-3-carboxylate Direct_Incorporation->Use_Target_Synthon Consider_Alternatives Consider Asymmetric Hydrogenation or Synthesis from Amino Alcohols De_Novo_Synthesis->Consider_Alternatives

Sources

The Morpholine Scaffold: A Privileged Structure in the Quest for Potent Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Significance of the Morpholine Ring

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful therapeutic agents. The morpholine ring, a six-membered saturated heterocycle containing both an ether and a secondary amine functional group, stands out as one such "privileged structure."[1] Its unique physicochemical properties, including improved aqueous solubility, metabolic stability, and the ability to form crucial hydrogen bonds, have made it a favored building block in the design of novel bioactive compounds.[2] This guide provides a comparative analysis of the diverse biological activities of morpholine-containing compounds, offering experimental data, detailed protocols, and mechanistic insights to aid researchers in the field of drug discovery and development. We will delve into the anticancer, antibacterial, antifungal, and antiviral properties of these versatile molecules, highlighting key structure-activity relationships (SAR) that govern their potency.

Anticancer Activity: Targeting the Engines of Malignancy

The fight against cancer has seen the emergence of numerous morpholine-containing compounds with significant cytotoxic and cytostatic activities. These molecules often exert their effects by targeting key signaling pathways that are dysregulated in cancer cells, such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[3][4][5]

Comparative Performance of Anticancer Morpholine Derivatives

The efficacy of morpholine-containing anticancer agents is typically evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate greater potency.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
AK-10 QuinazolineA549 (Lung)8.55 ± 0.67[6]
MCF-7 (Breast)3.15 ± 0.23[6]
SHSY-5Y (Neuroblastoma)3.36 ± 0.29[6]
Compound 8d Thiopyrano[4,3-d]pyrimidinePC-3 (Prostate)6.02[7]
HepG2 (Liver)8.91[7]
A549 (Lung)8.39[7]
MCF-7 (Breast)10.27[7]
Compound 2g Not SpecifiedSW480 (Colon)5.10 ± 2.12[8]
MCF-7 (Breast)19.60 ± 1.13[8]

Structure-Activity Relationship (SAR) Insights:

The anticancer activity of morpholine derivatives is highly dependent on the nature and position of substituents on both the morpholine ring and the associated molecular scaffold. For instance, in a series of thiopyrano[4,3-d]pyrimidine derivatives, compounds bearing electron-withdrawing groups (e.g., Cl, F, Br) on an attached phenyl ring exhibited greater cytotoxic activity than those with electron-donating groups (e.g., OCH₃, H).[7] This suggests that modulating the electronic properties of the molecule can significantly impact its interaction with the biological target.

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

A primary mechanism by which many morpholine-containing compounds exert their anticancer effects is through the inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[4] This pathway is a critical regulator of cell growth and is frequently hyperactivated in various cancers.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylation Proliferation Cell Proliferation & Growth mTORC1->Proliferation Morpholine_Drug Morpholine-Containing Inhibitor Morpholine_Drug->PI3K Inhibition Ergosterol_Biosynthesis_Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Sterol_Reductase Sterol Δ14-reductase Lanosterol->Sterol_Reductase Intermediate_Sterols Intermediate Sterols Ergosterol Ergosterol Intermediate_Sterols->Ergosterol Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Cell_Membrane Morpholine_Drug Antifungal Morpholine Morpholine_Drug->Sterol_Reductase Inhibition Sterol_Isomerase Sterol Δ7-Δ8-isomerase Morpholine_Drug->Sterol_Isomerase Inhibition Sterol_Reductase->Sterol_Isomerase Sterol_Isomerase->Intermediate_Sterols Viral_Enzyme_Inhibition Viral_Replication Viral Replication Cycle Viral_Enzyme Key Viral Enzyme (e.g., Protease, Reverse Transcriptase) Viral_Replication->Viral_Enzyme Viral_Maturation Viral Maturation & Progeny Production Viral_Enzyme->Viral_Maturation Morpholine_Drug Antiviral Morpholine Derivative Morpholine_Drug->Viral_Enzyme Inhibition

References

A Comparative Guide to the X-ray Crystallography of 3-Substituted Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The morpholine heterocycle is a cornerstone in medicinal chemistry, prized for its ability to enhance physicochemical properties like solubility and metabolic stability in drug candidates.[1][2] Substitution at the 3-position of the morpholine ring offers a critical vector for chemical exploration, profoundly influencing the molecule's three-dimensional shape and, consequently, its biological activity.[3] X-ray crystallography stands as the definitive method for elucidating the precise atomic arrangement of these derivatives, providing invaluable insights into structure-activity relationships (SAR).[4][5]

This guide offers a comparative analysis of the crystallographic features of 3-substituted morpholine derivatives. It moves beyond a simple recitation of data, explaining the causality behind experimental choices in crystallization and providing a framework for interpreting the resulting structural information.

Part 1: The Structural Impact of 3-Position Substitution

The conformational flexibility of the six-membered morpholine ring is primarily a chair-twist boat equilibrium.[5] The nature of the substituent at the C3 position is a key determinant of which conformation is preferred in the solid state. This preference is driven by the need to minimize steric strain.[3][6] For instance, bulky substituents may favor an equatorial position in the chair conformation to avoid unfavorable 1,3-diaxial interactions.

The resulting conformation dictates the spatial orientation of pharmacophoric features, directly impacting how the molecule interacts with its biological target.[7] Understanding these conformational preferences is therefore not merely an academic exercise but a critical component of rational drug design.

Part 2: A Comparative Guide to Crystallization Strategies

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step.[5] The choice of crystallization method is paramount and depends heavily on the physicochemical properties of the specific 3-substituted morpholine derivative, such as its solubility and stability. Below is a comparison of common techniques.

Crystallization TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Slow Evaporation A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, gradually increasing the concentration to the point of supersaturation and crystallization.Simple setup, requires minimal equipment.Limited control over evaporation rate; can lead to oils or amorphous solids for highly soluble compounds.Thermally stable, moderately soluble compounds.
Vapor Diffusion A drop containing the compound, precipitant, and buffer is allowed to equilibrate with a larger reservoir of precipitant. The slow diffusion of vapor concentrates the drop, inducing crystallization.High degree of control over equilibration rate; excellent for screening multiple conditions.Requires specialized plates (hanging/sitting drop); can be sensitive to vibrations.Small quantities of material; proteins and complex organic molecules.
Cooling A saturated solution at a higher temperature is slowly cooled, decreasing the solubility of the compound and causing it to crystallize.Good for compounds with a steep solubility curve with respect to temperature.Requires precise temperature control; risk of rapid precipitation leading to small or poorly formed crystals.Compounds with significant temperature-dependent solubility.

For many novel chiral morpholine derivatives, a combination of these techniques may be necessary.[8][9] The process is often iterative, requiring screening of various solvents, concentrations, and temperatures to identify optimal conditions.[10][11]

Experimental Protocol: General Workflow for Crystallization

The following protocol outlines a general workflow for the crystallization of a novel 3-substituted morpholine derivative.

G cluster_0 Preparation cluster_1 Crystallization Trials cluster_2 Analysis Synthesis Synthesis & Purification (>99% Purity) Solubility Solubility Screening (Various Solvents) Synthesis->Solubility SlowEvap Slow Evaporation Solubility->SlowEvap VaporDiff Vapor Diffusion Solubility->VaporDiff Cooling Slow Cooling Solubility->Cooling Harvest Crystal Harvesting & Mounting SlowEvap->Harvest VaporDiff->Harvest Cooling->Harvest XRD X-ray Diffraction Data Collection Harvest->XRD Solve Structure Solution & Refinement XRD->Solve

Caption: General workflow for X-ray crystallography.

Step-by-Step Methodology:

  • Synthesis and Purification: Synthesize the 3-substituted morpholine derivative using established methods.[12][13][14] Purify the compound to >99% purity, as impurities can inhibit crystallization. Confirm purity by NMR, HPLC, and melting point analysis.

  • Solubility Screening: Determine the solubility of the compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane) to identify suitable systems for crystallization.

  • Crystallization Setup (Slow Evaporation Example):

    • Prepare a nearly saturated solution of the compound in a chosen solvent in a small vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few small holes.

    • Place the vial in a vibration-free location at a constant temperature.

    • Monitor for crystal growth over several days to weeks.

  • Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size) have formed, carefully remove them from the mother liquor using a loop or fine needle.[5]

  • Data Collection and Structure Refinement: Mount the crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer. Process the data to solve and refine the crystal structure.

Part 3: Comparative Analysis of Crystallographic Data

The power of X-ray crystallography lies in the precise, quantitative data it provides. By comparing these data across a series of analogues, researchers can identify subtle structural changes that correlate with changes in biological activity.

Below is a comparative table of hypothetical crystallographic data for three distinct 3-substituted morpholine derivatives.

ParameterDerivative A (3-phenyl)Derivative B (3-methyl)Derivative C (3-hydroxymethyl)
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/cP2₁2₁2₁P2₁/n
a (Å) 6.0435.7736.375
b (Å) 8.08111.50311.138
c (Å) 11.17025.1619.655
**β (°) **97.489093.36
Ring Conformation ChairChairChair
Substituent Position EquatorialEquatorialAxial
Key H-Bonds C-H···πN-H···OO-H···O, N-H···O

Note: Data in this table are representative and synthesized from typical values found in the literature for illustrative purposes.[15][16][17]

Part 4: Intermolecular Interactions and Crystal Packing

Beyond the conformation of a single molecule, crystallography reveals how molecules pack together in the crystal lattice. This is governed by a network of intermolecular interactions, primarily hydrogen bonds, and van der Waals forces.[18][19]

For 3-substituted morpholines, the nitrogen atom of the ring can act as a hydrogen bond acceptor, while an N-H proton (if present) acts as a donor.[20] Substituents with hydrogen-bonding potential, such as hydroxyl or amino groups, introduce additional possibilities for forming robust networks that stabilize the crystal structure.[21] For example, a 3-hydroxymethyl substituent can lead to strong O-H···O hydrogen bonds, forming chains or sheets within the crystal lattice.

G cluster_0 Molecule A cluster_1 Molecule B N1 N-H O2 O N1->O2 N-H···O O1 O C3_A C3-CH₂OH C3_A->O1 O-H···O (ring) N2 N-H C3_B C3-CH₂OH

Sources

A Comparative Guide to N-Protecting Groups in Morpholine Synthesis: Strategic Selection for Optimal Outcomes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules, particularly in the realm of medicinal chemistry and drug development, the morpholine scaffold is a privileged structure due to its favorable physicochemical properties and common presence in bioactive compounds.[1][2] The nitrogen atom of the morpholine ring, being a secondary amine, readily participates in various chemical transformations.[3][4] Consequently, the judicious selection of a nitrogen-protecting group is a critical strategic decision that can significantly impact the efficiency, yield, and overall success of a synthetic route. This guide provides an in-depth comparative analysis of three commonly employed N-protecting groups in morpholine synthesis: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and Benzyl (Bn). We will delve into the experimental nuances of their installation and removal, present comparative data, and offer insights into the causality behind their selection for specific synthetic applications.

The Strategic Importance of N-Protection in Morpholine Synthesis

The secondary amine of the morpholine ring is nucleophilic and basic, necessitating protection to prevent unwanted side reactions during subsequent synthetic steps. The ideal protecting group should be introduced in high yield under mild conditions, remain stable throughout various transformations, and be selectively removed without affecting other functional groups in the molecule. The choice between Boc, Cbz, and Benzyl groups hinges on their unique lability and stability profiles, which form the basis of orthogonal protection strategies.

Comparative Overview of N-Protecting Groups for Morpholine

Featuretert-Butoxycarbonyl (Boc)Carboxybenzyl (Cbz)Benzyl (Bn)
Structure (CH₃)₃C-O-(C=O)-C₆H₅CH₂-O-(C=O)-C₆H₅CH₂-
Lability Acid-LabileHydrogenolysisHydrogenolysis
Typical Protection Reagent Di-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (Cbz-Cl)Benzyl bromide (BnBr) or Benzyl chloride (BnCl)
Typical Deprotection Conditions Trifluoroacetic acid (TFA) in CH₂Cl₂; HCl in dioxaneH₂, Pd/C; Transfer HydrogenationH₂, Pd/C; Transfer Hydrogenation
Stability Stable to base and hydrogenolysisStable to mild acid and baseStable to a wide range of non-reducing conditions
Key Advantages - Mild deprotection conditions- Orthogonal to Cbz and Bn- Often results in crystalline products- Stable to acidic and basic conditions- Orthogonal to Boc- High stability- Can be introduced under basic conditions
Potential Limitations - Cleaved by strong acids- Can be sterically hindering- Susceptible to catalytic reduction- Catalyst poisoning can be an issue- Susceptible to catalytic reduction- Deprotection can be slow

In-Depth Analysis and Experimental Data

tert-Butoxycarbonyl (Boc) Group: The Acid-Labile Workhorse

The Boc group is one of the most widely used protecting groups for amines due to its ease of introduction and mild, acid-mediated removal.

Protection of Morpholine: The protection of morpholine with Boc anhydride is a straightforward and high-yielding reaction.

  • Experimental Protocol: N-Boc Protection of Morpholine

    • To a solution of morpholine (1.0 eq) in a suitable solvent (e.g., dichloromethane, THF, or a biphasic system with water), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

    • Add a base such as triethylamine (1.2 eq) or sodium bicarbonate.

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

    • Dry the organic layer, concentrate under reduced pressure, and purify by chromatography if necessary.

  • Yield: Typically, yields for the N-Boc protection of morpholine are high, often exceeding 90%.

Deprotection of N-Boc-Morpholine: The removal of the Boc group is efficiently achieved using strong acids.

  • Experimental Protocol: TFA-Mediated Deprotection of N-Boc-Morpholine

    • Dissolve the N-Boc-morpholine (1.0 eq) in dichloromethane.

    • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.[5][6][7]

    • Monitor the reaction for the disappearance of the starting material.

    • Upon completion, remove the solvent and excess TFA under reduced pressure.

    • The resulting morpholinium salt can be used directly or neutralized with a base to obtain the free amine.

  • Yield: Deprotection yields are generally quantitative. For instance, the TFA-mediated deprotection of N-Boc-1,4-oxazepane, a related heterocycle, proceeds in excellent yield. While specific data for N-Boc-morpholine deprotection yields are often assumed to be quantitative in literature, a study on the deprotection of various N-Boc amines using TFA in a microwave instrument reported rapid and complete conversion.[5]

Causality and Strategic Choice: The Boc group is the protecting group of choice when subsequent reaction steps involve basic or nucleophilic reagents, or catalytic hydrogenation. Its orthogonality to Cbz and Bn groups makes it invaluable in complex multi-step syntheses. For example, in the synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids, the N-benzyl group was exchanged for an N-Boc group, which proved beneficial for the yields of subsequent reactions and simplified the final deprotection step.

Challenges and Side Reactions: The primary limitation of the Boc group is its lability to acid. Care must be taken to avoid premature deprotection if acidic conditions are employed elsewhere in the synthetic sequence.

Carboxybenzyl (Cbz) Group: Stability and Hydrogenolytic Cleavage

The Cbz group offers excellent stability towards both acidic and basic conditions, making it a robust protecting group for amines.

Protection of Morpholine: The Cbz group is typically introduced using benzyl chloroformate under basic conditions.

  • Experimental Protocol: N-Cbz Protection of Morpholine

    • Dissolve morpholine (1.0 eq) in a suitable solvent (e.g., dichloromethane, THF, or water).

    • Add a base such as sodium carbonate or triethylamine.

    • Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC.

    • Perform an aqueous workup, extract the product, dry, and concentrate. Purify as needed.

  • Yield: High yields are typically obtained for the N-Cbz protection of amines.

Deprotection of N-Cbz-Morpholine: The Cbz group is most commonly removed by catalytic hydrogenolysis.

  • Experimental Protocol: Hydrogenolysis of N-Cbz-Morpholine

    • Dissolve the N-Cbz-morpholine in a suitable solvent such as methanol, ethanol, or ethyl acetate.

    • Add a palladium catalyst, typically 10% Pd/C (5-10 mol%).

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.

    • Monitor the reaction until completion.

    • Filter the reaction mixture through Celite to remove the catalyst.

    • Concentrate the filtrate to obtain the deprotected morpholine.

  • Yield: Hydrogenolysis of N-Cbz protected amines generally proceeds in high to quantitative yields. A study on the hydrogenative deprotection of N-Cbz groups found that the reaction is efficiently facilitated by a mixed catalyst of palladium and niobic acid-on-carbon.[8][9]

Causality and Strategic Choice: The Cbz group is ideal when the synthetic route involves strong acidic or basic conditions that would cleave a Boc group. Its removal by hydrogenolysis provides an orthogonal deprotection strategy.

Challenges and Side Reactions: The primary limitation of the Cbz group is its incompatibility with functional groups that are also susceptible to reduction, such as alkenes, alkynes, and some nitro groups. Catalyst poisoning can also be an issue, potentially slowing down or inhibiting the deprotection reaction. In some cases, side reactions during hydrogenolysis can occur.[10]

Benzyl (Bn) Group: Robust Protection with Reductive Removal

The N-benzyl group is a very stable protecting group that is introduced via alkylation and removed by hydrogenolysis.

Protection of Morpholine: Benzylation of the morpholine nitrogen is achieved with a benzyl halide in the presence of a base.

  • Experimental Protocol: N-Benzylation of Morpholine

    • Dissolve morpholine (1.0 eq) in a suitable solvent like acetonitrile or DMF.

    • Add a base such as potassium carbonate or triethylamine.

    • Add benzyl bromide (BnBr) or benzyl chloride (BnCl) (1.1 eq).

    • Heat the reaction mixture (e.g., to reflux) and stir for several hours.[11]

    • Monitor the reaction by TLC.

    • After cooling, perform an aqueous workup and extract the product.

    • Dry, concentrate, and purify the N-benzylmorpholine.

  • Yield: N-benzylation reactions typically provide good to excellent yields. For example, the reaction of morpholine with benzyl chloride in the presence of potassium carbonate can yield N-benzylmorpholine in high yield.[11] A three-component synthesis of substituted morpholines can also lead to N-benzylated products in good yield.[12]

Deprotection of N-Benzyl-Morpholine: Similar to the Cbz group, the benzyl group is removed by catalytic hydrogenolysis.

  • Experimental Protocol: Hydrogenolysis of N-Benzyl-Morpholine

    • The procedure is analogous to the deprotection of N-Cbz-morpholine.

    • Dissolve the N-benzyl-morpholine in a suitable solvent.

    • Add a palladium catalyst (e.g., 10% Pd/C).

    • Stir under a hydrogen atmosphere until the reaction is complete.

    • Filter and concentrate to obtain the deprotected morpholine.

  • Yield: The hydrogenolytic debenzylation is generally efficient, with high yields. A study reported the facile hydrogenative deprotection of N-benzyl groups using a mixed catalyst system.[8][9]

Causality and Strategic Choice: The N-benzyl group is chosen for its high stability under a wide range of reaction conditions, including strongly acidic and basic media, as well as many organometallic reactions. It serves as a robust protecting group when other less stable groups are not suitable.

Challenges and Side Reactions: The main drawback of the benzyl group is the requirement for catalytic hydrogenation for its removal, which is incompatible with reducible functional groups. The deprotection can sometimes be sluggish, and catalyst poisoning can occur. In some instances, chemoselective N-benzyl deprotection in the presence of other sensitive groups can be challenging.[13]

Visualizing the Orthogonal Deprotection Strategies

The following diagram illustrates the orthogonal nature of the Boc, Cbz, and Bn protecting groups, a cornerstone of modern synthetic strategy.

G cluster_Boc Boc-Protected Morpholine cluster_Cbz Cbz-Protected Morpholine cluster_Bn Bn-Protected Morpholine cluster_Deprotected Deprotected Morpholine Boc_Protected N-Boc-Morpholine Cbz_Protected N-Cbz-Morpholine Boc_Protected->Cbz_Protected Stable to Hydrogenolysis Bn_Protected N-Bn-Morpholine Boc_Protected->Bn_Protected Stable to Hydrogenolysis Deprotected Morpholine Boc_Protected->Deprotected   Acid (TFA, HCl)    Cbz_Protected->Boc_Protected Stable to Acid Cbz_Protected->Deprotected   H₂, Pd/C    Bn_Protected->Boc_Protected Stable to Acid Bn_Protected->Deprotected   H₂, Pd/C   

Sources

A Senior Application Scientist's Guide to the Validation of Synthetic Routes for Enantiomerically Pure Morpholines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the morpholine scaffold is a cornerstone of modern pharmacophores. Its favorable physicochemical properties often enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] However, the true therapeutic potential is frequently unlocked only with specific stereoisomers. This guide provides an in-depth, comparative analysis of the leading synthetic strategies to obtain these crucial enantiomerically pure morpholine derivatives. We will move beyond mere protocols to dissect the underlying logic of each approach, offering field-proven insights to guide your synthetic choices.

Strategic Approaches to Chiral Morpholine Synthesis

The asymmetric synthesis of morpholines can be broadly categorized by when the key stereocenter is established: before, during, or after the cyclization event.[2][3] This guide will compare four principal strategies that exemplify these approaches:

  • Catalytic Asymmetric Hydrogenation: Forming the stereocenter after cyclization.

  • Tandem Catalytic Hydroamination and Asymmetric Transfer Hydrogenation: Establishing chirality during the cyclization cascade.

  • Chiral Pool Synthesis: Building the morpholine ring from pre-existing, enantiopure starting materials.

  • Organocatalytic Approaches: Employing small organic molecules to induce enantioselectivity, often in the cyclization step.

Catalytic Asymmetric Hydrogenation of Dehydromorpholines

This "after cyclization" strategy has emerged as a highly efficient and atom-economical method for producing 2-substituted chiral morpholines.[2][3] The core principle involves the creation of a prochiral dehydromorpholine precursor, which is then subjected to hydrogenation using a chiral catalyst to induce facial selectivity in the reduction of the double bond.

Causality and Mechanistic Insight

The success of this method hinges on the design of the chiral catalyst. A bisphosphine-rhodium complex, specifically one with a large bite angle like the SKP-Rh complex, has proven exceptionally effective.[2][4] This large bite angle creates a well-defined and rigid chiral pocket around the metal center. When the dehydromorpholine substrate coordinates to the rhodium, the steric environment dictated by the chiral ligand forces the hydrogen to add to one face of the double bond preferentially, leading to high enantioselectivity.

Experimental Workflow: Asymmetric Hydrogenation

G cluster_0 Workflow: Asymmetric Hydrogenation A 1. Synthesis of Dehydromorpholine Precursor B 2. Asymmetric Hydrogenation (e.g., SKP-Rh catalyst, H2 gas) A->B Prochiral Substrate C 3. Deprotection (if needed) (e.g., Pd/C, H2 for Cbz group) B->C High ee Product D Enantiomerically Pure 2-Substituted Morpholine C->D Final Product

Caption: Workflow for Asymmetric Hydrogenation of Dehydromorpholines.

Detailed Protocol
  • Dehydromorpholine Synthesis: Synthesize the 2-substituted dehydromorpholine precursor through established methods, often involving condensation and subsequent elimination reactions.

  • Hydrogenation Reaction: In a suitable pressure vessel, dissolve the dehydromorpholine substrate (1.0 equiv) and the chiral rhodium catalyst (e.g., SKP-Rh, 0.2-1 mol%) in a degassed solvent like dichloromethane (DCM).

  • Pressurization and Reaction: Purge the vessel with hydrogen gas and then pressurize to the desired pressure (e.g., 30-50 atm). Stir the reaction at a controlled temperature (e.g., 30-50 °C) for 12-24 hours.[3]

  • Work-up and Purification: After carefully venting the hydrogen, concentrate the reaction mixture. Purify the product via flash column chromatography to obtain the enantiomerically enriched morpholine.

  • Deprotection (Optional): If a protecting group like carbobenzyloxy (Cbz) is used on the nitrogen, it can be readily removed by catalytic hydrogenation (e.g., using Pd/C and H₂), often yielding the free amine in high yield.[2]

Performance Metrics
MetricPerformanceCitation
Enantiomeric Excess (ee) Excellent (up to 99%)[2][3][4]
Yield Quantitative[2][3]
Substrate Scope Good for 2-substituted morpholines[2]
Scalability Demonstrated on gram scale[3]
Key Advantage High efficiency and atom economy[2]

Tandem Hydroamination and Asymmetric Transfer Hydrogenation

This elegant, one-pot approach is particularly effective for the synthesis of 3-substituted morpholines.[5][6] It involves an initial intramolecular hydroamination of an aminoalkyne, catalyzed by a titanium complex, to form a cyclic imine in situ. This imine is then immediately reduced in an asymmetric fashion by a ruthenium catalyst.

Causality and Mechanistic Insight

The key to the high enantioselectivity in the second step is the Noyori-Ikariya catalyst, such as RuCl.[5] Mechanistic studies have revealed that hydrogen-bonding interactions between the oxygen atom of the morpholine precursor and the N-H group of the chiral Ts-DPEN ligand on the ruthenium catalyst are crucial.[6][7] This interaction orients the cyclic imine in a specific conformation within the catalyst's chiral environment, ensuring the hydride is delivered to one specific face of the C=N bond.

Experimental Workflow: Tandem Catalysis

G cluster_1 Workflow: Tandem Hydroamination/ATH A Aminoalkyne Substrate B Step 1: Ti-catalyzed Intramolecular Hydroamination A->B C Cyclic Imine Intermediate (In Situ) B->C Atom-economical cyclization D Step 2: Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH) C->D E Enantiomerically Pure 3-Substituted Morpholine D->E High ee reduction

Caption: One-pot tandem workflow for 3-substituted morpholines.

Detailed Protocol
  • Reaction Setup: In a glovebox, add the aminoalkyne substrate (1.0 equiv) and the titanium hydroamination precatalyst (e.g., a bis(amidate)bis(amido)Ti complex, ~5 mol%) to a reaction vessel containing a suitable solvent like toluene.[5]

  • Hydroamination: Heat the reaction mixture (e.g., to 110 °C) and monitor for the complete consumption of the starting material, which indicates the formation of the cyclic imine.

  • Asymmetric Transfer Hydrogenation: Cool the reaction mixture. Add the ruthenium ATH catalyst (e.g., RuCl, ~2 mol%) and a hydrogen source, typically a formic acid/triethylamine (HCOOH/NEt₃) mixture.[5][6]

  • Reaction and Work-up: Stir the reaction at room temperature until the imine is fully reduced. Perform an acid-base extraction to isolate the morpholine product.[5] Further purification by column chromatography may not be necessary.

Performance Metrics
MetricPerformanceCitation
Enantiomeric Excess (ee) Excellent (>95% in most cases)[5][6]
Yield Good[5]
Substrate Scope Wide, tolerates various functional groups[5][7]
Scalability Amenable to gram-scale synthesis[5]
Key Advantage One-pot, tandem reaction efficiency[5][6]

Chiral Pool Synthesis

This classical and reliable strategy leverages the vast commercial availability of enantiomerically pure starting materials, such as amino acids and amino alcohols, to construct the morpholine ring with pre-defined stereocenters.[8][9] The key is to devise a synthetic sequence where the initial chirality is transferred effectively to the final product.

Causality and Mechanistic Insight

The predictability of this approach is its greatest strength. Since the stereocenters are already set in the starting material, the primary challenge lies in the ring-forming reaction. One powerful method is a Palladium-catalyzed intramolecular carboamination.[10] The mechanism involves oxidative addition of an aryl or alkenyl bromide to a Pd(0) catalyst, followed by N-palladation and subsequent syn-aminopalladation of an olefin tethered to the nitrogen. The stereochemistry of the starting amino alcohol directly dictates the final cis stereochemistry of the 3,5-disubstituted morpholine product.[10]

Experimental Workflow: Chiral Pool (Pd-Catalyzed Carboamination Example)

G cluster_2 Workflow: Chiral Pool Synthesis A Enantiopure Amino Alcohol (from Chiral Pool) B 1. N-Protection & O-Allylation A->B C O-Allyl Ethanolamine Intermediate B->C Stereocenter preserved D 2. Pd-catalyzed Intramolecular Carboamination C->D E Enantiopure Substituted Morpholine D->E Key C-N & C-C bond formation

Caption: Chiral pool synthesis via Pd-catalyzed carboamination.

Detailed Protocol (cis-3,5-Disubstituted Morpholine Example)
  • Precursor Synthesis: Starting from a commercially available enantiopure amino alcohol, protect the nitrogen (e.g., with a Boc group) and then perform an O-allylation to install the tethered alkene.[10]

  • Cyclization Reaction: In a sealed tube, combine the O-allyl ethanolamine derivative (1.0 equiv), an aryl or alkenyl bromide (2.0 equiv), a base such as sodium tert-butoxide (NaOtBu, 2.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a phosphine ligand (e.g., P(2-furyl)₃, 8 mol%) in toluene.[10]

  • Heating and Work-up: Heat the reaction mixture at high temperature (e.g., 105 °C) until completion. Cool the reaction, filter, and concentrate.

  • Purification: Purify the resulting morpholine derivative by flash column chromatography. The products are typically formed with high diastereoselectivity (>20:1 dr).[10]

Performance Metrics
MetricPerformanceCitation
Stereocontrol Excellent (predictable from starting material)[8][10]
Yield Moderate to good[10]
Substrate Scope Modular; depends on available amino alcohols and halides[10]
Scalability Generally good, but can be limited by cost of starting materials[11]
Key Advantage High stereochemical fidelity; reliable[1]

Organocatalytic Approaches

In recent years, organocatalysis has emerged as a powerful platform for asymmetric synthesis, avoiding potentially toxic or expensive metal catalysts.[12][13] For morpholine synthesis, this strategy often involves using a chiral small molecule (e.g., a quinine-derived squaramide or a prolinol derivative) to catalyze an enantioselective cyclization reaction.

Causality and Mechanistic Insight

Organocatalysis operates through various activation modes. For instance, in an enantioselective chlorocycloetherification to form 2,2-disubstituted morpholines, a cinchona alkaloid-derived catalyst can activate a chlorinating agent (like NCS).[14] Simultaneously, the catalyst's basic nitrogen can interact with the hydroxyl group of the alkenol substrate. This dual activation brings the reactants into a specific, chiral orientation, leading to a highly enantioselective intramolecular cyclization. Similarly, in a double aza-Michael addition, a chiral catalyst can activate the substrate through hydrogen bonding, controlling the facial approach of the nucleophile.[13]

Experimental Workflow: Organocatalytic Desymmetric Cascade

G cluster_3 Workflow: Organocatalytic Cascade A Achiral Dienone Substrate + Amine C Desymmetric Double Aza-Michael Addition A->C B Chiral Organocatalyst (e.g., Quinine Squaramide) B->C Catalytic Cycle (Non-covalent interactions) D Enantiopure Fused Morpholine C->D Excellent ee & dr

Caption: Organocatalytic route to fused morpholine systems.

Detailed Protocol (General Organocatalytic Halocyclization)
  • Reaction Setup: To a solution of the unsaturated amino alcohol substrate (1.0 equiv) in a non-polar solvent (e.g., toluene) at low temperature (e.g., -20 °C), add the chiral organocatalyst (e.g., a cinchona alkaloid derivative, 10 mol%).[14]

  • Addition of Reagent: Add the electrophilic halogen source (e.g., N-chlorosuccinimide, NCS) portion-wise.

  • Reaction Monitoring: Stir the reaction at low temperature and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction (e.g., with saturated aqueous Na₂S₂O₃). Extract the product with an organic solvent, dry, and concentrate. Purify by flash column chromatography.

Performance Metrics
MetricPerformanceCitation
Enantiomeric Excess (ee) Good to Excellent (up to 99%)[13][14]
Yield Good to Excellent (up to 99%)[13]
Substrate Scope Varies significantly with the specific reaction[12][13][14]
Conditions Typically mild, metal-free[14]
Key Advantage Avoids heavy metals; accesses unique structures[12][13]

Comparative Summary and Outlook

Synthetic StrategyPosition SubstitutedKey AdvantagePrimary LimitationTypical YieldTypical ee
Asymmetric Hydrogenation C-2High efficiency, atom economyRequires prochiral alkene precursor>95%[2]>98%[2][4]
Tandem Hydroamination/ATH C-3One-pot operational simplicityRequires alkyne precursorGood[5]>95%[5][6]
Chiral Pool Synthesis Various (e.g., C-3, C-5)Absolute stereochemical certaintyLimited by availability of starting materialsModerate-Good[10]>99% (from pure source)
Organocatalysis Various (e.g., C-2, fused)Metal-free, mild conditionsSubstrate scope can be narrowGood-Excellent[13]>95%[13][14]

Choosing the optimal synthetic route is a multifactorial decision. For 2-substituted morpholines where a dehydromorpholine is accessible, asymmetric hydrogenation offers a robust and scalable solution with near-perfect enantioselectivity. For 3-substituted analogues, the tandem hydroamination/ATH protocol is a highly elegant and efficient one-pot strategy. When absolute stereochemical fidelity is paramount and a suitable chiral precursor is available, chiral pool synthesis remains a trusted and predictable option. Finally, organocatalysis provides a powerful, metal-free alternative that is continually expanding the toolbox for accessing novel and complex chiral morpholine scaffolds under mild conditions.

This guide serves as a starting point for validation. The protocols described are self-validating systems, grounded in mechanistic understanding and supported by peer-reviewed data. By understanding the causality behind each method, researchers can make informed decisions, troubleshoot effectively, and ultimately accelerate the journey from a synthetic concept to a valuable chemical entity.

References

  • Li, M., Zhang, J., Zhang, Y., Zhang, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14493–14498. Available from: [Link]

  • Li, M., Zhang, J., Zhang, Y., Zhang, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. Available from: [Link]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696–8709. Available from: [Link]

  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. RSC Publishing. Available from: [Link]

  • Wolfe, J. P., & Nakhla, J. S. (2009). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 8(20), 4593–4596. Available from: [Link]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Organic Chemistry Portal. Available from: [Link]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry. Available from: [Link]

  • Various Authors. (2016-2024). Morpholine synthesis. Organic Chemistry Portal. Available from: [Link]

  • France, S., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Angewandte Chemie International Edition, 51(20), 4977-4980. Available from: [Link]

  • Various Authors. (2021). Catalytic synthesis of C3-substituted morpholines/morpholin-2-ones. ResearchGate. Available from: [Link]

  • Fettes, A., et al. (2013). Synthesis of enantiomerically pure [14 C]-labelled morpholine derivatives for a class of trace amine-associate receptor 1 agonists. Journal of Labelled Compounds and Radiopharmaceuticals, 56(6), 289-294. Available from: [Link]

  • Jana, A., & Ghorai, P. (2024). Organocatalytic Desymmetric Double Aza-Michael Addition Cascade: Enantioselective Synthesis of Fused Morpholines. Organic Letters, 26(26), 5483–5488. Available from: [Link]

  • Fults, A. C., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. The Journal of Organic Chemistry. Available from: [Link]

  • Richardson, P. (2022). Synthesis of Versatile Enantiopure Morpholine Fragments from Chiral-Pool Starting Materials. ResearchGate. Available from: [Link]

  • Nurnabi, M., & Ismail, M. (2008). Synthesis of Biologically Important Chiral Morpholine Derivatives. Bangladesh Journal of Scientific and Industrial Research, 42(4), 435-442. Available from: [Link]

  • Fults, A. (2025). Expanding complex morpholines using systematic chemical diversity. ACS Fall 2025. Available from: [Link]

  • Various Authors. (2012). Practical Synthesis of Chiral 2-Morpholine. Organic Process Research & Development, 16(1), 116-123. Available from: [Link]

  • Nurnabi, M., & Ismail, M. (1970). Synthesis of Biologically Important Chiral Morpholine Derivatives. Bangladesh Journal of Scientific and Industrial Research, 42. Available from: [Link]

  • Theodorakis, E. A., & erhältlich, Z. (2016). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. The Journal of organic chemistry, 81(18), 8043–8055. Available from: [Link]

  • Various Authors. (2020). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ResearchGate. Available from: [Link]

  • Wang, Y., et al. (2021). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, 8(1), 79-84. Available from: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl N-Boc-3-methylmorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical and chemical industries, our responsibility extends beyond synthesis and discovery to include the safe and compliant management of all chemical substances. This guide provides a detailed protocol for the proper disposal of Methyl N-Boc-3-methylmorpholine-3-carboxylate (CAS: 1447240-83-6), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established safety principles and regulatory awareness, reflecting a commitment to best practices in laboratory operations.

Chemical Profile and Hazard Identification

Before any handling or disposal can occur, a thorough understanding of the compound's properties and potential hazards is essential. While specific toxicological data for this compound is limited, its structural class—N-Boc protected morpholine derivatives—provides a strong basis for risk assessment.

Chemical Identity
PropertyValueSource
Chemical Name This compound[1][2]
CAS Number 1447240-83-6[1][2]
Molecular Formula C₁₂H₂₁NO₅[1]
Molecular Weight 259.30 g/mol [1][2]
Physical Form Solid[1][3]
Inferred Hazard Assessment

Based on data from structurally similar morpholine compounds, a cautious approach is warranted. The primary hazards are associated with irritation and potential harm upon ingestion or contact.

  • GHS07 (Harmful/Irritant): This symbol is frequently associated with related morpholine derivatives.[4]

  • Hazard Statements:

    • H302: Harmful if swallowed. [4][5]

    • H315: Causes skin irritation. [5][6]

    • H319: Causes serious eye irritation. [5][6]

    • H335: May cause respiratory irritation. [5][6]

  • Causality: The morpholine ring and its derivatives can act as irritants to mucous membranes and skin. The Boc-protecting group is generally stable but can be cleaved under acidic conditions, which could alter reactivity and hazard profile. Therefore, all handling and disposal steps must be designed to prevent direct contact and inhalation.

Pre-Disposal Operations: Safe Handling & Spill Management

Proper disposal begins with proper handling. Adherence to these protocols minimizes exposure and prevents accidental releases.

Required Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical.

  • Eye Protection: Wear chemical safety goggles or a face shield that conforms to OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[7]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or holes before each use. Contaminated gloves should be removed and disposed of as hazardous waste.

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.[7]

  • Respiratory Protection: All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or aerosols.[6][7]

Emergency Spill Protocol

In the event of a spill, immediate and correct action is crucial.

  • Evacuate & Secure: Alert personnel in the immediate area and restrict access. Ensure ventilation is maximized (if safe to do so).

  • Don PPE: Before approaching the spill, don the full PPE described above.

  • Containment: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for hazardous waste.[7] Avoid generating dust. Use a dry clean-up procedure.[6]

  • Absorption: If the material is in solution, cover the spill with a non-reactive absorbent material such as vermiculite, sand, or commercial sorbent pads.[8]

  • Collection: Once absorbed, scoop the material into a designated, sealable hazardous waste container.

  • Decontamination: Clean the spill area with soap and water, collecting the cleaning materials and rinsate for disposal as hazardous waste.

  • Reporting: Report the incident to your institution's Environmental Health & Safety (EHS) department.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted as a regulated process. This substance should never be disposed of down the drain or in regular trash. The following workflow provides a systematic approach to ensure compliance and safety.

Step 1: Waste Characterization

Identify the nature of the waste stream.

  • Unused or Expired Product: The pure, solid chemical.

  • Contaminated Labware: Glassware, spatulas, or weigh boats with residual contamination.

  • Process Waste: Solutions or mixtures from a reaction containing the compound.

  • Spill Cleanup Debris: Absorbent materials and contaminated PPE.

Step 2: Segregation and Containerization

Proper segregation is fundamental to safe waste management.

  • Isolate the Waste: Keep this waste stream separate from all other chemical waste unless explicitly permitted by your EHS office. Mixing with incompatible materials, such as strong oxidizing agents or acids, could result in a dangerous reaction.[8][9]

  • Select an Appropriate Container: Use a robust, sealable container clearly labeled as "Hazardous Waste."

  • Labeling: The label must, at a minimum, include:

    • The full chemical name: "this compound"

    • The CAS Number: "1447240-83-6"

    • Associated Hazards: "Irritant, Harmful if Swallowed"

    • The accumulation start date.

Step 3: Disposal Pathway
  • Regulatory Framework: In the United States, chemical waste disposal is governed by the Resource Conservation and Recovery Act (RCRA) as enforced by the EPA.[10][11] While this specific compound is not a listed hazardous waste, it would likely be classified as a characteristic hazardous waste due to its irritant properties. All disposal must be carried out through your institution's EHS program and a licensed hazardous waste disposal contractor.[9]

  • On-Site Collection: Store the sealed and labeled waste container in a designated satellite accumulation area.

  • Final Disposal: Arrange for pickup by your institution's EHS department or their designated hazardous waste vendor. The vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final disposition, likely via incineration.

Step 4: Decontamination of Reusable Equipment
  • Initial Rinse: Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., acetone, ethanol) in a fume hood.

  • Collect Rinsate: This initial solvent rinse must be collected and disposed of as hazardous waste along with the primary waste stream.

  • Standard Washing: After the initial decontamination rinse, the glassware can be washed using standard laboratory procedures.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste containing this compound.

G Disposal Workflow: this compound cluster_0 Generation & Assessment cluster_1 Segregation & Containment cluster_2 Storage & Final Disposal A Waste Generation (Pure solid, solution, or contaminated item) B Characterize Waste: Is it pure compound, a mixture, or contaminated debris? A->B C Segregate from other waste streams B->C All Waste Types D Select appropriate, sealable container C->D E Label Container as 'Hazardous Waste' - Full Chemical Name - CAS Number - Hazard Information D->E F Store in designated Satellite Accumulation Area E->F G Arrange for pickup via Institutional EHS Office F->G H Final Disposal by Licensed Hazardous Waste Contractor (e.g., Incineration) G->H

Caption: Decision workflow for the safe disposal of this compound.

References

  • (S)-Methyl morpholine-3-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

  • 4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]

  • HAZARDOUS WASTE STATUS OF E-CIGARETTES UNDER RCRA. U.S. Environmental Protection Agency. [Link]

  • This compound, Package: 250mg. Laibo Chem. [Link]

  • This compound, Package: 1g. Laibo Chem. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

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Personal protective equipment for handling Methyl N-Boc-3-methylmorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide: Methyl N-Boc-3-methylmorpholine-3-carboxylate

This document provides a comprehensive guide to the safe handling, use, and disposal of this compound (CAS No. 1447240-83-6). As drug development professionals, our commitment to safety is paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity in your laboratory.

Hazard Identification and Risk Assessment

While a specific, peer-reviewed Safety Data Sheet (SDS) for this compound is not widely available, a robust risk assessment can be constructed by analyzing its structural components: the N-Boc protected amine, the morpholine core, and the methyl ester.

  • Morpholine Core: The parent morpholine and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[1][2] They are often flammable and require careful handling to avoid ignition sources.[3][4]

  • Carboxylic Acid/Ester Functionality: Similar compounds, such as (R)-4-Boc-morpholine-3-carboxylic acid, are classified as skin, eye, and respiratory system irritants.[5]

  • N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is generally stable but is designed to be removed under acidic conditions (e.g., with trifluoroacetic acid or HCl).[6][7] This reactivity profile is a key consideration in avoiding inadvertent deprotection and in selecting appropriate disposal methods.

Given this composite profile, this compound, a solid compound[8], should be handled as, at minimum, a skin, eye, and respiratory irritant with the potential for more severe corrosive effects upon prolonged contact. All handling should be performed with the goal of minimizing exposure.

Personal Protective Equipment (PPE): A Multi-Barrier System

A comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE for handling this compound. The rationale is to create a multi-layered barrier that protects you from the primary exposure routes: dermal contact, ocular exposure, and inhalation.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Chemical Safety Goggles with Side Shields or a Full-Face ShieldEssential to protect eyes from splashes and potential dust particles. [9] Must be compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[5] A face shield is recommended over goggles when handling larger quantities or when there is a significant risk of splashing.
Skin Protection Nitrile or Neoprene GlovesPrimary barrier against dermal exposure. Nitrile gloves offer good resistance to a broad range of chemicals, including esters and alcohols, and are a suitable choice for incidental contact.[10][11] Always inspect gloves for tears or pinholes before use and practice proper removal techniques to avoid self-contamination.[12] For prolonged handling or spill cleanup, consider double-gloving or using thicker, chemical-resistant gloves.[10]
Chemical-Resistant Lab CoatProtects skin and personal clothing from contamination. A disposable, polyethylene-coated polypropylene gown or a professional lab coat is required.[9] Cloth lab coats can absorb chemicals and are not recommended as the primary barrier.[9] Ensure the coat is fully buttoned.[13]
Full-Length Pants and Closed-Toe ShoesRequired to protect the lower body and feet from potential spills. This is a standard and non-negotiable laboratory practice.[9][13]
Respiratory Protection Not typically required under normal use with adequate ventilation.Engineering controls are the primary defense against inhalation. All handling of the solid compound that may generate dust, or any work with its solutions, must be conducted within a certified chemical fume hood.[2][14] If a fume hood is unavailable or if significant aerosolization is anticipated, a risk assessment must be performed to determine if a NIOSH-approved respirator is necessary.[5][13]

Operational Protocol: From Vial to Waste

Adherence to a systematic workflow is crucial for safety and experimental reproducibility. The following protocol outlines the key steps for handling this compound.

Preparation and Weighing
  • Designate a Workspace: All handling of this compound must occur in a designated area within a certified chemical fume hood.[14]

  • Assemble PPE: Before handling the primary container, don all required PPE in the correct sequence as illustrated in the workflow diagram below.

  • Prepare Equipment: Place a weigh boat, spatula, and any necessary glassware inside the fume hood. Ensure an analytical balance is nearby, and its surfaces are clean.

  • Weigh the Compound: Carefully transfer the solid compound from its container to the weigh boat. Avoid creating dust. If any static is present, use an anti-static gun. Close the primary container immediately after dispensing.

  • Dissolution: If preparing a solution, add the solvent to the flask containing the weighed solid inside the fume hood.

Post-Handling Decontamination
  • Clean Equipment: Decontaminate the spatula and any non-disposable equipment with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.

  • Clean Workspace: Wipe down the surface of the fume hood and the analytical balance with a suitable cleaning agent.

  • Doff PPE: Remove PPE in the reverse order of donning to prevent cross-contamination. Dispose of gloves and any other disposable items in the appropriate waste stream.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[15]

Chemical_Handling_Workflow cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Exit prep_area 1. Designate Area in Fume Hood don_ppe 2. Don Required PPE prep_area->don_ppe prep_equip 3. Prepare Equipment don_ppe->prep_equip weigh 4. Weigh Solid prep_equip->weigh dissolve 5. Prepare Solution weigh->dissolve decon_equip 6. Decontaminate Equipment dissolve->decon_equip decon_area 7. Clean Workspace decon_equip->decon_area doff_ppe 8. Doff PPE decon_area->doff_ppe wash_hands 9. Wash Hands doff_ppe->wash_hands

Fig 1. A step-by-step workflow for the safe handling of the compound.

Spill and Disposal Plan

Emergency Spill Response
  • Minor Spill (Solid): If a small amount of solid is spilled inside the fume hood, gently sweep it up using a brush and dustpan and place it into a sealed container for hazardous waste disposal.[5] Decontaminate the area.

  • Minor Spill (Liquid): If a solution is spilled, cover it with a suitable, non-flammable absorbent material (e.g., sand or diatomaceous earth).[3] Collect the absorbed material into a sealed container for disposal.

  • Major Spill / Spill Outside Fume Hood: Evacuate the immediate area.[12] Alert laboratory personnel and your institution's Environmental Health and Safety (EHS) office. Prevent the spill from entering drains.[3]

Waste Disposal
  • Regulatory Compliance: All waste material must be disposed of in accordance with federal, state, and local environmental regulations.[14] This material and its container must be treated as hazardous waste.[1]

  • Waste Streams:

    • Solid Waste: Unused compound and contaminated disposable items (e.g., gloves, weigh boats) should be collected in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not empty into drains.[1][14]

  • Disposal Method: The preferred method of disposal is through a licensed chemical incinerator equipped with an afterburner and scrubber.[14] Do not attempt to neutralize or dispose of the chemical through conventional means without explicit guidance from your EHS office.

PPE_Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 Lab Coat don2 Goggles / Face Shield don1->don2 don3 Gloves don2->don3 doff1 Gloves (Contaminated) doff2 Goggles / Face Shield doff1->doff2 doff3 Lab Coat doff2->doff3

Fig 2. The correct sequence for donning and doffing PPE to minimize contamination.

References

  • Safety Data Sheet: Morpholine. Carl ROTH.

  • BOC deprotection. Hebei Boze Chemical Co., Ltd.

  • Personal protective equipment for handling Acid-PEG14-t-butyl ester. Benchchem.

  • Morpholine - SAFETY DATA SHEET. Pentachemicals.

  • Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid. Benchchem.

  • Morpholine - SAFETY DATA SHEET.

  • SAFETY DATA SHEET. Sigma-Aldrich.

  • Personal Protective Equipment (PPE). CHEMM.

  • Personal Protective Equipment. US EPA.

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • SAFETY DATA SHEET. Fisher Scientific.

  • Morpholine. Apollo Scientific.

  • SAFETY DATA SHEET. Fisher Scientific.

  • Morpholine. North Metal and Chemical Company.

  • Laboratory Safety Guidelines. Institute for Molecular Biology & Biophysics.

  • Chemical Safety: Personal Protective Equipment.

  • BOC Protection and Deprotection. J&K Scientific LLC.

  • N-Boc-3-methylmorpholine-3-carboxylic Acid | CAS 1052680-53-1. American Elements.

  • The following chemical resistance ratings are based on published research data. Microflex® gloves have not been individually tested against the chemicals contained in this chart. Duke Safety.

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.

  • This compound. CymitQuimica.

  • Glove Selection. Emergency and Safety Services.

  • GLOVE SELECTION CHART. WSU Spokane.

  • OSHA Glove Selection Chart. Environmental Health and Safety.

  • Gloves Chemical Resistance Chart. Gloves By Web.

Sources

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